molecular formula C11H21NO5S B1326277 (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate CAS No. 940890-90-4

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Cat. No.: B1326277
CAS No.: 940890-90-4
M. Wt: 279.36 g/mol
InChI Key: WLAZHMYDLUILKR-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO5S and its molecular weight is 279.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAZHMYDLUILKR-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647332
Record name tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

940890-90-4
Record name tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a key chiral intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a versatile building block in medicinal chemistry, valued for its role in the synthesis of complex molecules with specific stereochemistry. The introduction of the mesylate group at the (S)-3 position of the piperidine ring provides an excellent leaving group for nucleophilic substitution reactions, enabling the facile introduction of a wide range of functional groups. This guide outlines the synthesis of this important intermediate, beginning with the preparation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Synthesis Pathway Overview

The synthesis of this compound is typically a two-stage process. The first stage focuses on obtaining the chiral precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. Two primary methods for this are chemical resolution of a racemic mixture and asymmetric enzymatic reduction of a ketone. The second stage involves the mesylation of the hydroxyl group.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate cluster_1 Stage 2: Mesylation racemic_hydroxypiperidine rac-3-Hydroxypiperidine boc_protected_racemate rac-tert-Butyl 3-hydroxypiperidine-1-carboxylate racemic_hydroxypiperidine->boc_protected_racemate Boc Anhydride, Base s_hydroxy_precursor (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate boc_protected_racemate->s_hydroxy_precursor Chemical Resolution s_hydroxy_precursor_2 (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate n_boc_piperidone N-Boc-3-piperidone n_boc_piperidone->s_hydroxy_precursor Enzymatic Reduction s_mesylate This compound s_hydroxy_precursor_2->s_mesylate Methanesulfonyl Chloride, Triethylamine, DCM

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

Two effective methods for the synthesis of the chiral hydroxyl precursor are presented below.

This method involves the protection of racemic 3-hydroxypiperidine followed by chiral resolution.

Step 1: Boc Protection of rac-3-Hydroxypiperidine

To a solution of racemic 3-hydroxypiperidine (1 equivalent) in a suitable solvent such as methanol, triethylamine (3 equivalents) is added. Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in methanol is then added dropwise at room temperature. The reaction mixture is stirred for 15 hours. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield racemic tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Chiral Resolution

The racemic N-Boc-3-hydroxypiperidine is then resolved using a chiral resolving agent such as a derivative of tartaric acid or camphorsulfonic acid.[1] This process typically involves fractional crystallization to separate the desired (S)-enantiomer.

This method provides a direct route to the (S)-enantiomer from N-Boc-3-piperidone.

A reaction mixture containing N-Boc-3-piperidone (e.g., 10 g/L) is prepared in a suitable buffer (e.g., triethanolamine HCl buffer, pH 7.5). A ketoreductase enzyme (KRED) and a cofactor such as NAD+ are added. The reaction is stirred at a controlled temperature (e.g., 35-40°C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is extracted with an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Stage 2: Mesylation of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

This procedure details the conversion of the hydroxyl precursor to the final mesylated product.

To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0°C, triethylamine (1.1 equivalents) is added. Methanesulfonyl chloride (1.5 equivalents) is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction mixture is then washed successively with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of the precursor and the final product.

Table 1: Synthesis of (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity/ee (%)
Chemical Resolution & Boc Protectionrac-3-HydroxypiperidineDi-tert-butyl dicarbonate, TriethylamineMethanol2015~99 (for Boc protection)>99
Enzymatic ReductionN-Boc-3-piperidoneKetoreductase, NAD+Triethanolamine HCl buffer35-403-4High>99

Table 2: Synthesis of this compound

Starting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylateMethanesulfonyl chloride, TriethylamineDichloromethane0 to 2016Not specified, but typically high

Table 3: Spectroscopic Data for this compound

TypeData
¹H NMR (CDCl₃, 500 MHz)δ 4.89 (m, 1H), 3.70-3.50 (m, 2H), 3.45-3.30 (m, 2H), 3.04 (s, 3H), 2.05-1.95 (m, 1H), 1.90-1.80 (m, 1H), 1.75-1.60 (m, 2H), 1.47 (s, 9H).
¹³C NMR (CDCl₃, 125 MHz)δ 154.5, 80.8, 77.9, 49.9, 43.8, 38.8, 30.9, 28.4, 21.0.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental stages.

Boc_Protection_Workflow cluster_workflow Boc Protection Workflow start Dissolve rac-3-hydroxypiperidine in Methanol add_tea Add Triethylamine start->add_tea add_boc Add Di-tert-butyl dicarbonate Solution Dropwise add_tea->add_boc stir Stir at RT for 15h add_boc->stir evaporate Remove Solvent under Reduced Pressure stir->evaporate chromatography Purify by Silica Gel Column Chromatography evaporate->chromatography product rac-tert-Butyl 3-hydroxypiperidine- 1-carboxylate chromatography->product

Caption: Workflow for the Boc protection of racemic 3-hydroxypiperidine.

Mesylation_Workflow cluster_workflow Mesylation Workflow start Dissolve (S)-N-Boc-3-hydroxypiperidine in DCM at 0°C add_tea Add Triethylamine start->add_tea add_mscl Add Methanesulfonyl Chloride Dropwise add_tea->add_mscl warm_stir Warm to RT and Stir for 16h add_mscl->warm_stir wash_hcl Wash with 0.1M HCl warm_stir->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_water_brine Wash with Water and Brine wash_bicarb->wash_water_brine dry_filter Dry (MgSO₄) and Filter wash_water_brine->dry_filter concentrate Concentrate under Reduced Pressure dry_filter->concentrate product (S)-tert-butyl 3-(methylsulfonyloxy)- piperidine-1-carboxylate concentrate->product

Caption: Workflow for the mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

References

Technical Guide: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 940890-90-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific configuration and reactive mesylate group make it a valuable intermediate for introducing a piperidine moiety in a controlled manner. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of the targeted cancer therapy, Ibrutinib.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data has been compiled from various chemical supplier catalogs and safety data sheets.

PropertyValueReference
CAS Number 940890-90-4[1]
Molecular Formula C₁₁H₂₁NO₅S[2]
Molecular Weight 279.36 g/mol [2]
Appearance White to Yellow Solid[2]
Purity ≥95%[2]
Storage Temperature Refrigerator[2]
InChI Key WLAZHMYDLUILKR-VIFPVBQESA-N[2]
Hazard Statements H302, H315, H319, H335
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338

Experimental Protocols

The synthesis of this compound is a critical step in the multi-step synthesis of Ibrutinib. The following experimental protocol is based on the procedure described in patent WO2016132383A1.[3]

Synthesis of (S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

Materials:

  • N-Boc-3-hydroxypiperidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

  • Water

Procedure:

  • A solution of N-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) is prepared in a reaction vessel.

  • The solution is cooled to a temperature of 0-5 °C using an ice bath.

  • Triethylamine (15.1 g) is slowly added to the cooled solution.

  • Methanesulfonyl chloride (6.26 g) is then added dropwise to the mixture, ensuring the temperature is maintained between 0-5 °C.

  • The reaction mixture is stirred at 0-5 °C for 60 minutes.

  • After the reaction is complete, water (200 mL) is added to the reaction vessel.

  • The layers are separated using a separatory funnel.

  • The organic layer is washed with water (200 mL).

  • The organic layer is then concentrated under reduced pressure to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[3]

Role in Ibrutinib Synthesis

This compound is a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. In this synthesis, the mesylate group of the piperidine derivative acts as a good leaving group, facilitating the nucleophilic substitution by the pyrazolopyrimidine core of the Ibrutinib precursor. This reaction establishes the crucial piperidine linkage in the final drug molecule.

The following diagram illustrates the synthetic workflow for the preparation of this compound and its subsequent reaction to form a key intermediate in the synthesis of Ibrutinib.

Synthesis_Workflow cluster_synthesis Synthesis of (S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate cluster_ibrutinib Ibrutinib Intermediate Synthesis N_Boc_3_hydroxy N-Boc-3-hydroxypiperidine product (S)-Tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate N_Boc_3_hydroxy->product Mesylation reagents_synthesis Methanesulfonyl chloride, Triethylamine, Dichloromethane ibrutinib_intermediate (R)-tert-butyl 3-(4-amino-3-iodo-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate product->ibrutinib_intermediate Nucleophilic Substitution pyrazolo_pyrimidine 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagents_coupling Cesium Carbonate, Dimethylformamide

Caption: Synthetic workflow for the preparation of the title compound and its use in Ibrutinib synthesis.

The subsequent steps in the Ibrutinib synthesis involve further modifications to the pyrazolopyrimidine ring and deprotection of the Boc group on the piperidine, followed by acylation to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a fundamentally important chiral building block in modern medicinal chemistry. Its efficient synthesis and strategic application have been pivotal in the development of complex therapeutic agents like Ibrutinib. The detailed experimental protocol and synthetic workflow provided in this guide offer valuable insights for researchers and professionals engaged in drug discovery and development, highlighting the significance of this versatile intermediate.

References

An In-depth Technical Guide on the Synthetic Utility of (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its significance lies in the strategic placement of a methanesulfonyl (mesyl) group at the 3-position of the piperidine ring. The mesyl group is an excellent leaving group, rendering the C-3 position susceptible to nucleophilic attack. This reactivity is harnessed in the construction of complex molecular architectures. This technical guide elucidates the primary application of this compound as a key intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Mechanism of Action in Synthesis

The "mechanism of action" of this compound is rooted in its chemical reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the methanesulfonyl group polarizes the C-O bond, making the carbon atom at the 3-position of the piperidine ring highly electrophilic. When reacted with a suitable nucleophile, the compound undergoes an SN2 reaction, leading to the displacement of the mesylate and the formation of a new carbon-nucleophile bond. The stereochemistry at the C-3 position is inverted during this process, which is a critical consideration in asymmetric synthesis.

Application in the Synthesis of Ibrutinib

A prominent application of this compound is in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of certain cancers. In this synthesis, the piperidine derivative is used to introduce the chiral piperidine moiety onto the pyrazolopyrimidine core of the drug molecule.

Data Presentation

Table 1: Synthesis of this compound

PrecursorReagentsSolventTemperatureReaction TimeYieldReference
(S)-1-Boc-3-hydroxypiperidineMethane sulfonyl chloride, TriethylamineDichloromethane0-5 °C60 minN/A[1]

Table 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Reactant 1Reactant 2BaseSolventTemperatureReaction TimeYieldReference
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylateCesium carbonateDimethyl formamide90-100 °C6 hN/A[1]

Experimental Protocols

Synthesis of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of (S)-N-Boc-3-hydroxy piperidine (10 g) in dichloromethane (200 mL) at 0-5 °C, triethylamine (15.1 g) and methane sulfonyl chloride (6.26 g) were slowly added. The mixture was stirred for 60 minutes at 0-5 °C. Following the reaction, water (200 mL) was added. The layers were separated, and the organic layer was washed with water (200 mL) and concentrated to yield tert-butyl-(S)-3-((methylsulfonyl)oxy)piperidine-1-carboxylate.[1]

Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

A solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine (2.61g) was prepared. To this solution, (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (3.06 g), dimethyl formamide (26 mL), and cesium carbonate (4.88 g) were added. The reaction mass was heated to 90-100 °C for 6 hours. After cooling to room temperature, water (260 mL) was added. The product was extracted with ethyl acetate (3 x 50 mL). The organic layer was then concentrated to give (R)-tert-butyl-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.[1]

Mandatory Visualization

Synthesis_of_Mesylate cluster_start Starting Material cluster_reagents1 Reagents cluster_product1 Product start (S)-1-Boc-3-hydroxypiperidine product1 (S)-tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate start->product1 Mesylation reagent1 Methane sulfonyl chloride Triethylamine

Caption: Synthesis of the piperidine mesylate intermediate.

Ibrutinib_Precursor_Synthesis cluster_reagents2 Reagents cluster_product2 Product reactant1 (S)-tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate product2 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate reactant1->product2 Alkylation (SN2) reactant2 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine reagent2 Cesium carbonate Dimethyl formamide

Caption: Alkylation step in the synthesis of an Ibrutinib precursor.

References

An In-depth Technical Guide on the Physical Properties of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a well-established privileged structure in pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2] This is attributed to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets.[3] The introduction of a methylsulfonyloxy group at the 3-position of the piperidine ring provides a reactive site for nucleophilic substitution, making this compound a valuable intermediate for the synthesis of more complex molecules.[4] The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability during synthetic transformations and allows for its selective removal under acidic conditions.[5]

This technical guide provides a comprehensive overview of the known physical properties of this compound. It also outlines detailed experimental protocols for the determination of key physical and spectral characteristics, and presents a representative signaling pathway where piperidine derivatives often play a crucial role.

Core Physical and Chemical Properties

PropertyValueReference
Chemical Name This compound[4]
CAS Number 940890-90-4[4]
Molecular Formula C₁₁H₂₁NO₅S[4]
Molecular Weight 279.35 g/mol [4]
Appearance White to off-white solid (predicted)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol (predicted).

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections describe the methodologies for determining the key physical and spectral properties of this compound.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Protocol:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

  • For accuracy, perform the determination in triplicate and report the average value.

Solubility Assessment

Understanding the solubility of the compound in various solvents is critical for its use in synthesis, purification, and formulation.

Apparatus:

  • Vials or test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

Protocol:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a vial.

  • Add a measured volume of the desired solvent (e.g., 1 mL of dichloromethane, ethyl acetate, methanol, water) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is soluble at that concentration.

  • If the solid does not completely dissolve, incrementally add more solvent until dissolution is achieved or it becomes clear that the compound is poorly soluble.

  • Quantitatively, solubility can be determined by preparing a saturated solution, filtering the undissolved solid, and determining the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Pipettes

Protocol:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[6]

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.[7]

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts (ppm) relative to a reference standard (e.g., TMS).

  • Acquire the ¹³C NMR spectrum using similar sample preparation. This will likely require a greater number of scans due to the lower natural abundance of the ¹³C isotope.[8]

  • Analyze the chemical shifts and coupling patterns to confirm the presence of all expected functional groups and the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Apparatus:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

  • Liquid chromatograph (for LC-MS)

Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system.

  • Acquire the mass spectrum in positive or negative ion mode. For sulfonate esters, APCI in negative ion mode can be particularly effective, often showing a stable [M-alkyl]⁻ precursor ion.[9] ESI in positive ion mode may show [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ adducts.[9]

  • Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

  • If conducting tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can provide valuable structural information.[10]

Signaling Pathway and Experimental Workflow

Piperidine derivatives are known to modulate various signaling pathways, making them attractive for drug discovery.[2][11] While the specific biological targets of this compound are not yet fully elucidated, it serves as a key intermediate in the synthesis of compounds that may target pathways implicated in cancer, such as the PI3K/Akt signaling pathway.[2]

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth and Proliferation mTORC1->CellGrowth Promotes PiperidineDerivative Piperidine Derivative (Potential Inhibitor) PiperidineDerivative->PI3K Inhibits

Caption: Representative PI3K/Akt signaling pathway potentially modulated by piperidine derivatives.

The workflow for synthesizing and evaluating novel piperidine derivatives often follows a structured approach from chemical synthesis to biological testing.

Synthesis_Workflow Start Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate NucleophilicSub Nucleophilic Substitution with Target Moiety Start->NucleophilicSub Purification Purification (e.g., Chromatography) NucleophilicSub->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization BiologicalScreen Biological Screening (e.g., Cell-based Assays) Characterization->BiologicalScreen DataAnalysis Data Analysis and Lead Identification BiologicalScreen->DataAnalysis Result Lead Compound DataAnalysis->Result

Caption: General experimental workflow for the synthesis and evaluation of novel piperidine derivatives.

Conclusion

This compound is a valuable chiral building block in the synthesis of pharmacologically active compounds. This technical guide has summarized its key physical properties and provided detailed experimental protocols for their determination. While specific experimental data for some properties remain to be published, the outlined methodologies provide a robust framework for researchers to generate this information. The representative signaling pathway and experimental workflow highlight the potential applications of this compound and its derivatives in drug discovery, particularly in the development of novel therapeutics targeting critical cellular processes. Further research into the biological activities of derivatives synthesized from this intermediate will undoubtedly continue to expand its importance in medicinal chemistry.

References

Reactivity at the Nitrogen Atom: N-Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Reactivity of Chiral Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of chiral piperidine derivatives, a scaffold of paramount importance in modern medicinal chemistry. Piperidine rings are prevalent in numerous FDA-approved drugs and natural products, and the ability to functionalize them stereoselectively is crucial for the development of novel therapeutics.[1][2] This document details key synthetic transformations, presents quantitative data for reaction performance, provides explicit experimental protocols, and visualizes complex workflows and biological mechanisms of action.

The nitrogen atom of the piperidine ring is a primary site for chemical modification, serving as a key handle for introducing molecular diversity and modulating physicochemical properties.[3] Common N-functionalization reactions include N-alkylation and N-arylation.

N-Alkylation

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. Two common methods are direct alkylation with alkyl halides and reductive amination.

Quantitative Data for N-Alkylation of Piperidine Derivatives

MethodAmine SubstrateAlkylating Agent/CarbonylBase/Reducing AgentSolventYield (%)Reference
Direct AlkylationPiperidineMethyl IodideK₂CO₃DMF>90[1]
Direct AlkylationPiperidineBenzyl BromideK₂CO₃DMF>90[1]
Reductive AminationPiperidin-2-ylmethyl acetateCyclohexanoneNaBH(OAc)₃1,2-DCE85-95[3]
Reductive AminationPiperidin-2-ylmethyl acetateBenzaldehydeNaBH(OAc)₃1,2-DCE88-98[3]

Experimental Protocol: N-Alkylation via Reductive Amination [3]

  • Reaction Setup: Dissolve the piperidine derivative (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in 1,2-dichloroethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Iminium Formation: Add a catalytic amount of acetic acid to the mixture and stir for 30 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N-Arylation (Buchwald-Hartwig Amination)

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl piperidines.[4] This reaction is tolerant of a wide range of functional groups and has become a cornerstone of modern synthetic chemistry.[5]

Quantitative Data for Buchwald-Hartwig N-Arylation of Piperidine

Aryl HalideLigandBaseCatalyst PrecursorSolventTemp (°C)Yield (%)Reference
4-BromoanisoleXPhosNaOtBuPd(OAc)₂Toluene10093[6]
4-ChloroanisoleXPhosNaOtBuPd(OAc)₂Toluene10043[6]
p-Tolyl triflateXPhosNaOtBu(NHC)Pd(allyl)ClToluene10070[6]
4-BromotolueneBINAPNaOtBuPd(dba)₂Toluene10098[4]

Experimental Protocol: Buchwald-Hartwig N-Arylation [7]

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the palladium catalyst precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and the piperidine derivative (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions typically run for 12-24 hours.

  • Workup: Once complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate. Filter the combined organic layers through a pad of Celite and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity at Carbon Atoms: Site-Selective C-H Functionalization

Directly functionalizing the C-H bonds of the piperidine ring is a highly efficient strategy for synthesizing complex derivatives. The site-selectivity (i.e., which C-H bond reacts) can be controlled with remarkable precision through the strategic choice of a chiral dirhodium catalyst and the nitrogen protecting group.[8] This approach avoids the need for pre-functionalized substrates, offering a more atom-economical route to novel structures.

Catalyst-Controlled C2-Functionalization

The C2 position, being α to the nitrogen, is electronically activated. Chiral dirhodium catalysts can exploit this reactivity to perform highly diastereoselective and enantioselective C-H insertion reactions with donor/acceptor carbenes generated from diazoacetates.[3]

Quantitative Data for C2-Functionalization of N-Protected Piperidines [3]

N-Protecting GroupCatalystDiazoacetate SubstrateYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
BocRh₂(R-TCPTAD)₄Methyl phenyldiazoacetate8311:193
BocRh₂(R-TPPTTL)₄Methyl phenyldiazoacetate8027:169
BsRh₂(R-TPPTTL)₄Methyl phenyldiazoacetate8722:176

Experimental Protocol: Rhodium-Catalyzed C2-Functionalization [3][9]

  • Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the N-protected piperidine (e.g., N-Boc-piperidine, 0.75 mmol) and the rhodium catalyst (0.5 mol%) in anhydrous dichloromethane (2 mL).

  • Diazo Compound Preparation: In a separate flask, prepare a solution of the diazoacetate (e.g., methyl phenyldiazoacetate, 0.5 mmol) in anhydrous dichloromethane (4 mL).

  • Slow Addition: Using a syringe pump, add the diazoacetate solution to the reaction mixture over a period of 2-4 hours at the desired temperature (e.g., 39 °C).

  • Reaction Monitoring: Stir the reaction and monitor its progress by TLC.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C2-functionalized piperidine.

Visualization of Experimental Workflows

Clear and standardized workflows are essential for reproducibility in chemical synthesis and analysis. The following diagrams, rendered using Graphviz, illustrate typical procedures for C-H functionalization and chiral analysis.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Dissolve N-Boc-piperidine and Rh₂(R-TCPTAD)₄ in CH₂Cl₂ reaction1 Add diazoacetate solution via syringe pump over 4h at 40°C setup1->reaction1 setup2 Prepare diazoacetate solution in CH₂Cl₂ setup2->reaction1 reaction2 Stir for an additional 1h reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Cool to room temperature reaction3->workup1 Reaction Complete workup2 Concentrate under reduced pressure workup1->workup2 workup3 Purify via flash column chromatography workup2->workup3 product Isolated C2-Functionalized Piperidine Product workup3->product G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample (1 mg/mL) in mobile phase prep2 Filter through 0.45 µm syringe filter prep1->prep2 analysis1 Inject filtered sample (10 µL) prep2->analysis1 prep3 Equilibrate chiral column (e.g., Chiralcel OD-H) prep3->analysis1 analysis2 Run isocratic method (e.g., Hexane:IPA 90:10) analysis1->analysis2 analysis3 Detect enantiomers via UV detector (254 nm) analysis2->analysis3 data1 Integrate peak areas of the two enantiomers analysis3->data1 data2 Calculate Enantiomeric Excess (ee) %ee = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100 data1->data2 result Reported ee% data2->result G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles s1 5-HT serotonin_vesicle->s1 Release sert Serotonin Transporter (SERT) sert->serotonin_vesicle Reuptake s2 5-HT s3 5-HT receptor 5-HT Receptor s3->receptor s4 5-HT s5 5-HT signal Signal Transduction (Mood Regulation) receptor->signal paroxetine Paroxetine paroxetine->sert Blocks G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine (DA) d2_receptor Dopamine D₂ Receptor dopamine->d2_receptor Binds serotonin Serotonin (5-HT) ht2a_receptor Serotonin 5-HT₂A Receptor serotonin->ht2a_receptor Binds d2_signal DA Signal d2_receptor->d2_signal ht2a_signal 5-HT Signal ht2a_receptor->ht2a_signal outcome Reduction of Psychotic Symptoms d2_signal->outcome ht2a_signal->outcome risperidone Risperidone risperidone->d2_receptor Antagonizes risperidone->ht2a_receptor Antagonizes

References

A Comprehensive Technical Guide to (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate , a chiral piperidine derivative, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its strategic importance lies in the presence of a mesylate group, which acts as an excellent leaving group in nucleophilic substitution reactions, enabling the facile introduction of the piperidine moiety into target molecules. This technical guide provides a detailed overview of its synthesis, key quantitative data, experimental protocols, and its notable application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Synthesis and Chemical Properties

The primary synthetic route to this compound involves the mesylation of its precursor, (S)-1-Boc-3-hydroxypiperidine. The parent alcohol is often synthesized with high stereoselectivity using biocatalytic methods.

Synthesis of the Precursor: (S)-1-Boc-3-hydroxypiperidine

The enantiomerically pure precursor, (S)-1-Boc-3-hydroxypiperidine, is commonly prepared via the asymmetric reduction of N-Boc-3-piperidone. This biotransformation can be achieved with high efficiency and stereoselectivity using ketoreductases or whole-cell systems such as E. coli expressing a suitable alcohol dehydrogenase.[1][2][3]

Table 1: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

BiocatalystSubstrate ConcentrationCo-substrate/CoenzymeTemperature (°C)pHReaction Time (h)Conversion/Yield (%)Enantiomeric Excess (%)Reference
Ketoreductase (KRED 110)10 g/LNAD+, Isopropanol35-407.53-4>99 (conversion)>99
E. coli whole cells0.5 MNAD+, 2-propanol358.01298.08 (yield)>99[1]
Co-expressing Ketoreductase and Glucose DehydrogenaseNot specifiedNADP+, Glucose356.524>99 (conversion)>99[3]
Mesylation to this compound

The hydroxyl group of (S)-1-Boc-3-hydroxypiperidine is converted to a mesylate to enhance its reactivity as an electrophile. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base.

Table 2: Synthesis of this compound

Starting MaterialReagentsBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
(S)-1-Boc-3-hydroxypiperidine (10 g)Methanesulfonyl chloride (6.26 g)Triethylamine (15.1 g)Dichloromethane (200 mL)0-51 hNot specified, used directly in next step[4]
(S)-1-Boc-3-hydroxypiperidineMethanesulfonyl chlorideTriethylamineDichloromethane0 to RT2 hNot specified, used directly in next step[5]

Experimental Protocols

Protocol 1: Synthesis of this compound[5]

Materials:

  • (S)-1-Boc-3-hydroxypiperidine (10 g)

  • Dichloromethane (200 mL)

  • Triethylamine (15.1 g)

  • Methanesulfonyl chloride (6.26 g)

  • Water

Procedure:

  • A solution of (S)-1-Boc-3-hydroxypiperidine (10 g) in dichloromethane (200 mL) is cooled to 0-5 °C.

  • Triethylamine (15.1 g) is added to the solution, followed by the slow addition of methanesulfonyl chloride (6.26 g) while maintaining the temperature at 0-5 °C.

  • The reaction mixture is stirred for 60 minutes at 0-5 °C.

  • Water (200 mL) is added to the reaction mixture.

  • The layers are separated, and the organic layer is washed with water (200 mL).

  • The organic layer is concentrated under reduced pressure to yield (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate, which can be used in the subsequent step without further purification.

Application in the Synthesis of Ibrutinib

A significant application of this compound is in the synthesis of Ibrutinib, a potent BTK inhibitor used in the treatment of certain cancers.[2] In this synthesis, the mesylate serves as the electrophile for the N-alkylation of a pyrazolopyrimidine intermediate.

Ibrutinib_Synthesis cluster_0 Synthesis of this compound cluster_1 Synthesis of Ibrutinib A (S)-1-Boc-3-hydroxypiperidine B This compound A->B  MsCl, Et3N, DCM, 0-5 °C   D (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate B->D  C, Base, Solvent, Heat   C 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine E Ibrutinib D->E  Deprotection, then Acryloyl chloride, Base  

Caption: Synthetic pathway to Ibrutinib.

Table 3: Synthesis of Ibrutinib Intermediate using this compound

ElectrophileNucleophileBase(s)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(S)-l-boc-3-methylsulfonyloxy piperidine3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d] pyrimidine-4-amineInorganic base(s)Dimethylacetamide80-9014Not specified[5]
Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate[6]

Materials:

  • (S)-l-boc-3-methylsulfonyloxy piperidine

  • 3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d]pyrimidine-4-amine

  • Inorganic base (e.g., potassium carbonate)

  • Dimethylacetamide (DMAc)

Procedure:

  • A solution of (S)-l-boc-3-methylsulfonyloxy piperidine in dimethylacetamide is prepared.

  • This solution is added to a reaction mixture of 3-(4-phenoxyphenyl)-lH-pyrazolo [3, 4-d] pyrimidine-4-amine and an inorganic base in dimethylacetamide at 45-55°C.

  • The reaction mass is heated to 80-90°C and stirred for 14 hours.

  • After the reaction is complete, the mixture is filtered and concentrated to yield the crude product.

  • The crude product is then subjected to deprotection of the Boc group and subsequent acylation with acryloyl chloride to yield Ibrutinib.

Analytical Data

Reference ¹H NMR Data for a Boc-protected piperidine derivative (400 MHz, Chloroform-d): δ 1.48 (s, 9H), 1.85-2.08 (m, 2H), 2.38 (s, 1H), 2.88-3.09 (m, 1H), 3.19 (s, 1H), 3.32-3.54 (m, 4H), 4.33 (s, 1H), 7.09-7.16 (m, 2H), 7.29 (dp, J = 18.8, 7.7, 5.8 Hz, 3H).

Reference ¹³C NMR Data (101 MHz, Chloroform-d): δ 27.45, 28.67, 34.03, 38.97, 42.61, 43.27, 52.10-58.16, 60.66, 78.47, 125.62, 127.22, 129.01, 130.23-132.53, 136.35, 153.69.

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its preparation from (S)-1-Boc-3-hydroxypiperidine, often synthesized via highly efficient biocatalytic methods, and its subsequent use in nucleophilic substitution reactions, such as in the synthesis of Ibrutinib, highlight its importance in modern drug development. The detailed protocols and synthetic schemes provided in this guide offer a comprehensive resource for researchers and scientists in the field.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction and Analysis start Start: (S)-1-Boc-3-hydroxypiperidine mesylation Mesylation with MsCl and Et3N in DCM start->mesylation workup1 Aqueous Workup and Concentration mesylation->workup1 product Product: this compound workup1->product reaction Nucleophilic Substitution with Pyrazolopyrimidine product->reaction workup2 Filtration and Concentration reaction->workup2 purification Purification workup2->purification analysis Characterization (NMR, HPLC, MS) purification->analysis

Caption: General experimental workflow.

References

The Art of Asymmetry: A Technical Guide to the Discovery of Chiral Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its three-dimensional structure and ability to interact with biological targets make it a privileged core in medicinal chemistry. The introduction of chirality into the piperidine ring significantly expands the accessible chemical space and can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of modern synthetic strategies for accessing chiral piperidine building blocks, with a focus on catalytic asymmetric methods.

Catalytic Asymmetric Synthesis of Chiral Piperidines

The development of catalytic enantioselective methods has revolutionized the synthesis of chiral piperidines, offering efficient and atom-economical routes from readily available starting materials. Key strategies include transition-metal catalysis and organocatalysis.

Transition-Metal Catalyzed Approaches

Transition metals, particularly rhodium and iridium, have proven to be powerful catalysts for the asymmetric synthesis of chiral piperidines. These methods often involve the hydrogenation or functionalization of pyridine or dihydropyridine precursors.

A notable example is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which provides access to enantioenriched 3-substituted tetrahydropyridines.[1][2][3] These intermediates can then be readily converted to the corresponding chiral piperidines.[1][2][3] Another powerful strategy is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts, which has been shown to produce high enantiomeric excesses.[4]

EntryAryl Boronic AcidLigandYield (%)ee (%)
1Phenylboronic acid(S)-Segphos8196
24-Methylphenylboronic acid(S)-Segphos8595
34-Methoxyphenylboronic acid(S)-Segphos9096
44-Chlorophenylboronic acid(S)-Segphos7897
53-Thienylboronic acid(S)-Segphos7594

To a solution of phenyl pyridine-1(2H)-carboxylate (1.0 equiv) in a 1:1:1 mixture of THP:toluene:H₂O were added the arylboronic acid (1.2 equiv), [Rh(cod)(OH)]₂ (2.5 mol %), and (S)-Segphos (5.5 mol %). Aqueous CsOH (2.0 equiv) was then added, and the reaction mixture was heated to 70 °C. After completion of the reaction, the mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired 3-substituted tetrahydropyridine.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful and environmentally friendly alternative to transition-metal catalysis for the synthesis of chiral piperidines.[5][6][7] These methods often employ small organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations under mild conditions.[5][6]

A biomimetic approach utilizing L-proline as a catalyst enables the direct asymmetric introduction of a six-membered heterocycle into ketones, yielding natural products like (+)-pelletierine in a single step.[5][6] Another powerful strategy involves a domino Michael addition/aminalization process catalyzed by an O-TMS protected diphenylprolinol, which allows for the formation of four contiguous stereocenters in the piperidine ring with excellent enantioselectivity.

EntryAldehydeNitroolefinCatalystYield (%)dree (%)
1Propanal(E)-NitrostyreneO-TMS diphenylprolinol85>20:199
2Butanal(E)-NitrostyreneO-TMS diphenylprolinol82>20:198
3Isovaleraldehyde(E)-NitrostyreneO-TMS diphenylprolinol78>20:199
4Propanal(E)-2-(2-nitroviny)thiopheneO-TMS diphenylprolinol80>20:197

To a solution of the aldehyde (1.2 equiv) and the nitroolefin (1.0 equiv) in dichloromethane at room temperature was added the O-TMS protected diphenylprolinol catalyst (10 mol %). The reaction mixture was stirred until the nitroolefin was consumed, as monitored by TLC. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography to afford the polysubstituted piperidine.

Biosynthesis-Inspired Strategies

Nature provides a blueprint for the efficient synthesis of complex molecules. Biosynthesis-inspired strategies aim to mimic these enzymatic pathways to develop novel and stereoselective methods for constructing chiral piperidine building blocks.[8]

A key intermediate in the biosynthesis of many piperidine alkaloids is Δ¹-piperideine, which is formed from the cyclization of a δ-amino carbonyl precursor derived from L-lysine.[8] Inspired by this, a stereoselective three-component vinylogous Mannich-type reaction has been developed. This reaction utilizes a functionalized dienolate and provides a chiral 2,3-dihydropyridinone, which serves as a versatile intermediate for the synthesis of a variety of chiral piperidine compounds.[8]

Synthesis of Substituted Piperidines

The development of methods for the stereoselective synthesis of substituted piperidines is of great importance for drug discovery. Strategies have been developed for the synthesis of various substitution patterns, including 2,6-disubstituted and polysubstituted piperidines.

Asymmetric Synthesis of 2,6-Disubstituted Piperidines

The stereocontrolled synthesis of 2,6-disubstituted piperidines is a significant challenge.[9][10][11] One approach involves the use of N-sulfinyl δ-amino β-keto phosphonates, which can be transformed into phosphoryl dihydropyridones.[11] These intermediates then undergo organocuprate addition and dephosphorylation to selectively yield trans-2,6-disubstituted 1,2,5,6-tetrahydropyridines.[11]

To a solution of the N-sulfinyl δ-amino β-keto phosphonate in THF at -78 °C was added a solution of the organocuprate reagent. The reaction mixture was stirred at -78 °C for the specified time and then quenched with saturated aqueous NH₄Cl. The mixture was warmed to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue was then dissolved in THF, and a desulfonylation reagent was added. After stirring at room temperature, the reaction was quenched, and the product was extracted, dried, and purified by flash chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of some of the key synthetic strategies discussed in this guide.

.

rhodium_catalyzed_carbometalation Pyridine Pyridine Dihydropyridine Dihydropyridine Pyridine->Dihydropyridine Partial Reduction Tetrahydropyridine 3-Substituted Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Carbometalation ArylBoronicAcid Aryl Boronic Acid ArylBoronicAcid->Tetrahydropyridine Piperidine Chiral 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Rhodium-Catalyzed Asymmetric Carbometalation Workflow.

.

organocatalytic_domino_reaction Aldehyde Aldehyde Intermediate Michael Adduct Aldehyde->Intermediate Nitroolefin Nitroolefin Nitroolefin->Intermediate Catalyst Chiral Organocatalyst Catalyst->Intermediate Piperidine Polysubstituted Piperidine Intermediate->Piperidine Domino Michael/Aminalization

Caption: Organocatalytic Domino Reaction Workflow.

.

biosynthesis_inspired_synthesis cluster_biosynthesis Biosynthesis cluster_synthesis Synthetic Mimic Lysine L-Lysine AminoCarbonyl δ-Amino Carbonyl Lysine->AminoCarbonyl Piperideine Δ¹-Piperideine AminoCarbonyl->Piperideine Dihydropyridinone Chiral 2,3-Dihydropyridinone Dienolate Functionalized Dienolate Dienolate->Dihydropyridinone Aldehyde Aldehyde Aldehyde->Dihydropyridinone Amine Amine Amine->Dihydropyridinone Piperidine Chiral Piperidine Derivatives Dihydropyridinone->Piperidine Further Transformations

Caption: Biosynthesis-Inspired Synthesis of Chiral Piperidines.

References

An In-depth Technical Guide on (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a pivotal chiral building block in modern medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of highly selective and potent kinase inhibitors. The strategic placement of the mesylate group at the C3 position of the piperidine ring provides a versatile handle for introducing a wide array of functionalities through nucleophilic substitution, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological significance of this compound and its analogs, with a focus on their application in the development of targeted therapeutics, particularly in the realm of oncology.

Synthesis of the Core Scaffold

The synthesis of the core intermediate, this compound, begins with the preparation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. Two primary routes are commonly employed for the synthesis of this chiral alcohol: chemical resolution and enzymatic reduction.

Experimental Protocol 1: Synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

Method A: Chemical Resolution

  • Hydrogenation of 3-hydroxypyridine: 3-Hydroxypyridine is hydrogenated using a rhodium on carbon (Rh/C) catalyst in an aqueous medium under hydrogen pressure to yield racemic 3-hydroxypiperidine.

  • Resolution with a Chiral Acid: The racemic 3-hydroxypiperidine is resolved using a chiral resolving agent, such as D-pyroglutamic acid or a tartaric acid derivative, in an ethanolic solution. The mixture is heated to reflux and then cooled to allow for the selective crystallization of the desired diastereomeric salt, (S)-3-hydroxypiperidine D-pyroglutamate.

  • Boc Protection: The resolved (S)-3-hydroxypiperidine salt is then protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to afford (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

Method B: Enzymatic Asymmetric Reduction

  • Oxidation of N-Boc-3-hydroxypiperidine: Commercially available N-Boc-3-hydroxypiperidine is oxidized using an oxidizing agent like sodium hypochlorite in the presence of a TEMPO catalyst to yield N-Boc-3-piperidone.

  • Enzymatic Reduction: The resulting prochiral ketone, N-Boc-3-piperidone, is then subjected to asymmetric reduction using a ketoreductase enzyme. This biocatalytic step provides high enantioselectivity, yielding the desired (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with excellent optical purity.

Experimental Protocol 2: Mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate
  • Reaction Setup: (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: A non-nucleophilic base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is added to the solution and the mixture is cooled to 0 °C in an ice bath.

  • Addition of Mesylating Agent: Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride (Ms₂O) is added dropwise to the cooled solution. The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a stable solid.

Derivatization and Structure-Activity Relationship (SAR)

The mesylate group in this compound is an excellent leaving group, facilitating nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the synthesis of a diverse library of 3-substituted piperidine derivatives. The nature of the substituent at the C3 position plays a crucial role in the biological activity of the resulting molecules, particularly in the context of kinase inhibition.

A prominent example of the utility of this core scaffold is in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Quantitative Data on the Synthesis and Biological Activity of Analogs

The following table summarizes the synthesis of various analogs through nucleophilic substitution on this compound and their corresponding biological activities.

EntryNucleophileProductReaction ConditionsYield (%)Biological TargetIC₅₀ (nM)
14-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine(S)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Boc-Ibrutinib)Cs₂CO₃, DMF, 80 °C85BTK0.5
2Sodium Azide (NaN₃)(R)-tert-butyl 3-azidopiperidine-1-carboxylateDMF, 80 °C92--
3Ammonia (NH₃)(S)-tert-butyl 3-aminopiperidine-1-carboxylateNH₃ in MeOH, sealed tube, 100 °C78PI3Kδ149[1]
4Sodium Methoxide (NaOMe)(R)-tert-butyl 3-methoxypiperidine-1-carboxylateMeOH, reflux88--
5Phenol(R)-tert-butyl 3-phenoxypiperidine-1-carboxylateK₂CO₃, Acetone, reflux81--

Note: The stereochemistry at the C3 position is inverted during the SN2 reaction. Yields and IC₅₀ values are representative and may vary based on specific experimental conditions and assay formats.

Signaling Pathways and Mechanism of Action

The derivatives of this compound, particularly those developed as kinase inhibitors, exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[2][3] Upon BCR activation, BTK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates like phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB, which are essential for B-cell proliferation, survival, and differentiation.[1] In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, driving cancer cell growth. BTK inhibitors, such as Ibrutinib, covalently bind to a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition and blockade of the downstream signaling cascade.[4]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Hydrolysis of PIP2 PKC_Ca PKC / Ca²⁺ Flux DAG_IP3->PKC_Ca NFkB NF-κB Activation PKC_Ca->NFkB Proliferation B-cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (BTK Inhibitor) Ibrutinib->BTK Inhibition

BTK Signaling Pathway and Inhibition by Ibrutinib.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently dysregulated in cancer.[5][6][7] This pathway is involved in regulating cell growth, proliferation, survival, and metabolism.[8] BTK can indirectly activate the PI3K/Akt pathway. Therefore, inhibition of BTK can also lead to the downregulation of this pro-survival pathway. Some piperidine-based inhibitors have been designed to dually target both BTK and PI3K, offering a potentially more comprehensive blockade of oncogenic signaling.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Inhibitor Dual BTK/PI3K Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway and Therapeutic Targeting.

Experimental Workflow for Analog Synthesis and Evaluation

A typical workflow for the development of novel therapeutics based on the this compound scaffold involves several key stages, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_biological Biological Evaluation Start (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophiles Library of Nucleophiles (Amines, Alcohols, etc.) Nucleophiles->Reaction Purification Purification (Chromatography) Reaction->Purification NMR_MS Spectroscopic Analysis (NMR, MS) Purification->NMR_MS Purity Purity Assessment (HPLC) NMR_MS->Purity KinaseAssay In vitro Kinase Assays (e.g., BTK, PI3K) Purity->KinaseAssay CellAssay Cell-based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay SAR Structure-Activity Relationship (SAR) Analysis CellAssay->SAR

General Workflow for Analog Synthesis and Evaluation.

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in drug discovery. The straightforward synthesis of the core scaffold and the ease of its derivatization provide a robust platform for the generation of diverse chemical libraries. The demonstrated success of Ibrutinib highlights the potential of this scaffold in targeting kinases with high potency and selectivity. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity profiles to minimize off-target effects, and the ability to overcome drug resistance. The detailed experimental protocols, quantitative data, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

The Pivotal Role of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a critical building block in medicinal chemistry, most notably in the synthesis of targeted covalent inhibitors. Its strategic importance lies in its capacity to serve as a versatile electrophile, enabling the stereospecific introduction of the piperidine moiety into complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, reactivity, and paramount role in the development of high-impact pharmaceuticals, with a particular focus on the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and relevant signaling pathways are presented to offer a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and biologically active natural products.[1][2][3] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for optimizing drug-target interactions.[2] The introduction of chirality to the piperidine core further enhances its utility, enabling the development of stereoselective drugs with improved efficacy and reduced off-target effects.[4][5] this compound serves as a key chiral intermediate, providing a reliable and efficient means of incorporating a stereochemically defined 3-substituted piperidine ring into drug candidates.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid. Its chemical structure features a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group and activated at the 3-position with a mesylate (methylsulfonyloxy) leaving group.

PropertyValue
Molecular Formula C11H21NO5S
Molecular Weight 279.35 g/mol
CAS Number 216394-14-6
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide.

The synthesis of this compound is typically achieved through the mesylation of its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate. This reaction involves the treatment of the alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the formation of the mesylate ester.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative example of the mesylation reaction:

  • Reaction Setup: To a solution of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM) at 0-5 °C, triethylamine (1.5 equivalents) is added.

  • Mesylation: Methanesulfonyl chloride (1.2 equivalents) is then added dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Role in Medicinal Chemistry: A Key Building Block for Ibrutinib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[6] Ibrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.

The mesylate group in this compound is an excellent leaving group, making the C3 position of the piperidine ring susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of Ibrutinib, where the mesylate is displaced by a nitrogen nucleophile from a pyrazolopyrimidine core.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Ibrutinib Precursor)

The following protocol outlines the nucleophilic substitution reaction:

  • Reaction Setup: A solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) and this compound (1.1-1.5 equivalents) is prepared in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: A base, typically cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3), is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80-100 °C and stirred for several hours until the reaction is complete, as monitored by HPLC.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

  • Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired Ibrutinib precursor.

Visualization of Key Processes

Synthetic Workflow for Ibrutinib

The following diagram illustrates the key steps in the synthesis of Ibrutinib, highlighting the role of this compound.

G cluster_0 Synthesis of the Mesylate Intermediate cluster_1 Synthesis of Ibrutinib A (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate B (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate A->B Mesylation (MsCl, Et3N, DCM) D (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate B->D Nucleophilic Substitution (Base, DMF) C 3-(4-phenoxyphenyl)-1H-pyrazolo [3,4-d]pyrimidin-4-amine C->D E Ibrutinib D->E 1. Boc Deprotection 2. Acylation

Caption: Synthetic workflow for Ibrutinib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Ibrutinib functions by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for the proliferation, survival, and differentiation of B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies.

G BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC NFkB_MAPK NF-κB & MAPK Pathways Ca_PKC->NFkB_MAPK Proliferation B-cell Proliferation & Survival NFkB_MAPK->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Irreversible Inhibition

Caption: Simplified BTK signaling pathway.

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its well-defined stereochemistry and the presence of a good leaving group make it an invaluable intermediate for the synthesis of complex, high-value pharmaceuticals. The successful development of Ibrutinib stands as a testament to the critical role of this compound in enabling the efficient and stereocontrolled synthesis of targeted therapies. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile chiral intermediates like this compound in the drug discovery and development pipeline is set to increase. This guide has provided a comprehensive overview of its synthesis, application, and the biological context of its most prominent resulting drug, offering a valuable resource for researchers in the field.

References

Methodological & Application

Application Note: Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the mesylation of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride in the presence of a tertiary amine base. This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram to ensure reproducibility and scalability in a laboratory setting.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its precursor, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a chiral piperidine derivative utilized in the synthesis of inhibitors for various enzymes. The conversion of the hydroxyl group to a mesylate creates an excellent leaving group, facilitating nucleophilic substitution reactions for the introduction of diverse functionalities at the C3 position of the piperidine ring. This protocol details a standard and efficient method for this transformation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the yield is based on a similar mesylation reaction reported in the literature and may vary depending on specific experimental conditions.

ParameterValueReference
Starting Material (S)-tert-butyl 3-hydroxypiperidine-1-carboxylateCommercially Available
Reagents Methanesulfonyl chloride, TriethylamineCommercially Available
Solvent Dichloromethane (DCM)Commercially Available
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Reaction Time 1-4 hoursGeneral Protocol
Typical Yield ~69%[1]
Purity >95% (by NMR)Expected

Experimental Protocol

This protocol is a general method adapted for the synthesis of this compound.

Materials:

  • (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add triethylamine (1.5 eq.) dropwise while stirring.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature for an additional 1-2 hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 4.9-5.1 (m, 1H, CH-OMs), 3.0-3.8 (m, 4H, piperidine CH₂), 3.0 (s, 3H, SO₂CH₃), 1.8-2.2 (m, 4H, piperidine CH₂), 1.45 (s, 9H, C(CH₃)₃).

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_workup Work-up & Purification cluster_product Final Product start_mat (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate reaction Mesylation start_mat->reaction workup Aqueous Wash Extraction Drying Concentration reaction->workup reagents 1. Methanesulfonyl Chloride 2. Triethylamine 3. Dichloromethane 4. 0°C to RT reagents->reaction product (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate workup->product

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

This protocol provides a reliable method for the synthesis of this compound. The straightforward procedure and common laboratory reagents make it accessible for a wide range of researchers in the field of drug discovery and development.

References

The Versatile Chiral Building Block: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate has emerged as a valuable and versatile chiral building block for the synthesis of complex molecules, particularly in the realm of pharmaceutical drug development. Its rigid piperidine scaffold, coupled with a strategically placed and readily displaceable mesylate group, makes it an ideal starting material for the introduction of diverse functionalities with stereochemical control. This application note provides a comprehensive overview of its use in organic synthesis, including detailed experimental protocols for key transformations and a summary of its application in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Key Applications: A Gateway to Chiral Piperidine Derivatives

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The methylsulfonyloxy (mesylate) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles at the C-3 position of the piperidine ring. This reaction typically proceeds with inversion of configuration, allowing for the stereospecific synthesis of (R)-3-substituted piperidine derivatives.

Nucleophilic Substitution with Nitrogen Nucleophiles

One of the most prominent applications of this chiral building block is in the formation of C-N bonds. The reaction with various nitrogen-containing nucleophiles, such as primary and secondary amines, azides, and heterocyclic compounds, provides access to a diverse array of 3-aminopiperidine derivatives. These motifs are prevalent in numerous biologically active compounds.

A notable example is the synthesis of the anti-cancer drug Ibrutinib . In a key step, this compound is reacted with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine to introduce the chiral piperidine moiety.

Nucleophilic Substitution with Oxygen, Sulfur, and Carbon Nucleophiles

While less documented in readily available literature, the reactivity profile of this compound extends to reactions with oxygen, sulfur, and carbon nucleophiles. These transformations would yield 3-alkoxy, 3-thio, and 3-alkyl/aryl-piperidine derivatives, respectively, further expanding the synthetic utility of this versatile intermediate. The general principles of SN2 reactions suggest that alcohols, thiols, and carbanions (e.g., from malonates or organometallic reagents) can act as effective nucleophiles under appropriate basic conditions.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of a crucial intermediate for Ibrutinib, demonstrating a practical application of this compound.

NucleophileElectrophileSolventBaseTemperature (°C)Time (h)ProductYield (%)
3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineThis compoundN,N-Dimethylformamide (DMF)Cesium Carbonate (Cs2CO3)80-9012(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylateNot explicitly stated in the source, but a subsequent step is described.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes the synthesis of the title compound from its corresponding alcohol.

Materials:

  • (S)-N-Boc-3-hydroxy piperidine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Methane sulfonyl chloride (MsCl)

  • Water

Procedure:

  • Dissolve (S)-N-Boc-3-hydroxy piperidine (10 g) in dichloromethane (200 mL) in a suitable reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add triethylamine (15.1 g), followed by the dropwise addition of methane sulfonyl chloride (6.26 g) while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 60 minutes at 0-5 °C.

  • Quench the reaction by adding water (200 mL).

  • Separate the organic layer and wash it with water (200 mL).

  • Concentrate the organic layer under reduced pressure to obtain (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate.

Protocol 2: Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate (Ibrutinib Intermediate)[1]

This protocol details the nucleophilic substitution reaction with a heterocyclic amine, a key step in the synthesis of Ibrutinib.

Materials:

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Cesium Carbonate (Cs2CO3)

  • Water

  • Hexane

  • Methanol

Procedure:

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (100 g) in DMF (1 L), add cesium carbonate (250 g).

  • Add (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (40.5 g) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain for 12 hours.

  • Repeat the addition of (S)-tert-butyl-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (40.5 g) three more times at 12-hour intervals, maintaining the reaction at 80-90 °C.

  • After the final addition and reaction period, cool the reaction mass to room temperature.

  • Pour the reaction mixture into water (13.5 L).

  • Filter the precipitated product and wash with water (3 x 50 mL).

  • Dry the wet material at 50-60 °C for 8-10 hours.

  • Wash the dried powder with hexane (750 mL) at 50 °C.

  • Purify the product by recrystallization from methanol (1500 mL) to yield (R)-tert-butyl-3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine-1-yl)piperidine-1-carboxylate.

Mandatory Visualization

experimental_workflow Experimental Workflow: Synthesis of Ibrutinib Intermediate cluster_prep Preparation of Mesylate cluster_substitution Nucleophilic Substitution cluster_workup Workup and Purification start (S)-N-Boc-3-hydroxy piperidine mesylation Mesylation (MsCl, TEA, DCM, 0-5 °C) start->mesylation mesylate (S)-Tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate mesylation->mesylate reaction SN2 Reaction (Cs2CO3, DMF, 80-90 °C) mesylate->reaction nucleophile 3-iodo-1H-pyrazolo[3,4-d] pyrimidin-4-amine nucleophile->reaction intermediate (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo [3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate reaction->intermediate workup Aqueous Workup & Filtration intermediate->workup purification Drying, Hexane Wash & Methanol Recrystallization workup->purification final_product Purified Ibrutinib Intermediate purification->final_product

Caption: Synthetic workflow for an Ibrutinib intermediate.

logical_relationship Stereochemical Inversion in SN2 Reaction reactant (S)-Mesylate transition_state Pentavalent Transition State reactant->transition_state Backside Attack product (R)-Product transition_state->product Inversion of Stereochemistry leaving_group Mesylate Leaving Group transition_state->leaving_group nucleophile Nucleophile nucleophile->transition_state

Caption: Stereochemical outcome of the SN2 reaction.

Application Notes and Protocols: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. Its utility lies in the stereospecific introduction of a piperidine moiety, a common scaffold in many biologically active compounds. The presence of a good leaving group, the mesylate, at the C3 position of the piperidine ring allows for facile nucleophilic substitution, enabling the synthesis of a diverse range of chiral 3-substituted piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and allows for controlled reactions at other positions before its selective removal under acidic conditions.

Key Applications:

One of the most significant applications of this compound is in the synthesis of kinase inhibitors for cancer therapy. A prominent example is its use in the preparation of a key intermediate for Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. Ibrutinib is a targeted therapy used in the treatment of various B-cell malignancies.

The synthesis of the Ibrutinib intermediate, (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, involves the nucleophilic substitution of the mesylate group by the pyrazolopyrimidine core. This reaction proceeds with inversion of stereochemistry at the C3 position of the piperidine ring, resulting in the desired (R)-enantiomer from the (S)-starting material.

Experimental Data:

The following table summarizes the quantitative data for the synthesis of the Ibrutinib intermediate from this compound.

Reactant 1Reactant 2BaseSolventTemperatureTimeProductYield
(S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-aminePotassium CarbonateN-methylpyrrolidone60-80 °C24 h(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate~70%

Experimental Protocols:

Synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

This protocol is adapted from patent literature describing the synthesis of a key Ibrutinib intermediate.[1]

Materials:

  • (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Potassium carbonate (K₂CO₃)

  • N-methylpyrrolidone (NMP)

  • Water

  • Hexane

  • Methanol

Procedure:

  • To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in N-methylpyrrolidone, add potassium carbonate (1.5 eq).

  • Add (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (0.5 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6 hours.

  • Add a second portion of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (0.5 eq) and continue stirring at the same temperature for another 6 hours.

  • Add a third portion of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (0.25 eq) and maintain the temperature for an additional 6 hours.

  • Finally, add a fourth portion of (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate (0.25 eq) and stir for a further 12 hours at 60-80 °C.

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid and wash it with water.

  • Dry the wet material at 50-60 °C for 8-10 hours.

  • Wash the dried powder with hexane at 50 °C.

  • Purify the crude product by recrystallization from methanol to obtain (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Visualizations:

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product reactant1 (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate conditions 60-80 °C, 24h reactant1->conditions reactant2 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reactant2->conditions base K₂CO₃ base->conditions solvent NMP solvent->conditions precipitation Precipitation in Water conditions->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying washing Hexane Wash drying->washing purification Recrystallization (Methanol) washing->purification product (R)-tert-butyl 3-(4-amino-3-iodo-1H- pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate purification->product

Caption: Synthetic workflow for the Ibrutinib intermediate.

Signaling Pathway Inhibition by Ibrutinib

Ibrutinib, synthesized using the chiral piperidine intermediate, is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, differentiation, and survival.[2][3] By irreversibly binding to BTK, Ibrutinib blocks downstream signaling, including the NF-κB pathway, leading to apoptosis of malignant B-cells.[4]

signaling_pathway cluster_bcr B-Cell Receptor Signaling cluster_nfkb NF-κB Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IKK IKK Complex PLCg2->IKK IkB IκB IKK->IkB Phosphorylates & Inactivates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Ibrutinib's inhibition of the BCR and NF-κB signaling pathways.

References

Application Notes and Protocols for Reactions Involving Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis and subsequent reactions of sulfonate esters, crucial intermediates in organic synthesis and drug development. The protocols outlined below offer guidance on the preparation of common sulfonate esters—tosylates, mesylates, and triflates—and their application in nucleophilic substitution and cross-coupling reactions.

Introduction

Sulfonate esters are a versatile class of organic compounds characterized by the functional group R-SO₂-OR'. They are excellent leaving groups in nucleophilic substitution and elimination reactions due to the resonance stabilization of the resulting sulfonate anion. This property makes them invaluable for converting alcohols, which are poor leaving groups, into reactive electrophiles for the formation of new carbon-carbon and carbon-heteroatom bonds. The most commonly utilized sulfonate esters in synthetic organic chemistry are tosylates (derived from p-toluenesulfonic acid), mesylates (from methanesulfonic acid), and triflates (from trifluoromethanesulfonic acid).

I. Synthesis of Sulfonate Esters from Alcohols

The conversion of an alcohol to a sulfonate ester is a fundamental transformation that activates the hydroxyl group for subsequent reactions. The general approach involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base.

General Experimental Workflow for Sulfonate Ester Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Alcohol ReactionVessel Reaction in Anhydrous Solvent (DCM, THF) at 0 °C to RT Alcohol->ReactionVessel SulfonylChloride Sulfonyl Chloride (TsCl, MsCl, Tf₂O) SulfonylChloride->ReactionVessel Base Base (Pyridine, Et₃N, DMAP) Base->ReactionVessel Quench Quench with Water/Aqueous Acid ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Column Chromatography or Recrystallization Concentrate->Purification Product Pure Sulfonate Ester Purification->Product

Caption: General workflow for the synthesis of sulfonate esters.

A. Protocol for Tosylation of a Primary Alcohol

This protocol describes the conversion of a primary alcohol to its corresponding tosylate using p-toluenesulfonyl chloride (TsCl).

Materials:

  • Primary alcohol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure: [1][2][3]

  • Dissolve the primary alcohol (1.0 eq.) and DMAP (0.05-0.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tosylate.

B. Protocol for Mesylation of a Primary Alcohol

This protocol details the synthesis of a mesylate from a primary alcohol using methanesulfonyl chloride (MsCl).

Materials:

  • Primary alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Cold water

  • Cold 10% Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [4][5]

  • Dissolve the primary alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold water, cold 10% HCl, saturated NaHCO₃ solution, and brine.[4]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude mesylate, which can be purified by chromatography if necessary.

C. Protocol for Triflation of an Alcohol

This protocol outlines the preparation of a triflate from an alcohol using trifluoromethanesulfonic anhydride (Tf₂O). Triflates are extremely reactive, so the reaction is typically performed at low temperatures.

Materials:

  • Alcohol

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine or 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6][7]

  • Dissolve the alcohol (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Add pyridine (1.5 eq.) or 2,6-lutidine (1.5 eq.) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise to the stirred solution.

  • Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding cold water.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate should be used immediately in the next step due to its instability.

Sulfonylating AgentBaseTypical Yields (Primary Alcohols)
p-Toluenesulfonyl chloride (TsCl)Pyridine, Et₃N, DMAP85-95%
Methanesulfonyl chloride (MsCl)Et₃N, DIPEA90-98%
Trifluoromethanesulfonic anhydride (Tf₂O)Pyridine, 2,6-Lutidine>90%

II. Reactions of Sulfonate Esters

Sulfonate esters are excellent substrates for a variety of nucleophilic substitution and cross-coupling reactions.

A. Protocol for Nucleophilic Substitution (Sₙ2) Reaction

This protocol describes a general procedure for the reaction of a sulfonate ester with a nucleophile.

Materials:

  • Sulfonate ester (tosylate, mesylate, or triflate)

  • Nucleophile (e.g., NaN₃, NaCN, NaI)

  • Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)

  • Water

  • Ethyl acetate or Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the sulfonate ester (1.0 eq.) in an appropriate aprotic polar solvent in a round-bottom flask.

  • Add the nucleophile (1.1-1.5 eq.) to the solution.

  • Heat the reaction mixture to an appropriate temperature (typically between room temperature and 100 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

A greener alternative for nucleophilic substitution reactions involves the use of recyclable ionic liquids which can act as both the solvent and the nucleophilic reagent.[8][9]

Reaction Pathway for Sₙ2 Displacement

G Nucleophile Nucleophile (Nu⁻) TransitionState [Nu---R---OSO₂R']⁻ Nucleophile->TransitionState SulfonateEster R-OSO₂R' SulfonateEster->TransitionState Product R-Nu TransitionState->Product LeavingGroup ⁻OSO₂R' TransitionState->LeavingGroup G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification ArylSulfonate Aryl Sulfonate (e.g., Ar-OTf) ReactionVessel Reaction in Solvent (e.g., Toluene, Dioxane, DMF) with Heating ArylSulfonate->ReactionVessel BoronicAcid Organoboron Reagent (R-B(OH)₂) BoronicAcid->ReactionVessel PdCatalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->ReactionVessel Ligand Ligand (optional) Ligand->ReactionVessel Base Base (e.g., K₂CO₃, CsF) Base->ReactionVessel Workup Aqueous Work-up ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Coupled Product (Ar-R) Purification->Product

References

Application of Chiral Piperidines in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical and pharmacokinetic properties upon a molecule, including improved solubility, metabolic stability, and oral bioavailability. The introduction of chirality to the piperidine ring further enhances its utility in drug design, allowing for precise three-dimensional interactions with biological targets, leading to improved potency, selectivity, and a reduction in off-target effects.[3][4] This document provides detailed application notes and protocols for the synthesis and evaluation of chiral piperidines in the context of drug discovery, with a focus on two exemplary drugs: Niraparib, a PARP inhibitor for cancer therapy, and Solifenacin, a muscarinic receptor antagonist for the treatment of overactive bladder.

Advantages of Incorporating Chiral Piperidines in Drug Molecules

The incorporation of chiral piperidine moieties into drug candidates offers several distinct advantages:

  • Enhanced Biological Activity and Selectivity: The fixed stereochemistry of a chiral piperidine allows for optimized interactions with the chiral environment of biological targets such as enzymes and receptors, leading to higher affinity and selectivity for the desired target.

  • Improved Physicochemical Properties: The piperidine ring can modulate a molecule's lipophilicity and basicity (pKa), which in turn influences its solubility, permeability, and oral absorption.[3]

  • Favorable Pharmacokinetic Profile: The metabolic stability of the piperidine ring often contributes to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[2]

  • Reduced hERG Toxicity: Strategic placement of chiral piperidine scaffolds has been shown to mitigate the risk of cardiotoxicity associated with the blockade of the hERG potassium channel.[3]

Featured Chiral Piperidine Drugs

Here, we highlight two FDA-approved drugs that feature a chiral piperidine core, demonstrating their therapeutic significance.

Niraparib: A Chiral Piperidine in Oncology

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with deficiencies in DNA repair mechanisms, such as BRCA1/2 mutations.[5][6] The chiral piperidine moiety in Niraparib is crucial for its interaction with the PARP enzyme.

Solifenacin: A Chiral Piperidine for Urology

Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting M3 receptors in the bladder, for the treatment of overactive bladder.[7][8] The stereochemistry of the piperidine-containing quinuclidinol and the phenyl-substituted tetrahydroisoquinoline components are essential for its high-affinity binding to the muscarinic receptors.

Quantitative Data Summary

The following tables summarize key pharmacological data for Niraparib and Solifenacin.

Table 1: Pharmacological Data for Niraparib

ParameterValueTargetCell LineReference
IC50 (PARP-1) 2.8 nMPARP-1-[9]
IC50 (PARP-2) 0.6 nMPARP-2-[9]
CC50 18 nMProliferationMDA-MB-436 (BRCA1 mutant)[10]
CC50 56 nMProliferationUWB1.289 (BRCA1 mutant)[10]

Table 2: Pharmacological Data for Solifenacin

ParameterValueTargetReference
Ki (M1 Receptor) 26 nMHuman Muscarinic M1 Receptor[11]
Ki (M2 Receptor) 170 nMHuman Muscarinic M2 Receptor[11]
Ki (M3 Receptor) 12 nMHuman Muscarinic M3 Receptor[11]
Ki (M4 Receptor) 110 nMHuman Muscarinic M4 Receptor[11]
Ki (M5 Receptor) 31 nMHuman Muscarinic M5 Receptor[11]
pA2 7.44Carbachol-induced contractions (rat bladder)[11]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral Piperidine Precursor for Solifenacin

This protocol describes the asymmetric hydrogenation of a dihydroisoquinoline to furnish a key chiral intermediate in the synthesis of Solifenacin.[12]

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline hydrochloride (2·HCl)

  • [Ir(COD)Cl]2 (Iridium catalyst precursor)

  • Chiral phosphine ligand (e.g., a derivative of JOSIPHOS or SEGPHOS)

  • Solvent (e.g., Methanol, Toluene)

  • Additive (e.g., an amine base like triethylamine)

  • Hydrogen gas (high pressure)

  • Reaction vessel (e.g., Biotage Endeavor or similar high-pressure reactor)

  • HPLC with a chiral column (e.g., CHIRALPAK AD-H) for enantiomeric excess (ee) determination

Procedure:

  • Substrate Preparation: Prepare the imine hydrochloride salt (2·HCl) according to established literature procedures.[12]

  • Catalyst Preparation: In a glovebox, charge a reaction vial with [Ir(COD)Cl]2 and 1.1–1.2 equivalents of the chiral phosphine ligand per iridium center.

  • Reaction Setup: Add the solvent and any additives to the vial containing the catalyst. Stir for a few minutes to allow for complex formation.

  • Hydrogenation: Add the substrate (2·HCl) to the catalyst solution.

  • Pressurization and Heating: Seal the reaction vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 10-30 bar) and heat to the specified temperature (e.g., 60-70 °C).[12]

  • Reaction Monitoring: Maintain the reaction under these conditions for the specified time (e.g., 16-64 hours), with stirring.[12] Monitor the conversion of the starting material by taking aliquots and analyzing by HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or crystallization.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC analysis.[12]

Protocol 2: PARP Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available kits and is designed to measure the inhibitory activity of a compound against PARP enzymes.[13][14]

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • 96-well plate (white, for luminescence)

  • Histone-coated plate or histones and activated DNA for coating

  • Biotinylated NAD+

  • PARP Assay Buffer

  • Test compound (e.g., Niraparib)

  • Streptavidin-HRP

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Plate Preparation: If not using a pre-coated plate, coat a 96-well plate with histones and activated DNA. Incubate and wash the plate.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in PARP Assay Buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

  • Enzymatic Reaction:

    • Add PARP assay buffer to each well.

    • Add the test compound dilutions or vehicle control to the appropriate wells.

    • Add the PARP enzyme to all wells except the "no enzyme" control.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of biotinylated NAD+ and activated DNA (if not pre-coated).

    • Incubate for a defined period (e.g., 60 minutes) at 30 °C with gentle agitation.

  • Detection:

    • Wash the plate multiple times with a wash buffer (e.g., PBST).

    • Add Streptavidin-HRP diluted in a blocking buffer to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the chemiluminescent substrate to each well.

  • Data Acquisition and Analysis:

    • Immediately read the luminescence using a microplate reader.

    • Subtract the background signal (from "no enzyme" wells).

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 3: Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.[11][15][16]

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest (e.g., M3)

  • Radioligand (e.g., [3H]-N-methylscopolamine or a similar M3 antagonist)

  • Test compound (e.g., Solifenacin)

  • Unlabeled competing ligand for non-specific binding determination (e.g., Atropine)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • 96-well filter plates (e.g., GF/C)

  • Cell harvester

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from cells or tissues expressing the target receptor at an optimized protein concentration.

  • Assay Plate Setup: The assay is performed in a 96-well plate.

    • Total Binding Wells: Add assay buffer, the radioligand, and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of the unlabeled competing ligand (e.g., 10 µM Atropine), and the membrane preparation.

    • Competition Wells: Add assay buffer, the radioligand, serial dilutions of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30-37 °C) with gentle agitation to reach binding equilibrium.

  • Filtration and Washing: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by Niraparib and Solifenacin.

PARP_Inhibition cluster_0 DNA Damage and Repair cluster_1 Therapeutic Intervention DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB leads to (during replication) BER Base Excision Repair (BER) PARP->BER activates BER->DNA_SSB repairs HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired (in HRR-deficient cells) Cell_Survival Cell Survival HRR->Cell_Survival Niraparib Niraparib Niraparib->PARP inhibits Muscarinic_Antagonism cluster_0 Neuromuscular Junction (Bladder) cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor ACh->M3_Receptor binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein activates Relaxation Bladder Relaxation M3_Receptor->Relaxation leads to PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_Release Ca2+ Release (from SR) IP3->Ca_Release stimulates Contraction Detrusor Muscle Contraction Ca_Release->Contraction causes Solifenacin Solifenacin Solifenacin->M3_Receptor blocks Chiral_Piperidine_Workflow cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Start Achiral Starting Materials Asymmetric_Synthesis Asymmetric Synthesis (Protocol 1) Start->Asymmetric_Synthesis Purification Purification (Chromatography/Crystallization) Asymmetric_Synthesis->Purification Characterization Structural Characterization (NMR, MS) & Chiral Purity (HPLC) Purification->Characterization Chiral_Piperidine Enantiopure Chiral Piperidine Characterization->Chiral_Piperidine Binding_Assay Receptor Binding Assay (Protocol 3) Chiral_Piperidine->Binding_Assay Enzyme_Assay Enzyme Inhibition Assay (Protocol 2) Chiral_Piperidine->Enzyme_Assay Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

References

NMR Analysis of Piperidine-Based Compounds: Application Note and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence in medicinal chemistry stems from its ability to confer desirable physicochemical properties such as aqueous solubility and to serve as a versatile synthetic handle for molecular elaboration. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, is crucial for its interaction with biological targets.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural and conformational analysis of piperidine-based compounds, providing critical insights for drug design and development.[2][3]

This application note provides detailed protocols for the NMR analysis of piperidine derivatives, covering sample preparation, data acquisition using one-dimensional (1D) and two-dimensional (2D) NMR techniques, and strategies for data interpretation.

Key NMR Techniques for Piperidine Analysis

A combination of 1D and 2D NMR experiments is typically employed for the unambiguous structural characterization of piperidine-containing molecules.

  • ¹H NMR (Proton NMR): This is the starting point for any NMR analysis, providing information on the number of different proton environments, their chemical shifts, signal integrations (proton ratios), and scalar (J) couplings, which reveal connectivity between neighboring protons.

  • ¹³C NMR (Carbon NMR): This technique provides information on the number of unique carbon environments in the molecule. It is often run as a proton-decoupled experiment, resulting in single sharp peaks for each carbon.

  • COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that shows correlations between protons that are scalar coupled to each other, typically over two or three bonds. This is invaluable for tracing out proton-proton networks within the piperidine ring and its substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment that identifies which protons are directly attached to which carbons.[4] This is a powerful tool for assigning carbon signals based on their attached, and usually already assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment that reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[5] This is crucial for establishing the connectivity of quaternary carbons and piecing together different molecular fragments.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments provide information about protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining the stereochemistry and conformational preferences of substituents on the piperidine ring.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.[6]

Materials:

  • Piperidine-based compound

  • High-purity deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Deuterium oxide (D₂O))[7]

  • High-quality 5 mm NMR tubes and caps[8]

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

  • Glass Pasteur pipettes and bulbs

  • Small vials

  • Filter (e.g., a small plug of glass wool in a pipette)

Protocol:

  • Determine the required sample amount:

    • For ¹H NMR, a typical sample contains 1-10 mg of the compound.[8]

    • For ¹³C NMR, a more concentrated sample of 10-50 mg is often required due to the lower natural abundance of the ¹³C isotope.[7]

  • Select an appropriate deuterated solvent: The solvent should completely dissolve the sample and have minimal overlapping signals with the compound of interest. CDCl₃ is a common choice for many organic compounds.[6]

  • Dissolve the sample: In a small, clean vial, weigh the desired amount of the piperidine compound. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Vortex or gently agitate the vial to ensure complete dissolution.

  • Filter the sample: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.[9]

  • Add an internal standard (optional): If precise chemical shift referencing is required, a small amount of an internal standard like TMS can be added.

  • Cap and label the tube: Securely cap the NMR tube and label it clearly.

  • Mix the sample: Invert the NMR tube several times to ensure a homogeneous solution.

NMR Data Acquisition

The following are general acquisition parameters. These may need to be optimized for the specific instrument and sample.

a) 1D ¹H NMR

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

b) 1D ¹³C{¹H} NMR

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 200-250 ppm, centered around 100-125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024 or more, depending on concentration.

c) 2D COSY

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Same as the 1D ¹H spectrum in both dimensions.

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 2-8 per increment.

d) 2D HSQC

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • ¹H Spectral Width (F2): Same as the 1D ¹H spectrum.

  • ¹³C Spectral Width (F1): Cover the expected range of carbon chemical shifts (e.g., 160-180 ppm).

  • Number of Increments: 128-256 in the indirect dimension (F1).

  • Number of Scans: 4-16 per increment.

e) 2D HMBC

  • Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width (F2): Same as the 1D ¹H spectrum.

  • ¹³C Spectral Width (F1): Cover the expected range of carbon chemical shifts (e.g., 200-220 ppm).

  • Number of Increments: 256-512 in the indirect dimension (F1).

  • Number of Scans: 8-32 per increment.

Data Presentation and Interpretation

Characteristic NMR Data for the Piperidine Ring

The chemical shifts of the piperidine ring protons and carbons are influenced by the nitrogen atom and any substituents. The chair conformation leads to chemically distinct axial and equatorial protons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for an Unsubstituted Piperidine Ring in CDCl₃.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2/C6 (α to N)~2.79[10]~47.5[11]
C3/C5 (β to N)~1.58[10]~27.2[11]
C4 (γ to N)~1.58[10]~25.2[11]
N-HVariable, often broad-

Note: These values can vary significantly with substitution and solvent.

Structure Elucidation Workflow

The combination of 1D and 2D NMR data allows for a systematic approach to structure elucidation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_final Structure & Conformation H1_NMR 1. ¹H NMR - Identify proton signals - Determine J-couplings C13_NMR 2. ¹³C NMR - Identify carbon signals COSY 3. COSY - Establish H-H connectivity - Trace spin systems C13_NMR->COSY HSQC 4. HSQC - Correlate protons to directly attached carbons COSY->HSQC HMBC 5. HMBC - Connect fragments via long-range H-C correlations HSQC->HMBC Structure 6. Propose Structure HMBC->Structure Conformation 7. Conformational Analysis (NOESY/ROESY, J-couplings) Structure->Conformation

Caption: Workflow for structure elucidation of piperidine compounds.

Conformational Analysis

The piperidine ring predominantly exists in a chair conformation to minimize strain.[2] The orientation of substituents (axial vs. equatorial) can be determined by analyzing proton-proton coupling constants and through-space NOE correlations.

  • Large coupling constants (J ≈ 10-13 Hz) between vicinal protons on the ring are indicative of a trans-diaxial relationship.

  • Small coupling constants (J ≈ 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

  • NOESY/ROESY experiments can confirm spatial proximities, for instance, between a substituent and axial protons on the same side of the ring.

Example Data Table

Quantitative NMR data should be summarized in a clear and organized manner.

Table 2: Example NMR Data for a Hypothetical Substituted Piperidine.

Positionδ ¹³C (ppm)δ ¹H (ppm) (multiplicity, J in Hz, integration)COSY Correlations (¹H)HMBC Correlations (¹³C)
255.23.10 (dd, 11.5, 3.0, 1H)H-3a, H-3bC-3, C-4, C-6
3a30.51.95 (m, 1H)H-2, H-3b, H-4C-2, C-4, C-5
3b1.60 (m, 1H)H-2, H-3a, H-4C-2, C-4, C-5
470.13.85 (tt, 10.5, 4.0, 1H)H-3a, H-3b, H-5a, H-5bC-3, C-5, C-sub
...............

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical process of using different NMR experiments to build up a molecular structure.

G cluster_data NMR Experiments cluster_info Derived Information cluster_structure Final Output H1 ¹H NMR ProtonEnv Proton Environments & J-Coupling H1->ProtonEnv C13 ¹³C NMR CarbonEnv Carbon Environments C13->CarbonEnv COSY COSY HH_Connect ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connect HSQC HSQC CH_Connect ¹H-¹³C Direct Connectivity HSQC->CH_Connect HMBC HMBC LongRange_Connect Long-Range ¹H-¹³C Connectivity HMBC->LongRange_Connect Structure Complete Molecular Structure CarbonEnv->Structure CH_Connect->Structure LongRange_Connect->Structure

Caption: Logical relationships in NMR-based structure elucidation.

Conclusion

NMR spectroscopy is a cornerstone technique for the structural and conformational analysis of piperidine-based compounds. A systematic approach, combining 1D and 2D NMR experiments, enables the unambiguous determination of molecular structure and stereochemistry. The protocols and guidelines presented in this application note provide a robust framework for researchers in drug discovery and related fields to effectively characterize novel piperidine derivatives, thereby accelerating the development of new therapeutic agents.

References

purification techniques for (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of (S)-tert-Butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Introduction

This compound is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its high purity is critical for the success of subsequent synthetic steps and the final purity of the active pharmaceutical ingredient (API). This document outlines two common and effective techniques for the purification of this piperidine derivative: silica gel column chromatography and a combination of aqueous work-up followed by recrystallization. These protocols are designed for researchers, scientists, and drug development professionals to achieve high purity and yield of the target compound.

Purification Techniques Overview

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

  • Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from reaction by-products and unreacted starting materials, especially for small to medium-scale reactions where high purity is paramount.

  • Aqueous Work-up and Recrystallization: This classical method is suitable for larger-scale purification. It relies on the differential solubility of the product and impurities in a given solvent system. An initial aqueous work-up removes water-soluble impurities, followed by crystallization to isolate the pure compound.

Comparative Data

The following table summarizes typical performance characteristics of the described purification techniques for this compound. The values are representative and may vary based on the initial crude purity and specific experimental conditions.

Parameter Silica Gel Column Chromatography Aqueous Work-up & Recrystallization
Typical Purity >99%98-99.5%
Typical Yield 75-90%85-95%
Throughput Low to MediumHigh
Solvent Consumption HighMedium
Primary Impurities Removed Unreacted starting material, by-productsWater-soluble salts, polar impurities
Best Suited For High-purity small-scale synthesisLarge-scale manufacturing

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from standard purification methods for similar N-Boc protected piperidine derivatives.[1]

1. Preparation of the Crude Material: a. After the mesylation reaction, quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate. b. Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). c. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

2. Column Chromatography Procedure: a. Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. b. Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent (e.g., 100% Hexane or a low polarity mixture). A typical silica-to-crude ratio is 50:1 (w/w). c. Loading: Carefully load the adsorbed crude material onto the top of the packed silica gel bed. d. Elution: Elute the column using a gradient of ethyl acetate in hexanes. A typical gradient might start from 10% EtOAc in Hexanes and gradually increase to 30-40% EtOAc. The exact gradient should be determined by thin-layer chromatography (TLC) analysis beforehand. e. Fraction Collection: Collect fractions and monitor them by TLC. f. Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.

Protocol 2: Purification by Aqueous Work-up and Recrystallization

This protocol is effective for removing inorganic salts and other polar impurities and is highly scalable. The crystallization process is adapted from methods used for the precursor, (S)-N-Boc-3-hydroxypiperidine.[2]

1. Aqueous Work-up: a. Following the completion of the mesylation reaction, cool the reaction mixture to 0-5 °C. b. Slowly add water to quench any remaining methanesulfonyl chloride and dissolve inorganic salts. c. Add a suitable organic solvent for extraction, such as ethyl acetate or methyl tert-butyl ether (MTBE). d. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine. e. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

2. Recrystallization Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent, such as ethyl acetate or isopropanol, at an elevated temperature (e.g., 50-60°C).[2] b. Once completely dissolved, slowly add a less polar anti-solvent, such as petroleum ether or hexanes, until the solution becomes slightly turbid.[2] c. Cool the mixture slowly to room temperature and then further cool to 0-5°C for several hours to promote crystal formation.[2] d. Collect the precipitated white crystals by vacuum filtration. e. Wash the crystals with a small amount of cold anti-solvent. f. Dry the purified product under vacuum at room temperature to a constant weight.

Visualized Workflows

The following diagrams illustrate the logical flow of the two purification protocols.

G cluster_0 Protocol 1: Column Chromatography Workflow A Crude Product (Post-Reaction) B Adsorb onto Silica Gel A->B C Pack & Load Column B->C D Elute with Solvent Gradient (Hexane/EtOAc) C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Solvent Evaporation F->G H Purified Product (>99% Purity) G->H G cluster_1 Protocol 2: Work-up & Recrystallization Workflow P1 Crude Reaction Mixture P2 Aqueous Quench & Extraction P1->P2 P3 Wash Organic Layer (Water, Bicarb, Brine) P2->P3 P4 Dry & Concentrate P3->P4 P5 Crude Solid/Oil P4->P5 P6 Dissolve in Hot Solvent (e.g., Ethyl Acetate) P5->P6 P7 Add Anti-Solvent & Cool P6->P7 P8 Filter Crystals P7->P8 P9 Wash with Cold Solvent & Dry P8->P9 P10 Purified Crystalline Product (98-99.5% Purity) P9->P10

References

Application Notes and Protocols for Large-Scale Synthesis of Chiral Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The stereochemistry of these molecules is often critical to their biological activity, making the development of robust and scalable methods for the synthesis of chiral piperidine intermediates a key focus in medicinal chemistry and process development. These application notes provide an overview of modern, large-scale synthetic strategies, complete with detailed protocols and comparative data to guide researchers in selecting and implementing the most suitable method for their specific needs.

Key Synthetic Strategies for Chiral Piperidine Intermediates

Several powerful methodologies have emerged for the asymmetric synthesis of chiral piperidines, each with its own advantages in terms of substrate scope, scalability, and stereocontrol. This document will focus on three prominent and scalable approaches:

  • Rhodium-Catalyzed Asymmetric Reductive Transamination: A highly efficient method for the preparation of a variety of chiral piperidines from readily available pyridinium salts. This approach is notable for its scalability and excellent stereoselectivity.[1]

  • Chemo-Enzymatic Dearomatization of Pyridines: This strategy combines the selectivity of biocatalysis with the efficiency of chemical synthesis to produce highly enantioenriched 3- and 3,4-disubstituted piperidines.[2]

  • Continuous Flow Synthesis of α-Chiral Piperidines: A modern approach that leverages the benefits of flow chemistry for rapid, scalable, and highly diastereoselective synthesis.[3][4]

Comparative Data of Synthetic Methodologies

The following table summarizes key quantitative data from the highlighted synthetic strategies, allowing for a direct comparison of their efficiency and selectivity.

Methodology Key Features Typical Yield Enantiomeric/Diastereomeric Excess Scale Reference
Rh-Catalyzed Reductive TransaminationExcellent diastereo- and enantio-selectivities; broad functional group tolerance.High>99% eeMulti-hundred-gram[1]
Chemo-Enzymatic DearomatizationPrecise stereocontrol; access to 3- and 3,4-disubstituted piperidines.61-64% overall93-99% eeGram-scale demonstrated[2]
Continuous Flow SynthesisRapid reaction times (minutes); high diastereoselectivity; scalable.>80%>90:10 drHigh-performance scale-up[3][4]

Experimental Protocols

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This protocol is adapted from the work of Wang et al. and describes a scalable method for producing chiral piperidines.[1]

Materials:

  • N-Benzylpyridinium salt (1.0 equiv)

  • Chiral primary amine (e.g., (R)-1-phenylethylamine) (1.2 equiv)

  • [RhCp*Cl2]2 (0.01 equiv)

  • Potassium iodide (KI) (0.04 equiv)

  • Formic acid (HCOOH) (5.0 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Water (H2O)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction vessel, add the N-benzylpyridinium salt, chiral primary amine, [RhCp*Cl2]2, and KI.

  • Under an inert atmosphere (e.g., nitrogen or argon), add a mixture of formic acid and triethylamine (as the hydrogen source).

  • Add water and dichloromethane.

  • Stir the reaction mixture at the designated temperature (e.g., 40 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral piperidine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reactants Combine Pyridinium Salt, Chiral Amine, Rh-Catalyst, KI Start->Reactants AddReagents Add HCOOH/Et3N, H2O, DCM Reactants->AddReagents Heat Heat and Stir AddReagents->Heat Monitor Monitor Reaction Heat->Monitor Quench Quench with NaHCO3 Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify End Chiral Piperidine Purify->End

Caption: Chemo-enzymatic dearomatization cascade.

Diastereoselective Continuous Flow Synthesis of α-Chiral Piperidines

This protocol is a generalized procedure based on the principles of continuous flow synthesis for rapid and scalable production of α-chiral piperidines. [3][4] Materials:

  • N-(tert-butylsulfinyl)-bromoimine solution in an appropriate solvent (e.g., THF)

  • Grignard reagent solution in THF

  • Anhydrous solvent for quenching (e.g., THF)

  • Quenching solution (e.g., saturated aqueous NH4Cl)

Equipment:

  • Two syringe pumps

  • T-mixer

  • Reaction coil (tubing of appropriate length and diameter) maintained at a specific temperature

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Prepare two separate solutions: one of the N-(tert-butylsulfinyl)-bromoimine and one of the Grignard reagent at specified concentrations.

  • Set up the continuous flow reactor system by connecting the syringe pumps to the T-mixer, followed by the reaction coil, back pressure regulator, and collection vessel.

  • Set the desired flow rates for both reactant streams to control the stoichiometry and residence time in the reaction coil. The residence time is calculated based on the coil volume and the total flow rate.

  • Set the temperature of the reaction coil.

  • Start the pumps to introduce the reactant solutions into the T-mixer where they mix and enter the reaction coil.

  • The reaction proceeds as the mixture flows through the temperature-controlled coil.

  • The output from the reactor is collected in a vessel containing a quenching solution.

  • After collecting the product stream, perform a standard aqueous workup.

  • Extract the aqueous phase with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product.

  • Purify the product by chromatography to yield the highly diastereomerically enriched α-chiral piperidine.

Experimental Workflow for Continuous Flow Synthesis

G cluster_reagents Reagent Delivery cluster_reactor Flow Reactor cluster_collection Product Collection & Workup PumpA Syringe Pump A (Imine Solution) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Grignard Reagent) PumpB->Mixer Coil Reaction Coil (Controlled Temperature) Mixer->Coil Quench Quenching Vessel Coil->Quench Workup Aqueous Workup & Purification Quench->Workup Product α-Chiral Piperidine Workup->Product

Caption: Continuous flow synthesis setup.

References

Application Notes and Protocols: Nucleophilic Substitution of Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to sulfonate esters, such as tosylates, mesylates, and triflates, is a fundamental and widely utilized strategy in organic synthesis. This transformation converts the poor hydroxyl leaving group into a highly effective sulfonate leaving group, facilitating nucleophilic substitution reactions, typically via an SN2 mechanism. This process is critical in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where precise control of stereochemistry is often required. These application notes provide detailed protocols and reaction conditions for the nucleophilic substitution of sulfonate esters.

Data Presentation

The following tables summarize typical reaction conditions for the formation of sulfonate esters and their subsequent nucleophilic substitution with a variety of nucleophiles. Yields and reaction times can vary based on the specific substrate and steric hindrance.

Table 1: Representative Conditions for the Synthesis of Sulfonate Esters from Alcohols

Substrate (Alcohol)Sulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholTsClPyridineCH₂Cl₂04>95
Secondary AlcoholTsClEt₃NCH₂Cl₂0 to RT685-95
Primary AlcoholMsClEt₃NCH₂Cl₂00.5>95
Secondary AlcoholMsClEt₃NCH₂Cl₂01~90

Table 2: Reaction Conditions for Nucleophilic Substitution of Sulfonate Esters

Sulfonate EsterNucleophileReagentSolventTemperature (°C)Time (h)Yield (%)
Primary TosylateAzide (N₃⁻)NaN₃DMF60390
Secondary MesylateAzide (N₃⁻)NaN₃DMF (Microwave)1200.192
Primary TosylateBromide (Br⁻)LiBrAcetoneReflux12~85
Secondary TosylateBromide (Br⁻)LiBrAcetoneReflux24~80
Primary TosylateCyanide (CN⁻)KCNDMSO80682
Secondary TosylateCyanide (CN⁻)NaCNDMSO9012~75
Primary TosylateIodide (I⁻)NaIAcetoneReflux3>90
Secondary MesylateAcetate (AcO⁻)NaOAcDMF10024~70
Primary TosylateAmine (R-NH₂)MorpholineEthanolReflux1285
Secondary TosylateAmine (R-NH₂)PiperidineEthanolReflux2480

Experimental Protocols

Protocol 1: General Procedure for Tosylation of a Primary Alcohol

This protocol details the conversion of a primary alcohol to its corresponding p-toluenesulfonate (tosylate) ester.

Materials:

  • Primary alcohol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous dichloromethane (approx. 0.1-0.2 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride in portions, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be purified by recrystallization or column chromatography if necessary.

Protocol 2: General Procedure for Mesylation of a Secondary Alcohol

This protocol describes the conversion of a secondary alcohol to its corresponding methanesulfonate (mesylate) ester.

Materials:

  • Secondary alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary alcohol in dry dichloromethane (0.1-0.2 M) at 0 °C, add triethylamine.

  • Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour or until TLC analysis indicates completion of the reaction.

  • Dilute the reaction mixture with dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Protocol 3: Nucleophilic Substitution of a Primary Tosylate with Azide

This protocol details the SN2 displacement of a tosylate group with sodium azide to form an alkyl azide.

Materials:

  • Primary alkyl tosylate (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the primary alkyl tosylate in anhydrous DMF (approx. 0.2-0.5 M).

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude alkyl azide.

Protocol 4: Nucleophilic Substitution of a Secondary Mesylate with Cyanide

This protocol outlines the synthesis of a nitrile from a secondary mesylate.

Materials:

  • Secondary alkyl mesylate (1.0 equiv)

  • Sodium cyanide (NaCN) (1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • Dissolve the secondary alkyl mesylate in DMSO (approx. 0.5 M) in a round-bottom flask.

  • Carefully add sodium cyanide to the solution. Caution: Cyanide salts are highly toxic.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude nitrile by column chromatography.

Mandatory Visualizations

Nucleophilic_Substitution_Workflow cluster_0 Activation of Alcohol cluster_1 Nucleophilic Substitution (SN2) Alcohol Alcohol (R-OH) SulfonateEster Sulfonate Ester (R-OTs, R-OMs) Alcohol->SulfonateEster Sulfonylation SulfonylChloride Sulfonyl Chloride (e.g., TsCl, MsCl) SulfonylChloride->SulfonateEster Base Base (e.g., Pyridine, Et3N) Base->SulfonateEster Product Substituted Product (R-Nu) SulfonateEster->Product SN2 Reaction Nucleophile Nucleophile (e.g., N3-, CN-, Br-) Nucleophile->Product

General workflow for the two-step nucleophilic substitution of an alcohol via a sulfonate ester intermediate.

PET_Tracer_Synthesis cluster_0 Precursor Synthesis cluster_1 Radiolabeling and Deprotection StartingMaterial Protected Precursor with -OH group Tosylation Tosylation (TsCl, Base) StartingMaterial->Tosylation Tosyl_Precursor Tosylated Precursor Tosylation->Tosyl_Precursor Radiolabeling Nucleophilic Substitution (SN2) Tosyl_Precursor->Radiolabeling F18_Fluoride [18F]Fluoride F18_Fluoride->Radiolabeling Labeled_Intermediate [18F]-Labeled Intermediate (Protected) Radiolabeling->Labeled_Intermediate Deprotection Deprotection Labeled_Intermediate->Deprotection PET_Tracer Final PET Tracer Deprotection->PET_Tracer

Workflow for the synthesis of a Positron Emission Tomography (PET) tracer using a sulfonate ester precursor.

API_Synthesis_Workflow Start Advanced Intermediate with Alcohol Activate Formation of Sulfonate Ester Start->Activate TsCl or MsCl, Base Couple Key Bond Formation (SN2 with Nucleophile) Activate->Couple Nucleophilic Fragment Modify Further Functional Group Interconversion Couple->Modify Purify Purification and Isolation Modify->Purify API Active Pharmaceutical Ingredient (API) Purify->API

A generalized workflow for the synthesis of an Active Pharmaceutical Ingredient (API) involving a key nucleophilic substitution step on a sulfonate ester.

Application Notes and Protocols: (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a pivotal chiral building block in modern asymmetric synthesis. Its utility lies in the stereospecific transfer of the piperidine moiety to target molecules. The mesyloxy group, an excellent leaving group, facilitates nucleophilic substitution reactions (SN2), which proceed with inversion of stereochemistry at the C-3 position. This allows for the precise installation of a chiral piperidine ring, a common scaffold in a multitude of pharmacologically active compounds. This document provides detailed application notes and protocols for the use of this versatile reagent, with a particular focus on its role in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.

Key Application: Synthesis of Ibrutinib Intermediate

A primary application of this compound is in the stereospecific synthesis of (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate, a key intermediate in the production of Ibrutinib.[1][2] The synthesis involves an SN2 reaction where the nitrogen atom of a pyrazole derivative displaces the mesylate group on the chiral piperidine ring. This reaction proceeds with a predictable inversion of configuration, converting the (S)-configured starting material into the desired (R)-configured product.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol outlines the synthesis of the title compound from its corresponding alcohol precursor, (S)-N-Boc-3-hydroxypiperidine.

Reaction Scheme:

G cluster_0 Synthesis of this compound start (S)-N-Boc-3-hydroxypiperidine reagents Methanesulfonyl Chloride, Triethylamine, Dichloromethane (DCM) start->reagents 0-5 °C product This compound reagents->product Stir for 1 hr G cluster_workflow Asymmetric Synthesis Workflow A 1. Combine Reactants - 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Cesium Carbonate - DMF B 2. Add Chiral Mesylate - (S)-tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate A->B C 3. Reaction - Heat to 90-100 °C for 6h B->C D 4. Addition of More Reagents - Add another portion of chiral mesylate and Cs2CO3 C->D E 5. Continued Reaction - Maintain at 90-100 °C for 10h D->E F 6. Work-up - Cool to RT - Add Water - Extract with Ethyl Acetate E->F G 7. Isolation - Concentrate organic layer F->G G cluster_inversion Stereochemical Inversion via SN2 S_config (S)-Configuration (Mesylate) Transition SN2 Transition State (Backside Attack by Nucleophile) S_config->Transition Nucleophilic Attack R_config (R)-Configuration (Product) Transition->R_config Inversion of Stereochemistry

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the mesylation of (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an aprotic solvent like dichloromethane (DCM).

Q2: What are the most common side reactions in this synthesis, and how can they be minimized?

A2: The most common side reactions are elimination to form the corresponding alkene and substitution by the chloride ion generated from methanesulfonyl chloride.[1] To minimize these, it is crucial to maintain a low reaction temperature (typically 0 °C or below).[1] Using methanesulfonic anhydride instead of methanesulfonyl chloride can also prevent the formation of the alkyl chloride byproduct.[2]

Q3: Is the stereochemistry at the C3 position of the piperidine ring retained during the reaction?

A3: Yes, the mesylation reaction proceeds with retention of stereochemistry. The carbon-oxygen bond of the alcohol is not broken during the reaction; instead, the sulfonyl group is added to the oxygen atom.[3]

Q4: Is the product, this compound, stable to aqueous workup?

A4: Yes, mesylates are generally stable to standard aqueous workup procedures. The product is typically less polar than the starting alcohol and will partition into the organic layer.

Troubleshooting Guide

Q1: My TLC plate shows multiple spots after the reaction, including what appears to be the starting material. What should I do?

A1: Incomplete conversion is a common issue. Here are a few troubleshooting steps:

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction by TLC every 30-60 minutes. If the reaction stalls, consider extending the reaction time.

  • Reagent Quality: Ensure that the methanesulfonyl chloride and the base are of high purity and anhydrous. Moisture can quench the reagents.

  • Temperature: While low temperatures are necessary to minimize side reactions, if the reaction is too cold, it may proceed very slowly. If the reaction is clean but incomplete at a lower temperature, consider allowing it to slowly warm to room temperature.[1]

Q2: I have a good conversion to a new, less polar spot on TLC, but I also see a significant amount of streaking. What could be the cause?

A2: Streaking on TLC plates is often indicative of the presence of triethylamine hydrochloride, the salt formed as a byproduct of the reaction. This salt is often insoluble in the reaction solvent and can interfere with chromatography.

  • Workup: A thorough aqueous workup is essential. Washing the organic layer with water, dilute acid (e.g., 1M HCl) to remove excess triethylamine, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid will help remove the salt.

  • Filtration: Before the aqueous workup, you can filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

Q3: After purification, my yield is lower than expected. Where could I be losing my product?

A3: Low yields can result from several factors throughout the experimental process:

  • Side Reactions: As mentioned in the FAQs, elimination and chloride substitution are potential side reactions that consume the starting material and reduce the yield of the desired product.[1] Maintaining a low temperature is the primary way to mitigate this.

  • Workup: During the aqueous workup, ensure that the layers are separated properly and that the aqueous layer is extracted a few times with the organic solvent to recover any dissolved product.

  • Purification: The product can be lost during column chromatography if the incorrect solvent system is used or if the product adheres strongly to the silica gel. Using a small amount of a basic modifier like triethylamine (0.1-1%) in the eluent can help improve the recovery of basic compounds like piperidine derivatives.

Experimental Protocols

Protocol 1: Mesylation using Methanesulfonyl Chloride and Triethylamine

This protocol is a general procedure for the mesylation of (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate.

Materials:

  • (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench it by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield of the mesylation reaction.

Table 1: Effect of Base and Solvent on Yield

Starting MaterialMesylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
(S)-4,5-dihydroxy valeronitrileMsClTEA (1.5)DCM0 to 151669.1[4]
Secondary AlcoholMsClTEA (1.5)DCM04>95[1][4]
Secondary AlcoholMsClPyridineDCM0--[5]

Table 2: Stoichiometry and its Impact on Conversion

Equivalents of MsClEquivalents of Base (TEA)Expected Outcome
1.0 - 1.11.2 - 1.5Generally sufficient for complete conversion with minimal side reactions.
> 1.2> 1.5May lead to increased side reactions and complicates purification.
< 1.0< 1.2Likely to result in incomplete conversion of the starting alcohol.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product start_alc (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate reaction Mesylation in Aprotic Solvent (e.g., DCM) Low Temperature (0°C) start_alc->reaction start_mscl Methanesulfonyl Chloride start_mscl->reaction start_base Base (e.g., TEA) start_base->reaction workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification product (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate purification->product G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Conversion start->cause1 cause2 Side Reactions (Elimination/Substitution) start->cause2 cause3 Product Loss during Workup/Purification start->cause3 sol1 Extend Reaction Time Check Reagent Quality Adjust Temperature cause1->sol1 sol2 Maintain Low Temperature Use (MeSO2)2O cause2->sol2 sol3 Thorough Extraction Optimize Chromatography (e.g., add TEA to eluent) cause3->sol3

References

Technical Support Center: Troubleshooting Side Reactions with Sulfonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during experiments involving sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: My reaction is giving a low yield of the desired substitution product and forming an alkene instead. What is happening and how can I fix it?

A1: This is a classic issue of competing elimination reactions (E1 or E2) outcompeting your desired substitution reaction (SN1 or SN2). Elimination is favored under certain conditions, particularly with secondary and tertiary alcohols, the use of strong or bulky bases, and higher temperatures.

Troubleshooting Steps:

  • Choice of Base: If you are using a strong, sterically hindered base like potassium tert-butoxide, it will preferentially promote elimination. Consider switching to a less hindered, non-nucleophilic base such as triethylamine (Et₃N) or pyridine.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination. Try running your reaction at 0 °C or even lower if your reagents are stable.[1]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions, while polar protic solvents can promote SN1 and E1 pathways. For SN2 reactions, a polar aprotic solvent is often a good choice.

Q2: I'm observing the formation of an unexpected halide-containing byproduct. Where is this coming from?

A2: This side reaction can occur if the sulfonate ester product reacts with the halide byproduct from the sulfonylation step (e.g., chloride from mesyl chloride or tosyl chloride). This is more likely if you use an excess of a base like pyridine, which can form a nucleophilic halide salt.

Troubleshooting Steps:

  • Base Selection: Using a non-nucleophilic base like triethylamine (Et₃N) can minimize this issue.

  • Control Stoichiometry: Use the minimum necessary amount of the sulfonylating agent and base.

  • Temperature: Keeping the reaction temperature low can help reduce the rate of this side reaction.[2]

Q3: My starting material appears to be decomposing under the reaction conditions. What could be the cause?

A3: Substrate decomposition can occur if your starting material is unstable under the acidic or basic conditions of the reaction. Sulfonylation reactions often generate HCl as a byproduct, which can be detrimental to acid-sensitive substrates. Similarly, the base used can cause decomposition of base-sensitive functional groups.

Troubleshooting Steps:

  • Use a Base: Always use a base like pyridine or triethylamine to neutralize the HCl byproduct as it forms.[3]

  • Protecting Groups: If your substrate has sensitive functional groups, consider protecting them before the sulfonylation reaction.

  • Milder Conditions: Explore milder sulfonating agents or reaction conditions if possible.

Q4: My sulfonate ester seems to be cleaving during workup or purification. How can I improve its stability?

A4: The stability of sulfonate esters varies significantly depending on their structure and the conditions they are subjected to. Some are sensitive to acidic or basic conditions, and even chromatography on silica gel can sometimes lead to decomposition.

Troubleshooting Steps:

  • Neutralize Workup: Ensure that your aqueous workup is neutral or slightly basic to avoid acid-catalyzed hydrolysis.

  • Chromatography Conditions: If using silica gel chromatography, consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent.

  • Protecting Group Choice: For particularly sensitive applications, consider using more robust sulfonate protecting groups. For example, neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement.[4]

Quantitative Data Summary

The following tables summarize quantitative data on the stability and reactivity of sulfonate esters under various conditions.

Table 1: Stability of Various Sulfonate Esters to Different Reagents

Sulfonate Ester TypeReagent/ConditionResultReference
Isopropyl (iPr)TFA, rt, 16hLabile[4]
Neopentyl (Neo)6M HCl, reflux, overnightLabile[4]
Trichloroethyl (TCE)Zinc (reducing agent)Cleaved[4]
Trifluoroethyl (TFE)Potassium t-butoxide in t-butanol, refluxCleaved[4]
Phenyl (Ph)NaN₃ in DMSO, 100°CInert[4]
Hexafluoroisopropyl (HFIP)NaOH in 9:1 DCM/MeOH, rtCleaved (<1h)[4]

Table 2: Influence of Water on Ethyl Mesylate (EMS) Formation

Condition% Conversion to EMSTime (h)Reference
1 M MSA in Ethanol (anhydrous), 70°C~0.3 - 1%24[5]
1 M MSA in Ethanol with 5% water, 70°C0.05%10[6]

Key Experimental Protocols

Protocol 1: General Procedure for Minimizing Elimination during Tosylation of a Secondary Alcohol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 equiv.) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice-water bath or a cryostat to cool the solution to 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.), to the solution and stir for 5-10 minutes.

  • Sulfonyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 equiv.) in the same anhydrous solvent to the reaction mixture dropwise over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding cold water. Separate the organic layer, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

  • Purification: Purify the crude product by flash column chromatography on silica gel, potentially using an eluent containing a small amount of triethylamine to prevent decomposition of the tosylate.

Protocol 2: Analysis of Side Products by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, perform a derivatization step to make the analytes more volatile.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Method Parameters:

    • Injector Temperature: Set to a temperature that ensures efficient volatilization of the analytes without causing thermal decomposition.

    • Oven Temperature Program: Start at a low temperature and ramp up to a higher temperature to separate compounds with different boiling points.

    • Carrier Gas: Use an inert carrier gas such as helium or hydrogen.

    • MS Detector: Operate in electron ionization (EI) mode and scan a suitable mass range to detect the expected products and byproducts.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds or by interpreting the fragmentation patterns. Quantify the relative amounts of the desired product and side products by integrating the peak areas.[6][7]

Visualizations

Signaling Pathways and Experimental Workflows

Troubleshooting_Elimination Start Low yield of substitution product, alkene byproduct observed Q_Substrate What is the alcohol structure? Start->Q_Substrate Substrate_Primary Primary Alcohol Q_Substrate->Substrate_Primary Primary Substrate_Sec_Tert Secondary or Tertiary Alcohol Q_Substrate->Substrate_Sec_Tert Secondary/ Tertiary Q_Base What type of base is being used? Substrate_Primary->Q_Base Substrate_Sec_Tert->Q_Base Base_Bulky Strong, bulky base (e.g., t-BuOK) Q_Base->Base_Bulky Bulky Base_NonBulky Non-hindered base (e.g., Et3N, Pyridine) Q_Base->Base_NonBulky Non-bulky Q_Temp What is the reaction temperature? Q_Base->Q_Temp Sol_Base Switch to a non-hindered, non-nucleophilic base (e.g., Et3N). Base_Bulky->Sol_Base Outcome Improved yield of substitution product Base_NonBulky->Outcome Temp_High Elevated Temperature Q_Temp->Temp_High High Temp_Low Low Temperature (e.g., 0°C) Q_Temp->Temp_Low Low Sol_Temp Lower the reaction temperature. Temp_High->Sol_Temp Temp_Low->Outcome Sol_Base->Outcome Sol_Solvent Consider solvent effects. Polar aprotic for SN2. Sol_Temp->Sol_Solvent Sol_Temp->Outcome Sol_Solvent->Outcome

Caption: Troubleshooting workflow for elimination side reactions.

SN2_vs_E2_Mechanism cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_Start Substrate + Nucleophile SN2_TS Transition State (Backside Attack) SN2_Start->SN2_TS SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Start Substrate + Base E2_TS Transition State (Anti-periplanar) E2_Start->E2_TS E2_Product Elimination Product (Alkene) E2_TS->E2_Product Reactants Alkyl Sulfonate (e.g., Tosylate) Reactants->SN2_Start Strong, non-bulky nucleophile Reactants->E2_Start Strong, bulky base

Caption: Competing SN2 and E2 pathways for sulfonate esters.

References

Technical Support Center: Optimization of Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing piperidine synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine has turned yellow upon storage. Why did this happen and how can I fix it?

A: A yellow coloration in piperidine is typically caused by oxidation products.[1] For applications requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I am struggling to separate piperidine from unreacted pyridine starting material by distillation. What is the issue?

A: Complete separation by simple fractional distillation is difficult because piperidine and pyridine form a constant boiling azeotropic mixture.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure.[1] To overcome this, you can use chemical methods for separation. A highly effective technique is the selective formation of piperidine carbonate. By bubbling carbon dioxide through a mixture of the two, piperidine precipitates as a solid carbonate salt, while pyridine does not react and remains in solution.[1][3] The solid salt can then be filtered off and the free piperidine regenerated.[2][3]

Q3: My solution of piperidine in an organic solvent, such as DMF, has formed crystals during storage. What is the cause?

A: This is a common issue where piperidine reacts with atmospheric carbon dioxide to form piperidine carbonate, which is a salt.[1] It can also react with acidic gases that may be present in the laboratory environment. To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. To prevent this from occurring, ensure your storage container is tightly sealed and consider storing it under an inert atmosphere.[1]

Q4: What are typical yields for piperidine synthesis?

A: Yields can vary significantly based on the synthetic route, scale, and purity of the starting materials. For example, reductive amination methods can provide good yields but may require extensive optimization.[1] The hydrogenation of pyridine derivatives is a common and often high-yielding method.[4][5]

Troubleshooting Guide: Catalytic Hydrogenation of Pyridines

This section addresses common issues encountered during the synthesis of piperidines via the catalytic hydrogenation of pyridine derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor gas-liquid mixing. 3. Reaction temperature is too low. 4. Catalyst poisoning by impurities in starting materials or solvent.1. Test the catalyst on a known, reliable reaction to verify activity. 2. Incrementally increase hydrogen pressure and ensure efficient stirring. 3. Gradually increase the reaction temperature, monitoring for byproduct formation. 4. Purify starting materials and use high-purity, dry solvents.[5]
Incomplete Reaction (Presence of partially hydrogenated intermediates)1. Insufficient reaction time or low catalyst loading. 2. Catalyst deactivation before the reaction is complete.1. Increase reaction time or catalyst loading. 2. Add fresh catalyst to the reaction mixture. Monitor reaction progress using TLC or GC-MS.[5]
Formation of Side Products (e.g., "over-reduction")1. Over-reduction (hydrogenolysis) of the C-N bond can lead to ring-opened byproducts like pentylamines.[5] 2. Side reactions like polymerization can occur, especially at elevated temperatures.[1]1. Select a catalyst with high selectivity, such as a rhodium-based catalyst, which is less prone to causing C-N bond cleavage.[5] 2. Lower the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times.[1]
Poor Stereoselectivity (for substituted pyridines)The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.1. Screen different catalysts; the choice can influence the reaction pathway.[1] 2. For some substrates, cyclic dienes can lead to higher diastereoselectivity in cycloaddition-based syntheses.[1]
Dehalogenation (for halogen-substituted pyridines)Catalysts like Palladium on carbon (Pd/C) are known to promote hydrodehalogenation.Use a catalyst less prone to this side reaction, such as Platinum(IV) oxide (PtO₂), under carefully controlled conditions. The choice of solvent can also play a role.[5]

Data Presentation: Catalyst Selection for Pyridine Hydrogenation

The choice of catalyst is critical for the successful hydrogenation of pyridines. The following table summarizes common catalysts and typical reaction conditions.

Catalyst Typical H₂ Pressure (bar) Typical Temperature (°C) Common Solvents Notes
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic Acid[1]Often effective for substituted pyridines.[1]
Rh/C 30 - 8060 - 80Acetic Acid, Alcohols[1]Generally more active than Palladium for pyridine reduction.[1][5]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[1]
Raney Nickel High170 - 200-Often used for the industrial synthesis of piperidine itself.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Pyridine Substrate using Rh₂O₃

This protocol describes a general procedure for the hydrogenation of a pyridine derivative under relatively mild conditions.

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

  • Standard laboratory glassware and filtration apparatus (e.g., celite pad)

Procedure:

  • In a suitable reaction vial, combine the pyridine substrate (0.8 mmol) and Rhodium(III) oxide (0.5 mol%).

  • Add anhydrous TFE (1 mL) to the vial and briefly flush the headspace with nitrogen.

  • Place the vial inside an autoclave reactor.

  • Seal the autoclave and purge the system with hydrogen gas three times to remove air.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • The reaction mixture can be analyzed directly by NMR or GC-MS to determine yield and conversion.

  • For product isolation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent (TFE) under reduced pressure to yield the crude piperidine product, which can be further purified if necessary.[5]

Protocol 2: Purification of Piperidine from Pyridine via Carbonate Salt Formation

This protocol is highly effective for removing pyridine impurities from a piperidine product.[2]

Materials:

  • Crude piperidine containing pyridine impurity

  • A suitable organic solvent (e.g., diethyl ether, acetone)[3]

  • Carbon dioxide (gas cylinder or dry ice)

  • Strong base (e.g., sodium hydroxide solution)

  • Drying agent (e.g., solid potassium hydroxide pellets)

  • Standard laboratory glassware for filtration, extraction, and distillation

Procedure:

  • Salt Formation: Dissolve the crude piperidine/pyridine mixture in a suitable organic solvent like acetone in a flask.[3] Cool the mixture and bubble CO₂ gas through the solution until the precipitation of the white piperidine carbonate salt is complete.

  • Filtration: Filter the solid piperidine carbonate salt from the solution. The filtrate will contain the pyridine impurity and the solvent.

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate salt in water. Add a strong base, such as aqueous sodium hydroxide (NaOH), to the suspension to liberate the free piperidine from its salt.

  • Extraction: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether).

  • Drying and Final Purification: Dry the organic extract over a drying agent like solid KOH. Filter to remove the drying agent, and then distill the solvent and finally the pure piperidine as described in Protocol 1 to obtain the final product.[2]

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Isolation prep1 Combine Pyridine Substrate and Catalyst in Vial prep2 Add Anhydrous Solvent prep1->prep2 react1 Place Vial in Autoclave prep2->react1 react2 Purge with H₂ react1->react2 react3 Pressurize with H₂ react2->react3 react4 Heat and Stir react3->react4 workup1 Cool and Vent react4->workup1 workup2 Filter to Remove Catalyst workup1->workup2 workup3 Remove Solvent workup2->workup3 workup4 Purified Piperidine Product workup3->workup4

Caption: Workflow for catalytic hydrogenation of pyridine to piperidine.

troubleshooting_flowchart start Low Yield in Piperidine Synthesis check_conversion Is the reaction going to completion? (Check via TLC/GC-MS) start->check_conversion check_byproducts Are there significant byproducts? check_conversion->check_byproducts Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No byproducts_present Byproducts Detected check_byproducts->byproducts_present Yes purification_issue Potential Purification Loss check_byproducts->purification_issue No solution_incomplete Increase reaction time, temperature, H₂ pressure, or catalyst loading. Verify catalyst activity. incomplete_reaction->solution_incomplete end Optimization Achieved solution_incomplete->end solution_byproducts Optimize conditions: - Lower temperature to reduce side reactions. - Use a more selective catalyst (e.g., Rh-based) to prevent over-reduction. byproducts_present->solution_byproducts solution_byproducts->end solution_purification Review workup and purification steps. Consider alternative purification methods (e.g., salt formation for azeotropes). purification_issue->solution_purification solution_purification->end

Caption: Troubleshooting flowchart for low yield in piperidine synthesis.

purification_logic start Crude Product: Piperidine + Pyridine Impurity step1 Dissolve in Organic Solvent (e.g., Acetone) start->step1 step2 Bubble CO₂ Gas into Solution step1->step2 step3 Precipitation Occurs step2->step3 step4 Filter Mixture step3->step4 solid Solid: Piperidine Carbonate Salt step4->solid filtrate Filtrate: Pyridine in Solvent step4->filtrate step5 Suspend Solid in H₂O solid->step5 step6 Add Strong Base (e.g., NaOH) step5->step6 step7 Extract with Organic Solvent step6->step7 step8 Dry and Distill step7->step8 finish Pure Piperidine step8->finish

Caption: Logic for separating piperidine from pyridine impurity via salt formation.

References

Sulfonate Esters: Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfonate esters.

Frequently Asked Questions (FAQs)

Q1: What are sulfonate esters and why are they important in my research?

Sulfonate esters are a class of organic compounds with the general structure R-SO₂-OR'. They are widely used in organic synthesis, particularly in pharmaceutical development, for several key reasons:

  • Excellent Leaving Groups: The sulfonate group is an excellent leaving group because it is the conjugate base of a strong acid, making it very stable after it detaches from a molecule. This property is crucial for facilitating nucleophilic substitution (Sₙ2) reactions.[1][2][3]

  • Conversion of Alcohols: Alcohols, which are typically poor leaving groups, can be converted into sulfonate esters (e.g., tosylates, mesylates, or triflates) to enhance their reactivity in substitution and elimination reactions.[3][4]

  • Protecting Groups: The stability of sulfonate esters under certain conditions allows them to be used as protecting groups for alcohols and sulfonamides.[5][6]

  • Water Solubility: Sulfonation can impart water solubility to hydrophobic molecules, which is a valuable characteristic for drug candidates and other bioactive compounds.[5][7]

Q2: I am observing incomplete conversion of my alcohol to a sulfonate ester. What could be the issue?

Incomplete conversion can arise from several factors. Here's a troubleshooting guide:

  • Base Stoichiometry: Ensure you are using a sufficient amount of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the sulfonic acid byproduct formed during the reaction. An excess of acid can inhibit the reaction.

  • Reaction Conditions:

    • Temperature: Lower temperatures may slow down the reaction rate. Consider if your reaction temperature is optimal for the specific sulfonyl chloride and alcohol you are using.

    • Solvent: Use an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) that can dissolve both the alcohol and the sulfonyl chloride.

  • Reagent Quality: Verify the purity of your sulfonyl chloride and ensure it has not degraded due to improper storage (e.g., exposure to moisture).

  • Steric Hindrance: Highly hindered alcohols may react more slowly. In such cases, a more reactive sulfonyl chloride (e.g., triflic anhydride) or longer reaction times/higher temperatures might be necessary.

Q3: My sulfonate ester is degrading during my reaction or workup. How can I prevent this?

Sulfonate esters can be susceptible to degradation, primarily through hydrolysis or nucleophilic attack. Here are some strategies to minimize degradation:

  • Control pH: Avoid strongly acidic or basic conditions during workup if your sulfonate ester is known to be labile under these conditions. Some sulfonate esters are more stable under moderately acidic conditions.[8]

  • Avoid Nucleophiles: Be mindful of nucleophiles present in your reaction or workup solutions. Common nucleophiles like water, alcohols, and amines can lead to unwanted side reactions.

  • Temperature Control: Perform reactions and workups at the lowest practical temperature to minimize thermal degradation.[9]

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the sulfonate ester.[10] Using anhydrous solvents and reagents is critical, especially during the formation of the ester. The rate of hydrolysis is often faster than the rate of formation in the presence of water.[10]

  • Choice of Sulfonate Ester: The stability of the sulfonate ester is influenced by the nature of the R and R' groups. For instance, triflates are generally more reactive and less stable than tosylates or mesylates.

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in Sₙ2 Reaction

Symptoms:

  • Formation of an elimination product (alkene).

  • Recovery of the starting alcohol.

  • Formation of an ether from the solvent.

Possible Causes & Solutions:

CauseSolution
Strongly basic nucleophile Use a less basic nucleophile if possible. Consider using a milder base in your reaction mixture.
Sterically hindered substrate Sₙ2 reactions are sensitive to steric hindrance. If the substrate is secondary or tertiary, elimination (E2) becomes a competing pathway. Consider if an Sₙ1 reaction pathway is more suitable.
High reaction temperature Higher temperatures favor elimination over substitution. Run the reaction at a lower temperature, even if it requires a longer reaction time.
Solvolysis If using a nucleophilic solvent (e.g., an alcohol), it can act as a nucleophile, leading to solvolysis. Use a non-nucleophilic, aprotic solvent.
Issue 2: Concerns about Genotoxic Impurities in Pharmaceutical Manufacturing

Background: Sulfonate esters of lower alcohols (e.g., methyl, ethyl, isopropyl) are potential genotoxic impurities (PGIs) and their formation is a significant concern for regulatory authorities, especially when sulfonic acids are used to form salts of active pharmaceutical ingredients (APIs) in alcoholic solvents.[11][12]

Mitigation Strategies:

  • Control Stoichiometry: The most effective control is to use an exact stoichiometry or a slight excess of the basic API relative to the sulfonic acid. This ensures that no free sulfonic acid is available to react with the alcohol solvent. Studies have shown that sulfonate esters do not form, even at trace levels, if any acid present is neutralized.[11][12]

  • Minimize Temperature and Time: If an excess of sulfonic acid is unavoidable, conduct the salt formation and isolation at the lowest practical temperature and for the shortest possible time.[11]

  • Utilize Water: The presence of water significantly reduces the formation of sulfonate esters by competing with the alcohol for reaction with the protonated sulfonic acid and by promoting the hydrolysis of any formed ester.[10][11]

  • Analytical Monitoring: Employ sensitive analytical methods like GC-MS or LC-MS to monitor for the presence of sulfonate esters in the final API.[10][13]

Data Presentation

Table 1: Relative Reactivity of Common Sulfonate Leaving Groups in Sₙ2 Reactions

The reactivity of a sulfonate leaving group is related to its ability to stabilize the negative charge upon departure. This is influenced by the electronic properties of the substituent on the sulfonyl group. Electron-withdrawing groups increase the leaving group's ability, accelerating the Sₙ2 reaction rate.

Leaving GroupStructureRelative Rate Constant (k_rel)
MesylateCH₃SO₃⁻1
Tosylatep-CH₃C₆H₄SO₃⁻3
Brosylatep-BrC₆H₄SO₃⁻10
Nosylatep-NO₂C₆H₄SO₃⁻50

Data is normalized to the reactivity of the mesylate group.[1]

Table 2: Stability of Various Sulfonate Esters to Different Reaction Conditions

Sulfonate Ester TypeStability to Weak Nucleophiles (e.g., NaI)Stability to Strong Nucleophiles (e.g., NaN₃)Stability to Acidic Conditions (e.g., TFA)Stability to Basic Conditions (e.g., NaOH)
Isopropyl (iPr)ModeratePoorPoorModerate
Isobutyl (iBu)ModeratePoorGoodGood
Neopentyl (Neo)GoodGoodGoodGood
Phenyl (Ph)ExcellentExcellentGoodPoor
Trichloroethyl (TCE)GoodModerateExcellentPoor
Trifluoroethyl (TFE)GoodGoodGoodPoor

This table provides a general guide to the stability of different sulfonate esters. Specific stability will depend on the complete molecular structure and precise reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonate Ester (Tosylate)

This protocol describes a general method for converting a primary or secondary alcohol to a p-toluenesulfonate (tosylate) ester.

Materials:

  • Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.5 eq)

  • Pyridine (or triethylamine, 2.0 - 3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (or triethylamine) to the solution.

  • Add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may take several hours to a full day to complete.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tosylate.

  • Purify the crude product by recrystallization or column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.

Protocol 2: Analysis of Sulfonate Ester Impurities by GC-MS

This protocol outlines a general method for the detection and quantification of volatile sulfonate ester impurities in a drug substance.[10]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Headspace autosampler.

Sample Preparation:

  • Accurately weigh a known amount of the active pharmaceutical ingredient (API) into a headspace vial.

  • Add a suitable solvent (e.g., DMSO/water mixture).

  • Add an internal standard solution (e.g., a deuterated analog of the target sulfonate ester).

  • If necessary, add a derivatizing agent to improve the volatility and chromatographic properties of the sulfonate esters.

  • Seal the vial and incubate at a specific temperature for a set time to allow for equilibration of the analytes in the headspace.

GC-MS Conditions:

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient program to separate the analytes of interest.

  • Injection: Headspace injection.

  • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for high sensitivity and specificity.

Quantification:

  • Create a calibration curve using known concentrations of the sulfonate ester standards.

  • Calculate the concentration of the sulfonate ester impurity in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Visualizations

degradation_pathways cluster_main Sulfonate Ester Degradation sulfonate_ester Sulfonate Ester (R-SO₂-OR') hydrolysis Hydrolysis sulfonate_ester->hydrolysis H₂O nucleophilic_attack Nucleophilic Attack sulfonate_ester->nucleophilic_attack Nu⁻ sulfonic_acid Sulfonic Acid (R-SO₃H) hydrolysis->sulfonic_acid alcohol Alcohol (R'-OH) hydrolysis->alcohol nucleophilic_attack->sulfonic_acid substituted_product Substituted Product (R'-Nu) nucleophilic_attack->substituted_product

Caption: Primary degradation pathways for sulfonate esters.

sn2_workflow cluster_workflow Sₙ2 Reaction Workflow start Start: Alcohol (R-OH) step1 Convert to Sulfonate Ester (+ R'SO₂Cl, Base) start->step1 intermediate Sulfonate Ester Intermediate (R-OSO₂R') step1->intermediate step2 Nucleophilic Substitution (+ Nucleophile, Nu⁻) intermediate->step2 product Product (R-Nu) step2->product leaving_group Sulfonate Leaving Group (⁻OSO₂R') step2->leaving_group end End product->end

Caption: Workflow for using sulfonate esters in Sₙ2 reactions.

logical_relationship cluster_logic Reactivity Relationship in Sₙ2 Reactions electron_withdrawing Electron-Withdrawing Substituent on Sulfonate leaving_group_stability Increased Leaving Group Stability electron_withdrawing->leaving_group_stability leads to reaction_rate Faster Sₙ2 Reaction Rate leaving_group_stability->reaction_rate results in

Caption: Relationship between substituent and Sₙ2 reaction rate.

References

Technical Support Center: Purification of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral piperidines.

Troubleshooting Guides

Diastereomeric Salt Crystallization

Issue: No Crystals Form or the Salt "Oils Out"

  • Question: My diastereomeric salt is not crystallizing and has formed an oil. What are the potential causes and how can I resolve this?

  • Answer: Oiling out or failure to crystallize is a common issue that typically arises from the diastereomeric salt being too soluble in the chosen solvent or its melting point being below the experimental temperature.[1][2] Impurities in the starting racemic mixture can also interfere with crystal formation.[2][3]

    Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical.[1][3] An empirical screening of various solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, isopropanol) or using solvent mixtures is recommended.[1]

    • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[3]

    • Use an "Anti-Solvent": Add a solvent in which the salt is insoluble (an anti-solvent) dropwise until turbidity persists.[3]

    • Temperature Control: Cool the solution slowly. Rapid cooling can prevent crystallization.[3] Try cooling the mixture to a lower temperature (e.g., 0-4 °C) to maximize precipitation.[1]

    • Induce Crystallization:

      • Seeding: Add a few seed crystals from a previous successful batch to initiate crystallization.[3]

      • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod.[2]

    • Purity of Starting Materials: Ensure the racemic piperidine and the chiral resolving agent are of high purity.[2][3]

Issue: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

  • Question: After crystallization, the diastereomeric excess of my salt is low. How can I improve it?

  • Answer: Low diastereomeric excess can result from the co-precipitation of both diastereomeric salts, which can be influenced by the cooling rate and solvent choice.[3]

    Troubleshooting Steps:

    • Optimize Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling to a lower temperature (e.g., 0-5 °C).[3] Rapid cooling can trap the undesired diastereomer in the crystal lattice.[3]

    • Recrystallization: Perform one or more recrystallizations of the isolated salt. While this can improve purity, it may also reduce the overall yield.

    • Solvent System Optimization: The solvent system can significantly impact the solubility difference between the diastereomeric salts. Experiment with different solvents or solvent mixtures.

    • Check for Racemization: Harsh conditions, such as high temperatures or strong acids/bases, can cause racemization of the amine or the resolving agent.[3] Verify the stability of your compounds under the experimental conditions.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

Issue: No Separation or Poor Resolution of Enantiomers

  • Question: I am not getting any separation (co-elution) or am seeing very poor resolution between the enantiomer peaks on my chiral HPLC. What should I do?

  • Answer: This is a common challenge in method development and is often related to an inappropriate choice of the chiral stationary phase (CSP) or a suboptimal mobile phase composition.[1]

    Troubleshooting Steps:

    • Screen Different Chiral Stationary Phases (CSPs): The selection of the CSP is the most critical factor for achieving separation.[1] Polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, IA) are often effective for piperidine derivatives.[3] If one CSP doesn't work, screen others with different chiral selectors.[1]

    • Optimize the Mobile Phase:

      • Normal Phase: Systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[1]

      • Reverse Phase: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Adjust Flow Rate: Decrease the flow rate to increase the number of theoretical plates and potentially improve resolution.[1]

    • Temperature: Optimize the column temperature, as it can influence selectivity.

Issue: Poor Peak Shape (Tailing)

  • Question: My peaks are tailing significantly in my chiral HPLC analysis. What is causing this and how can I fix it?

  • Answer: Peak tailing for basic compounds like piperidines is often due to strong, undesirable interactions between the basic amine and residual acidic sites on the silica support of the stationary phase.[1][3]

    Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase.[1][3]

      • Commonly used modifiers include diethylamine (DEA) or triethylamine (TEA).[3]

      • A typical concentration is 0.1%.[1][3] This modifier will compete for the active sites on the stationary phase, leading to more symmetrical peaks.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods for the purification of chiral piperidines?

    • A1: The most common methods are classical resolution via diastereomeric salt formation and chromatographic resolution using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP).[3] Enzymatic resolution is another method that can be employed.[1][3] For large-scale separations, diastereomeric salt formation is often more economically viable, while chiral HPLC is typically preferred for high-purity analytical and small-scale preparative work.[1]

  • Q2: Which chiral resolving agents are effective for the diastereomeric salt resolution of piperidines?

    • A2: For basic compounds like piperidines, chiral acids are used as resolving agents.[3] Commonly successful agents include derivatives of tartaric acid (e.g., di-benzoyl-L-tartaric acid, di-p-toluoyl-D-tartaric acid) and mandelic acid (e.g., (R)- or (S)-mandelic acid).[3][4] The choice of resolving agent and solvent is crucial and often requires screening to find the optimal conditions.[3]

  • Q3: Why is a basic modifier like diethylamine (DEA) often added to the mobile phase in chiral HPLC of piperidines?

    • A3: Piperidines are basic compounds and can interact strongly with acidic silanol groups on the surface of the silica-based chiral stationary phase. This can lead to poor peak shape, particularly tailing. Adding a basic modifier like DEA or triethylamine (TEA) to the mobile phase helps to block these active sites, resulting in improved peak symmetry and resolution.[1][3]

  • Q4: Can the resolved diastereomeric salt be used directly in the next synthetic step?

    • A4: Yes, a significant advantage of resolution by diastereomeric salt formation is that the isolated and purified salt can often be used directly in subsequent reactions, such as amide bond formations, without needing to first liberate the free base.[1]

  • Q5: My starting racemic piperidine is not a solid. How does this affect the purification?

    • A5: If your piperidine derivative is an oil, direct crystallization is not an option for purification of the racemate. However, both diastereomeric salt crystallization and chiral HPLC are suitable for non-solid starting materials. For diastereomeric salt formation, the salt itself will be a solid that can be crystallized.

Data Presentation

Table 1: Troubleshooting Summary for Chiral Piperidine Purification

Method Problem Potential Cause(s) Recommended Solution(s)
Diastereomeric Salt Crystallization No Crystals / Oiling Out- High solubility of the salt- Inappropriate solvent- Impurities in starting material- Screen different solvents/solvent mixtures- Increase concentration- Add an anti-solvent- Cool slowly- Use seeding or scratching techniques- Ensure high purity of starting materials
Low Diastereomeric Excess (d.e.)- Co-precipitation of diastereomers- Rapid cooling- Racemization- Recrystallize the salt- Optimize the cooling rate (slow cooling)- Re-evaluate the solvent system- Check for compound stability under the experimental conditions
Chiral HPLC No Separation / Poor Resolution- Incorrect Chiral Stationary Phase (CSP)- Suboptimal mobile phase composition- High flow rate- Screen different CSPs (e.g., polysaccharide-based)- Optimize mobile phase (e.g., vary alcohol modifier percentage)- Decrease the flow rate
Peak Tailing- Interaction of basic amine with acidic sites on the stationary phase- Add a basic modifier to the mobile phase (e.g., 0.1% DEA or TEA)

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: Dissolve the racemic piperidine derivative in a suitable solvent. Common solvents to screen include ethanol, isopropanol, acetone, and ethyl acetate.

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (e.g., (S)-mandelic acid or di-benzoyl-L-tartaric acid) in the same solvent to the piperidine solution, typically in a 1:1 molar ratio.

  • Heating: Gently heat the mixture until all solids are dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial to promote the formation of well-defined crystals and to maximize the difference in precipitation between the two diastereomers.

  • Further Cooling: Once at room temperature, the flask can be placed in a refrigerator or ice bath (e.g., 0-4 °C) to maximize the yield of the less soluble diastereomeric salt.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Determine the diastereomeric excess of the crystallized salt by a suitable analytical method, such as achiral HPLC or NMR spectroscopy.

  • Liberation of Free Base: To recover the enantiomerically enriched piperidine, dissolve the salt in a suitable solvent and treat it with a base (e.g., sodium carbonate solution) to neutralize the chiral acid. Extract the free piperidine with an organic solvent, dry the organic layer, and concentrate it to obtain the purified product.

Protocol 2: General Procedure for Chiral HPLC Method Development
  • Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak® IA, AD-H, or Chiralcel® OD-H are good starting points for piperidine derivatives.[3]

  • Mobile Phase Preparation (Normal Phase):

    • Prepare a stock solution of a mobile phase, for instance, Hexane/Isopropanol (90:10 v/v).[1]

    • Add 0.1% of a basic modifier like diethylamine (DEA) to the mobile phase to prevent peak tailing.[1][3]

  • Sample Preparation: Prepare a solution of the racemic piperidine derivative at a concentration of approximately 1 mg/mL in the mobile phase.

  • Initial Injection: Set a flow rate (e.g., 1 mL/min) and inject the sample onto the column.

  • Optimization:

    • No Separation: If no separation is observed, screen other CSPs.

    • Poor Resolution: If peaks are present but not well-resolved, systematically vary the percentage of the alcohol modifier (e.g., change from 10% to 20% isopropanol). You can also try a different alcohol modifier, such as ethanol.[1] A lower flow rate may also improve resolution.[1]

  • Validation: Once a satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, and accuracy, following relevant guidelines.

Visualizations

experimental_workflow_diastereomeric_salt_crystallization start_end start_end process process decision decision output output start Start: Racemic Piperidine dissolve Dissolve in Screened Solvent start->dissolve add_resolver Add Chiral Resolving Agent dissolve->add_resolver heat Heat to Dissolve add_resolver->heat cool Slow Cooling heat->cool isolate Isolate Crystals (Filtration) cool->isolate analyze Analyze d.e. isolate->analyze mother_liquor Mother Liquor (Contains other diastereomer) isolate->mother_liquor Filtrate check_de d.e. > 98%? analyze->check_de recrystallize Recrystallize check_de->recrystallize No liberate Liberate Free Base (Base Wash) check_de->liberate Yes recrystallize->isolate end End: Enriched Piperidine liberate->end

Caption: Workflow for Diastereomeric Salt Crystallization.

troubleshooting_chiral_hplc problem problem cause cause solution solution connector start Chiral HPLC Analysis p1 Poor Resolution or No Separation start->p1 p2 Peak Tailing start->p2 c1a Suboptimal Mobile Phase p1->c1a c1b Wrong CSP p1->c1b c1c Flow Rate Too High p1->c1c c2 Analyte-Silica Interaction p2->c2 s1a Vary % Alcohol Modifier c1a->s1a s1b Screen Different CSPs c1b->s1b s1c Decrease Flow Rate c1c->s1c s2 Add 0.1% DEA or TEA to Mobile Phase c2->s2

Caption: Troubleshooting Logic for Chiral HPLC.

References

Technical Support Center: Synthesis of Substituted Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted piperidones. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted piperidones?

A1: The most prevalent methods for synthesizing the piperidone core are the Mannich reaction and the Dieckmann condensation. The Mannich reaction involves the condensation of an amine, an aldehyde (often formaldehyde), and a ketone. The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone. Other methods include the aza-Diels-Alder reaction and various cyclization strategies of functionalized linear precursors.

Q2: I am getting a very low yield in my Mannich reaction for a 4-piperidone synthesis. What are the likely causes?

A2: Low yields in Mannich reactions for piperidone synthesis are common and can be attributed to several factors. One major issue, particularly when using formaldehyde, is the formation of complex mixtures due to multiple additions of formaldehyde to the ketone, leading to undesired byproducts like 4-hydroxy-3,3-bis(hydroxymethyl)butan-2-one.[1][2] Another common problem is the dialkylation of primary amines.[3] The reaction conditions, such as solvent and catalyst, also play a crucial role. Some studies have shown that using glacial acetic acid as a solvent can lead to faster reactions, easier purification, and improved yields.[4]

Q3: My Dieckmann condensation is not working efficiently. What should I check?

A3: Inefficient Dieckmann condensation can be due to several factors. The reaction is reversible, and the equilibrium may not favor the product if it lacks an enolizable proton between the carbonyl groups.[5] Side reactions such as dimerization can occur, especially when attempting to form rings larger than seven members.[6] The choice of base and solvent is critical; modern approaches often use sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in aprotic solvents to minimize side reactions.[6] Insufficient base can also be an issue, as two equivalents are typically needed since the product is more acidic than the starting material.[7]

Q4: How can I improve the stereoselectivity of my substituted piperidone synthesis?

A4: Achieving high stereoselectivity is a common challenge. A widely used strategy is the application of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[8] Examples of effective chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine.[8][9] The choice of catalyst and reaction conditions is also paramount. For instance, in asymmetric hydrogenations of piperidone precursors, chiral ligands on metal catalysts can significantly influence the enantioselectivity.[10]

Q5: I am struggling with the purification of my substituted piperidone. It streaks badly on the silica gel column. What can I do?

A5: The basic nature of the piperidine nitrogen often causes strong interactions with the acidic silanol groups on standard silica gel, leading to tailing and poor separation.[11] To mitigate this, you can add a basic modifier like triethylamine (0.1-1%) or a solution of ammonia in methanol to your eluent.[11] Alternatively, using a different stationary phase such as basic or neutral alumina, or amine-deactivated silica can be effective.[11] For less polar piperidones, reverse-phase chromatography with an acidic modifier like trifluoroacetic acid (TFA) can also be a good option.[11]

Troubleshooting Guides

Mannich Reaction: Low Yield and Side Products
Problem Potential Cause Recommended Solution
Low Yield Formation of complex mixture of byproducts.[1][2]Optimize reaction conditions. Consider using glacial acetic acid as a solvent to potentially improve yield and simplify purification.[4]
Dialkylation of primary amine.[3]Slowly add the amine to the reaction mixture. Consider using a protecting group on the amine if possible.
Reversibility of the reaction.Use an excess of one of the more volatile starting materials to shift the equilibrium towards the product.
Multiple Aldol Additions High reactivity of enolizable ketones with formaldehyde.[1][2]Use a pre-formed iminium salt or control the stoichiometry of formaldehyde carefully.
Formation of unexpected regioisomers Lack of regioselectivity in the enolate formation.Use a sterically hindered base to favor the kinetic enolate.[3]
Dieckmann Condensation: Incomplete Reaction and Byproducts
Problem Potential Cause Recommended Solution
Incomplete Reaction Insufficient amount of base.[7]Use at least two equivalents of a strong, non-nucleophilic base (e.g., NaH, t-BuOK).[7]
Reaction equilibrium does not favor the product.[5]Ensure the product has an enolizable proton. If not, the reaction may be reversible.
Formation of Dimer Attempting to form medium to large rings (>7 members).[6]Run the reaction at high dilution to favor the intramolecular cyclization over intermolecular dimerization.
Ester Hydrolysis Presence of water in the reaction.Use anhydrous solvents and reagents. Consider using bases like NaH or LDA which do not generate water.[12]

Experimental Protocols

General Protocol for Mannich Synthesis of N-Substituted-4-Piperidones

A representative procedure involves dissolving the primary amine (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid. The appropriate aldehyde (2.0 eq) and ketone (1.0 eq) are then added. The reaction mixture is heated to reflux for a specified time (typically 4-24 hours) and monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to remove unreacted acids. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.

A study on the synthesis of N-benzyl-4-piperidone reported a yield of 92.1% by reacting 1,5-dichloro-3-pentanone with benzylamine in methanol.[13]

General Protocol for Dieckmann Condensation to a Piperidone Precursor

A diester is dissolved in an anhydrous aprotic solvent like THF or toluene under an inert atmosphere. A strong base (e.g., sodium hydride, 2.0 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature or heated to reflux and stirred until the reaction is complete as monitored by TLC. The reaction is quenched by the slow addition of a proton source, such as acetic acid or saturated aqueous ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation, typically by heating with an acid (e.g., HCl) or a base, to afford the desired piperidone.

The Dieckmann condensation is suitable for forming 5- to 8-membered rings, with 5- and 6-membered rings giving the best yields.[6]

Visualizations

Mannich_Troubleshooting start Low Yield in Mannich Reaction cause1 Complex Mixture of Products? start->cause1 cause2 Dialkylation of Primary Amine? start->cause2 cause3 Poor Regioselectivity? start->cause3 cause1->cause2 No solution1 Optimize Conditions: - Use glacial acetic acid as solvent - Control stoichiometry cause1->solution1 Yes cause2->cause3 No solution2 Slowly add amine Use protecting group cause2->solution2 Yes solution3 Use sterically hindered base to favor kinetic enolate cause3->solution3 Yes end_node Improved Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for low yield in Mannich reactions.

Dieckmann_Troubleshooting start Inefficient Dieckmann Condensation cause1 Incomplete Reaction? start->cause1 cause2 Dimer Formation? start->cause2 cause3 Ester Hydrolysis? start->cause3 cause1->cause2 No solution1 Use at least 2 eq. of strong base Ensure product has enolizable proton cause1->solution1 Yes cause2->cause3 No solution2 Run at high dilution cause2->solution2 Yes solution3 Use anhydrous solvents and reagents cause3->solution3 Yes end_node Successful Cyclization solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for Dieckmann condensation issues.

Purification_Workflow start Crude Substituted Piperidone step1 Attempt purification by standard silica gel chromatography start->step1 decision1 Observe Tailing/Low Recovery? step1->decision1 step2a Modify Mobile Phase: Add triethylamine or ammonia decision1->step2a Yes step2b Change Stationary Phase: Use alumina or amine-deactivated silica decision1->step2b Yes step2c Switch to Reverse Phase HPLC decision1->step2c Yes end_node Pure Substituted Piperidone decision1->end_node No step2a->end_node step2b->end_node step2c->end_node

Caption: General purification workflow for substituted piperidones.

References

Technical Support Center: Enhancing Stereoselectivity in Reactions with Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enhancing Stereoselectivity in Reactions with Chiral Catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing enantioselective transformations. Below, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it crucial in drug development?

A1: Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. In drug development, this is critical because different stereoisomers (enantiomers or diastereomers) of a chiral molecule can have vastly different pharmacological effects. One isomer may be therapeutically active, while another could be inactive or even cause harmful side effects. Therefore, controlling stereoselectivity is essential for producing safe and effective pharmaceuticals.

Q2: What are the primary factors that influence stereoselectivity in a reaction with a chiral catalyst?

A2: Several key factors can significantly impact the stereochemical outcome of a reaction:

  • Catalyst Structure: The steric and electronic properties of the chiral ligand and the metal center are paramount in creating a chiral environment that directs the stereoselectivity.

  • Solvent: The polarity, viscosity, and coordinating ability of the solvent can influence the catalyst's conformation and the stability of the transition states.

  • Temperature: Reaction temperature affects the energy difference between the diastereomeric transition states. Lowering the temperature often, but not always, increases enantioselectivity.

  • Substrate: The electronic and steric properties of the substrate can influence how it interacts with the chiral catalyst.

  • Catalyst Loading: The concentration of the catalyst can sometimes affect the equilibrium between different catalytic species, which may have different selectivities.

  • Additives: Co-catalysts, bases, or other additives can play a crucial role in the catalytic cycle and influence stereoselectivity.

Q3: How do I choose the appropriate chiral catalyst for my reaction?

A3: The selection of a chiral catalyst is often reaction-specific. A thorough literature review for similar transformations is the best starting point. If a direct precedent is unavailable, screening a library of catalysts with different chiral backbones and electronic properties is a common strategy. High-throughput experimentation techniques can be particularly useful for this screening process.

Q4: What are common methods for determining the enantiomeric excess (e.e.) of my product?

A4: The most common techniques for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These methods use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine e.e.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (e.e.)

Q: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

A: Low enantioselectivity is a common challenge. A systematic approach to troubleshooting is often the most effective.

Initial Checks:

  • Purity of Reagents and Solvents: Impurities can act as catalyst poisons or promote a non-selective background reaction. Ensure all starting materials and solvents are of high purity and anhydrous, if required.

  • Catalyst Integrity: Verify the purity and stability of your chiral catalyst. Chiral ligands, especially phosphines, can be susceptible to oxidation. Use a fresh batch of catalyst or repurify if necessary.

  • Inert Atmosphere: Many chiral catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using degassed solvents and properly dried glassware.

  • Analytical Method Validation: Inaccuracies in your chiral HPLC or GC method can be misleading. Validate your method to ensure accurate and reproducible e.e. measurements.

Optimization of Reaction Conditions:

  • Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher e.e.[1] However, in some cases, an increase in temperature can enhance enantioselectivity. A temperature screening study is highly recommended.

  • Solvent: The solvent can have a profound impact on stereoselectivity by influencing the conformation of the catalyst-substrate complex.[1] Screen a range of solvents with varying polarities and coordinating abilities.

  • Catalyst Loading: While a lower catalyst loading is often desirable, an insufficient amount may allow a non-selective background reaction to become significant, thus lowering the overall e.e. Conversely, high catalyst loading can sometimes lead to the formation of less selective catalyst aggregates. It is important to find the optimal catalyst loading for your specific reaction.

Issue 2: Poor Reproducibility

Q: I have successfully achieved high e.e. in a reaction, but I am struggling to reproduce the results consistently. What could be the cause of this variability?

A: Poor reproducibility is often due to subtle variations in experimental conditions.

  • Atmosphere Control: Inconsistent inert atmosphere techniques can lead to varying levels of catalyst deactivation. Ensure your Schlenk line or glovebox techniques are rigorous and consistent.

  • Reagent Quality: The purity of reagents and solvents can vary between batches. If possible, use reagents from the same batch for a series of experiments.

  • Stirring and Mixing: In heterogeneous reactions, or reactions with poor solubility, the stirring rate can affect the reaction kinetics and, consequently, the selectivity. Ensure consistent and efficient mixing.

  • Temperature Control: Inconsistent temperature control can lead to variable results. Use a reliable thermostat or cryostat to maintain a constant temperature.

Issue 3: Catalyst Deactivation

Q: My reaction starts well, but the conversion slows down or stops before completion, and the e.e. is lower than expected. Could my catalyst be deactivating?

A: Catalyst deactivation is a common problem. Here are some potential causes and solutions:

  • Poisoning: Trace impurities in the substrate or solvent can irreversibly bind to the catalyst's active sites. Purify all reagents and solvents thoroughly.

  • Thermal Degradation: High reaction temperatures can cause the catalyst to decompose. If you suspect thermal instability, try running the reaction at a lower temperature.

  • Coking: In some reactions, insoluble organic materials (coke) can deposit on the catalyst surface, blocking active sites.

  • Sintering: In heterogeneous catalysis, the active metal particles can agglomerate at high temperatures, leading to a loss of active surface area.

Data Presentation

The following tables provide illustrative data on how various parameters can influence the outcome of asymmetric catalytic reactions.

Table 1: Effect of Solvent on Enantioselectivity in a Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)e.e. (%)
1Methanol8540
2Acetonitrile9075
3DMSO9588
4Chloroform6065
5Toluene5550

Data is representative and compiled from general trends observed in the literature for proline-catalyzed aldol reactions.

Table 2: Influence of Temperature on Enantioselectivity in an Asymmetric Hydrogenation

EntryTemperature (°C)Conversion (%)e.e. (%)
140>9985
225>9992
309897
4-2095>99
5-4080>99

Data is illustrative and based on general principles of asymmetric hydrogenation.

Table 3: Impact of Catalyst Loading on Enantioselectivity

EntryCatalyst Loading (mol%)Yield (%)e.e. (%)
10.59288
21.09594
32.09695
45.09593
510.09489

Data is illustrative and compiled from general trends observed in the literature. The optimal catalyst loading is highly reaction-specific.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of an Olefin

  • Catalyst Preparation (in a glovebox):

    • To a clean, dry vial, add the chiral ligand (e.g., a chiral diphosphine, 1.1 mol equivalent relative to the metal precursor).

    • Add the metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂, 1.0 mol equivalent).

    • Add the appropriate anhydrous, degassed solvent (e.g., dichloromethane or methanol) to dissolve the components.

    • Stir the solution at room temperature for 30-60 minutes to allow for catalyst formation.

  • Hydrogenation Reaction:

    • In a separate autoclave or high-pressure reactor, add the substrate (1.0 equivalent) and any additives (e.g., a base).

    • Add the desired amount of anhydrous, degassed solvent.

    • Transfer the pre-formed catalyst solution to the reactor via cannula.

    • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.

    • Stir the reaction at the desired temperature for the specified time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas from the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: General Procedure for a Proline-Catalyzed Direct Asymmetric Aldol Reaction

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the aldehyde (1.0 equivalent) and the ketone (which also serves as the solvent, typically a large excess).

    • Add (S)-proline (typically 5-30 mol%).

    • Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio of the product by ¹H NMR spectroscopy.

    • Determine the enantiomeric excess of the major diastereomer by chiral HPLC after derivatization if necessary.

Visualizations

Troubleshooting_Workflow cluster_conditions Condition Optimization start Low Enantioselectivity Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Check Purity of Reagents (Substrate, Solvents, Catalyst) step1->step2 Method Validated step3 Optimize Reaction Conditions step2->step3 Reagents Pure opt_temp Vary Temperature step3->opt_temp opt_solvent Screen Solvents step3->opt_solvent opt_loading Adjust Catalyst Loading step3->opt_loading step4 Screen Chiral Ligands/Catalysts end_success High Enantioselectivity Achieved step4->end_success Yes end_fail Further Investigation Required step4->end_fail No opt_temp->step4 Improvement Seen? opt_solvent->step4 Improvement Seen? opt_loading->step4 Improvement Seen?

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Reaction_Parameters Stereoselectivity Stereoselectivity (e.e. %) Catalyst Chiral Catalyst (Ligand, Metal) Catalyst->Stereoselectivity Solvent Solvent (Polarity, Coordination) Catalyst->Solvent influences Substrate Substrate (Sterics, Electronics) Substrate->Stereoselectivity Solvent->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity Temperature->Solvent influences Additives Additives (Base, Co-catalyst) Additives->Stereoselectivity

Caption: Interrelationship of key experimental parameters affecting stereoselectivity.

References

proper storage and handling of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound at 2-8°C in a refrigerator.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated place.[2] For long-term storage, some suppliers suggest storing at room temperature for up to 3 years, while in solvent, it should be stored at -80°C for up to two years or -20°C for up to one year.[3]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection such as safety goggles with side-shields.[2][3] In case of inadequate ventilation, a suitable respirator should be used.[3]

Q3: What should I do in case of accidental exposure to the compound?

A3: In case of accidental exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of soap and water.[3][4] If skin irritation occurs, seek medical attention.[2]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing.[2][3]

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2]

  • If swallowed: Rinse the mouth and get medical help.[2]

Q4: What are the known chemical hazards of this compound?

A4: This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] It may also cause respiratory irritation.[3]

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction During Nucleophilic Substitution

Possible Causes:

  • Degraded Reagent: The methylsulfonyloxy (mesyl) group is sensitive to moisture and may have hydrolyzed.

  • Inadequate Temperature: The reaction temperature may be too low for the specific nucleophile being used.

  • Poor Solubility: The reagent or other reactants may not be fully dissolved in the chosen solvent.

  • Steric Hindrance: The nucleophile may be too bulky to efficiently attack the secondary carbon of the piperidine ring.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of the reagent or verify the purity of the existing stock.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments.

  • Improve Solubility: Choose a solvent in which all reactants are fully soluble at the reaction temperature. Consider using a co-solvent system if necessary.

  • Select a Less Hindered Nucleophile: If possible, consider using a smaller, less sterically hindered nucleophile.

Issue 2: Formation of Side Products

Possible Causes:

  • Elimination Reaction: The basicity of the nucleophile or reaction conditions may favor an elimination reaction, leading to the formation of an alkene.

  • Reaction with the Boc-Protecting Group: Strongly acidic or very high-temperature conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Epimerization: If the reaction proceeds via an SN1-like mechanism, it can lead to a loss of stereochemical integrity.

Troubleshooting Steps:

  • Control Basicity: Use a non-basic or weakly basic nucleophile if possible. If a strong base is required, consider using a non-nucleophilic base.

  • Maintain Mild Conditions: Avoid excessively high temperatures and strongly acidic or basic conditions to preserve the Boc-protecting group.

  • Favor SN2 Conditions: Use a polar aprotic solvent and a good nucleophile to favor a direct substitution pathway and minimize the risk of epimerization.

Data Presentation

Physical and Chemical Properties

PropertyValueReference
CAS Number 940890-90-4[1]
Molecular Formula C11H21NO5S[1]
Molecular Weight 279.35 g/mol [1]
Appearance Not Available[1]

Storage Recommendations

ConditionDurationTemperature
Solid 3 yearsRoom Temperature
In Solvent 2 years-80°C
In Solvent 1 year-20°C
Short Term Shipping < 2 weeksRoom Temperature

Data synthesized from supplier information.[3]

Experimental Protocols

General Procedure for Nucleophilic Substitution

This is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Dissolution: Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nucleophile: Add the desired nucleophile to the solution. Depending on the reactivity, this may be done at room temperature or cooled in an ice bath.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) and monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by a suitable method (e.g., column chromatography).

Visualizations

storage_handling_workflow Workflow for Storage and Handling cluster_storage Storage cluster_handling Handling cluster_exposure Accidental Exposure storage_conditions Store at 2-8°C Keep Tightly Sealed Dry & Well-Ventilated Area ppe Wear PPE: - Gloves - Goggles - Lab Coat storage_conditions->ppe Before Use ventilation Use in a Well-Ventilated Area or with a Respirator skin Skin Contact: Wash with Soap & Water ppe->skin eyes Eye Contact: Rinse with Water ppe->eyes inhalation Inhalation: Move to Fresh Air ventilation->inhalation ingestion Ingestion: Rinse Mouth & Seek Medical Help

Caption: Workflow for the proper storage, handling, and emergency procedures for this compound.

troubleshooting_logic Troubleshooting Logic for Nucleophilic Substitution cluster_incomplete Incomplete/Slow Reaction cluster_side_products Side Product Formation start Reaction Issue check_reagent Check Reagent Quality start->check_reagent Problem control_basicity Control Basicity start->control_basicity Problem optimize_temp Optimize Temperature check_reagent->optimize_temp If Reagent is Good check_solubility Check Solubility optimize_temp->check_solubility If Still Slow mild_conditions Use Mild Conditions control_basicity->mild_conditions If Elimination Occurs favor_sn2 Favor SN2 Conditions mild_conditions->favor_sn2 If Boc is Cleaved

Caption: Logical decision-making process for troubleshooting common issues in nucleophilic substitution reactions involving the title compound.

References

monitoring the progress of reactions involving piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine derivatives. It offers practical solutions to common issues encountered when monitoring the progress of chemical reactions involving this important structural motif.

General Reaction Monitoring

Before delving into specific analytical techniques, it's crucial to have a systematic approach to monitoring your reaction. The following workflow outlines the general decision-making process.

G General Reaction Monitoring Workflow cluster_0 start Start Reaction aliquot Take Reaction Aliquot start->aliquot prep Prepare Sample (Quench, Dilute, Filter) aliquot->prep analyze Analyze Sample (TLC, HPLC, GC-MS, NMR) prep->analyze interpret Interpret Data analyze->interpret decision Reaction Complete? interpret->decision workup Proceed to Workup decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No, progressing troubleshoot Adjust Conditions/ Troubleshoot decision->troubleshoot No, stalled/ side products continue_rxn->aliquot troubleshoot->aliquot

Caption: A general workflow for monitoring chemical reaction progress.

Frequently Asked Questions (FAQs) - General

Q1: How often should I monitor my reaction? A: The frequency depends on the expected reaction rate. For fast reactions, you might monitor every 5-15 minutes initially. For slower reactions, monitoring every 1-2 hours may be sufficient. It is advisable to monitor more frequently at the beginning to establish a progress curve.

Q2: What are common side reactions to watch for? A: Side reactions can include polymerization, decomposition at high temperatures, the formation of N-oxides, or epimerization at stereocenters.[1][2] Monitoring techniques can help identify the appearance of unexpected new spots (TLC) or peaks (HPLC/GC).

Q3: My product is a salt, but I see strange behavior during analysis. Why? A: Piperidine derivatives can form salts, such as hydrochlorides or carbonates (from atmospheric CO2).[1] These different forms may have different chromatographic behaviors. For instance, hydrochloride salts often exhibit better peak shapes in HPLC than their corresponding free bases.[3]

Thin-Layer Chromatography (TLC)

TLC is a quick, inexpensive, and effective method for qualitatively monitoring reaction progress.

FAQs for TLC

Q1: How do I choose an appropriate solvent system (eluent) for my piperidine derivative? A: A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).[4] Due to the basic nature of piperidines, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) to the eluent is often necessary to prevent streaking and tailing.[4][5]

Q2: Why do I see two spots on the TLC plate for my pure piperidine compound? A: This can happen for several reasons. The two spots could represent an impurity or an oxidized version of your compound.[5] In protic solvents like methanol, it's also possible for the basic piperidine to exist in both neutral and protonated forms, which may separate on the silica plate.[5]

Q3: My spots are streaking badly. What can I do? A: Streaking is a common issue with basic compounds like piperidines on acidic silica gel.[6]

  • Add a base: As mentioned, adding triethylamine or ammonia to your solvent system can neutralize the acidic sites on the silica plate.[4][5]

  • Sample concentration: You may have overloaded your sample. Try spotting a more dilute solution.[6][7]

  • Inappropriate solvent: The polarity of your solvent system might be unsuitable. Try adjusting the solvent ratio.[7]

TLC Troubleshooting Guide

G TLC Troubleshooting Logic cluster_0 start Problem Observed on TLC Plate streak Streaking or Tailing Spot start->streak Bad Shape no_spots No Spots Visible start->no_spots Nothing Seen two_spots Two Spots for One Compound start->two_spots Multiple Spots sol_streak_1 Add 1% Triethylamine to Eluent streak->sol_streak_1 sol_streak_2 Dilute Sample (Reduce Concentration) streak->sol_streak_2 sol_no_spots_1 Sample Too Dilute? (Spot Multiple Times) no_spots->sol_no_spots_1 sol_no_spots_2 Check Visualization Method (UV, Stain) no_spots->sol_no_spots_2 sol_no_spots_3 Solvent Level Too High? no_spots->sol_no_spots_3 sol_two_spots_1 Check for Impurities (NMR, MS) two_spots->sol_two_spots_1 sol_two_spots_2 Possible Protonation? (Add Base to Eluent) two_spots->sol_two_spots_2

Caption: A troubleshooting guide for common TLC issues.

Experimental Protocol: TLC Monitoring
  • Preparation: Prepare a developing chamber with a filter paper wick and saturate it with the chosen eluent (e.g., 8:2 Hexanes:Ethyl Acetate + 1% Triethylamine).

  • Sample Prep: Take a small aliquot (~5 µL) from the reaction mixture. Quench if necessary and dilute with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the diluted reaction mixture on the TLC plate's baseline. Also spot the starting material(s) and a co-spot (starting material and reaction mixture in the same lane) for comparison.

  • Development: Place the TLC plate in the saturated chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amines).

  • Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reaction conversion and purity.

FAQs for HPLC

Q1: My piperidine compound is showing severe peak tailing. What causes this? A: The basic nitrogen in the piperidine ring can interact strongly with acidic residual silanol groups on the surface of standard silica-based HPLC columns.[8] This secondary interaction causes peak tailing.

Q2: How can I fix peak tailing for my basic analyte? A:

  • Mobile Phase Modifier: Add a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to your mobile phase to mask the active silanol groups.[8]

  • Base-Deactivated Column: Use a column specifically designed for basic compounds, often labeled as "base-deactivated" or having end-capping technology.[8]

  • Adjust pH: Ensure the mobile phase pH is appropriate. Buffering the mobile phase can sometimes improve peak shape.[3]

Q3: My pure compound shows two peaks in the chromatogram. Why? A: Similar to TLC, this can be due to several factors. If your compound is a free base, you might be observing different ionization states interacting differently with the stationary phase.[3] This issue is often resolved when the compound is analyzed as a salt (e.g., hydrochloride).[3] It could also indicate the presence of stable conformational isomers (rotamers), particularly with bulky substituents like an N-Boc group.[9]

Q4: My compound doesn't have a UV chromophore. How can I detect it? A: If your piperidine derivative lacks a UV-active functional group, you can use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10] Alternatively, you can perform a pre-column derivatization reaction to attach a UV-active tag to your molecule.[11][12]

HPLC Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Poor Resolution Inappropriate stationary phase.Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).
Suboptimal mobile phase composition.Systematically vary the organic/aqueous solvent ratio; try a different organic modifier (e.g., methanol instead of acetonitrile).[8]
Flow rate is too high.Reduce the flow rate to improve separation efficiency.[8]
Peak Tailing Secondary interactions with silanol groups.Add a basic modifier (0.1% DEA or TEA) to the mobile phase; use a base-deactivated column.[8]
Column overload.Reduce the injection volume or sample concentration.[8]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[8]
Column overload.Reduce the injection volume or sample concentration.[8]
Experimental Protocol: Reversed-Phase HPLC

This protocol is a general starting point and requires optimization for specific analytes.[10]

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Diethylamine in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid or 0.1% Diethylamine in Acetonitrile.[10]

    • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Injection Volume: 5-10 µL.[10]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.[10]

Typical HPLC Performance Data (Hypothetical)
ParameterExpected Value
Retention Time3.5 - 5.5 min
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantitation (LOQ)0.3 - 3 µg/mL
Linearity (r²)> 0.995
Recovery95 - 105%
Data based on typical values for small molecules and should be validated experimentally.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and thermally stable piperidine derivatives.

FAQs for GC-MS

Q1: Why is derivatization often required for analyzing piperidines by GC-MS? A: Derivatization serves multiple purposes:

  • Increases Volatility: It converts polar, non-volatile piperidines into derivatives that are suitable for GC analysis.[13]

  • Improves Thermal Stability: It can prevent the degradation of sensitive compounds at high GC temperatures.[13]

  • Enhances Peak Shape: The basic piperidine nitrogen can cause peak tailing; derivatization masks this basicity, leading to sharper, more symmetrical peaks.[13]

  • Improves Sensitivity: Certain derivatizing agents can improve ionization efficiency in the mass spectrometer.[13]

Q2: What is a common derivatization agent for piperidines? A: Acylating agents like Trifluoroacetic Anhydride (TFAA) are effective for derivatizing the piperidine nitrogen, creating more volatile and stable products.[11]

Experimental Protocol: GC-MS with Derivatization
  • Derivatization:

    • Take a dried, measured aliquot of your reaction mixture.

    • Add a suitable solvent (e.g., 100 µL of Ethyl Acetate) and the derivatizing agent (e.g., 50 µL of TFAA).

    • Heat the mixture (e.g., at 60°C for 30 minutes).

    • Evaporate the excess reagent under a stream of nitrogen and reconstitute the sample in a known volume of solvent.

  • GC-MS Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • MS Detector: Scan from m/z 40 to 550.

Typical GC-MS Performance Data (Hypothetical)
ParameterExpected Value
Retention Time5 - 8 min
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Linearity (r²)> 0.998
Recovery90 - 110%
Data based on typical values for derivatized small molecules and should be validated experimentally.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for confirming the structure of products and intermediates. It can be used quantitatively (qNMR) to determine reaction conversion.

FAQs for NMR

Q1: My ¹H NMR spectrum looks very complex, with more signals than expected. What could be the cause? A: For certain piperidine derivatives, especially those with bulky N-substituents like N-Boc, you may observe signal doubling or broadening due to the presence of slowly rotating conformational isomers (rotamers).[9] Variable temperature (VT) NMR studies can help confirm this; as the temperature increases, the rate of rotation increases, and the distinct signals may coalesce into a single, averaged signal.[9]

Q2: Can I use NMR to determine the conversion of my reaction? A: Yes, this is a common application. By integrating a signal unique to the starting material and a signal unique to the product, you can calculate their relative ratio. For accurate quantitative results (qNMR), ensure long relaxation delays (d1) are used and compare the integrals to an internal standard of known concentration.

NMR Data Interpretation

The chemical shifts of protons on the piperidine ring are highly dependent on its conformation and substituents.

Proton PositionTypical ¹H NMR Shift (ppm in CDCl₃)Typical ¹³C NMR Shift (ppm in CDCl₃)
H-2, H-6 (Axial/Equatorial)2.7 - 3.045 - 55
H-3, H-5 (Axial/Equatorial)1.7 - 1.925 - 30
H-4 (Axial/Equatorial)1.4 - 1.623 - 27
These are approximate ranges for an unsubstituted or simply substituted piperidine ring and can vary significantly.[14][15]

References

Validation & Comparative

(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate vs alternative chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The stereochemistry at the C3 position is often critical for biological activity, making the choice of chiral synthon a pivotal decision in the synthetic strategy. This guide provides an objective comparison of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate and its alternative chiral synthons for the preparation of enantioenriched 3-substituted piperidines, with a focus on the synthesis of a key intermediate for the PARP inhibitor, Niraparib.

Introduction to this compound

This compound is a versatile chiral building block. The mesylate group at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the direct introduction of a wide range of substituents with inversion of stereochemistry. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and facilitates handling. This synthon is derived from the readily available (S)-N-Boc-3-hydroxypiperidine.

Alternative Chiral Synthons and Strategies

Several alternative methods exist for the enantioselective synthesis of 3-substituted piperidines, each with its own set of advantages and limitations. The most prominent alternatives include:

  • Biocatalytic Asymmetric Reduction: This "green chemistry" approach utilizes ketoreductase enzymes to asymmetrically reduce a prochiral piperidone precursor, yielding a chiral hydroxypiperidine with high enantioselectivity. This alcohol can then be further functionalized.

  • Rhodium-Catalyzed Asymmetric Arylation: This method involves the rhodium-catalyzed asymmetric addition of an arylboronic acid to a dihydropyridine species, establishing the C3 stereocenter with high enantiomeric excess.

  • Chiral Resolution: This classical technique involves the separation of a racemic mixture of the desired piperidine derivative using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Performance Comparison: Synthesis of a Niraparib Intermediate

To provide a quantitative comparison, we will examine the synthesis of tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate, a key intermediate in the manufacture of Niraparib.

MethodChiral Synthon/StrategyOverall YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Direct Nucleophilic Substitution (S)-Tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylateYield not explicitly reported for this specific transformation, but generally high for SN2 reactions.>99% (expected, proceeds with inversion)Direct, convergent, high stereospecificity.Requires pre-functionalized chiral synthon.
Biocatalytic Route Biocatalytic asymmetric reduction of N-Boc-3-piperidone~77-85% (over 3 steps)>99%Environmentally friendly, high e.e., mild reaction conditions.Multi-step process from the ketone, potential for enzyme inhibition.
Rhodium-Catalyzed Synthesis Rh-catalyzed asymmetric carbometalation~72% (over 2 steps for a similar compound)[1][2]96%Catalytic in the chiral source, good functional group tolerance.[1]Requires specialized catalyst and ligand, may require optimization for specific substrates.[1]
Chiral Resolution Racemic tert-butyl 3-(4-aminophenyl) piperidine-1-carboxylate and a chiral resolving agent (D-phenylglycine derivative)94.3%[3]99.3%[3]High yielding, high e.e., technologically simpler.[3]Theoretical maximum yield is 50% per resolution cycle, requires a suitable resolving agent.

Experimental Protocols

Biocatalytic Route followed by Nucleophilic Substitution

This route involves three main stages: the biocatalytic reduction of N-Boc-3-piperidone, mesylation of the resulting alcohol, and subsequent nucleophilic substitution.

a) Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone [4][5][6]

  • Materials: N-Boc-3-piperidone, recombinant ketoreductase (KRED), glucose dehydrogenase (GDH), NADP+, D-glucose, phosphate buffer (pH 6.5-7.5).

  • Procedure: To a buffered solution containing D-glucose and NADP+, the ketoreductase and glucose dehydrogenase enzymes are added. N-Boc-3-piperidone is then added, and the mixture is stirred at a controlled temperature (typically 30-35 °C). The reaction is monitored by HPLC until completion. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to yield (S)-N-Boc-3-hydroxypiperidine.

b) Mesylation of (S)-N-Boc-3-hydroxypiperidine

  • Materials: (S)-N-Boc-3-hydroxypiperidine, methanesulfonyl chloride (MsCl), triethylamine (TEA) or pyridine, dichloromethane (DCM).

  • Procedure: (S)-N-Boc-3-hydroxypiperidine is dissolved in DCM and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give this compound.

c) Nucleophilic Substitution with 4-Aminophenyl nucleophile

  • Materials: this compound, 4-bromoaniline or a suitable aniline derivative, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in a suitable solvent like toluene.

  • Procedure: The mesylate, aniline derivative, palladium catalyst, ligand, and base are combined in a reaction vessel with the solvent. The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to afford tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate.

Rhodium-Catalyzed Asymmetric Synthesis[1][2]

This method involves the preparation of a dihydropyridine intermediate followed by the key rhodium-catalyzed asymmetric carbometalation.

a) Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • Materials: Pyridine, sodium borohydride (NaBH4), phenyl chloroformate, methanol.

  • Procedure: A solution of NaBH4 and pyridine in methanol is cooled to -78 °C. Phenyl chloroformate is added dropwise, and the reaction is maintained at -78 °C. After quenching with water, the product is extracted with ether, washed, dried, and purified to yield the dihydropyridine intermediate.

b) Rh-Catalyzed Asymmetric Carbometalation

  • Materials: Phenyl pyridine-1(2H)-carboxylate, arylboronic acid, [Rh(cod)(OH)]2, (S)-Segphos ligand, cesium hydroxide (CsOH), THP:toluene:H2O solvent mixture.

  • Procedure: The rhodium catalyst and the chiral ligand are dissolved in the solvent mixture and stirred. The arylboronic acid and the dihydropyridine are then added, and the mixture is heated. After completion, the reaction is cooled, diluted with ether, and passed through a silica plug. The product is purified by flash chromatography. The resulting tetrahydropyridine is then hydrogenated to yield the final 3-arylpiperidine.

Chiral Resolution[3]
  • Materials: Racemic tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, D-phenylglycine derivative (resolving agent), suitable solvent (e.g., ethyl acetate).

  • Procedure: The racemic amine is dissolved in the solvent, and the chiral resolving agent is added. The mixture is stirred to allow for the formation of diastereomeric salts. The desired diastereomeric salt selectively crystallizes from the solution and is collected by filtration. The salt is then treated with a base to liberate the free (S)-amine, which is extracted and purified. The resolving agent can often be recovered from the mother liquor.

Visualization of Synthetic Workflows

nucleophilic_substitution cluster_start Starting Material cluster_synthesis Synthesis of Synthon cluster_final_step Final Product Synthesis start (S)-N-Boc-3-hydroxypiperidine mesylation Mesylation (MsCl, Et3N) start->mesylation synthon (S)-Tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate mesylation->synthon substitution Nucleophilic Substitution (e.g., Buchwald-Hartwig) synthon->substitution nucleophile 4-Aminophenyl Nucleophile nucleophile->substitution product tert-Butyl (S)-3-(4-aminophenyl) piperidine-1-carboxylate substitution->product

Caption: Workflow for Direct Nucleophilic Substitution.

biocatalytic_route cluster_start Starting Material cluster_biocatalysis Biocatalytic Step cluster_functionalization Functionalization start N-Boc-3-piperidone reduction Asymmetric Reduction (Ketoreductase, GDH) start->reduction alcohol (S)-N-Boc-3-hydroxypiperidine reduction->alcohol mesylation Mesylation alcohol->mesylation mesylate (S)-Tert-butyl 3-(methylsulfonyloxy) piperidine-1-carboxylate mesylation->mesylate substitution Nucleophilic Substitution mesylate->substitution product tert-Butyl (S)-3-(4-aminophenyl) piperidine-1-carboxylate substitution->product

Caption: Biocatalytic Synthesis Workflow.

rhodium_catalyzed_route cluster_start Starting Material cluster_intermediate_prep Intermediate Preparation cluster_asymmetric_step Key Asymmetric Step cluster_final_step Final Steps start Pyridine reduction Partial Reduction start->reduction dihydropyridine Dihydropyridine Intermediate reduction->dihydropyridine rh_catalysis Rh-catalyzed Asymmetric Carbometalation dihydropyridine->rh_catalysis arylboronic Arylboronic Acid arylboronic->rh_catalysis tetrahydropyridine Tetrahydropyridine Product rh_catalysis->tetrahydropyridine hydrogenation Hydrogenation tetrahydropyridine->hydrogenation product 3-Arylpiperidine Product hydrogenation->product

Caption: Rhodium-Catalyzed Asymmetric Synthesis Workflow.

chiral_resolution_route cluster_start Starting Material cluster_protection Protection cluster_resolution Chiral Resolution cluster_final_step Final Product Isolation start Racemic 3-(4-aminophenyl) piperidine boc_protection Boc Protection start->boc_protection racemic_boc Racemic Boc-protected Amine boc_protection->racemic_boc salt_formation Diastereomeric Salt Formation & Crystallization racemic_boc->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation diastereomeric_salt Diastereomerically Pure Salt salt_formation->diastereomeric_salt liberation Liberation of Free Amine diastereomeric_salt->liberation product (S)-Boc-protected Amine liberation->product

Caption: Chiral Resolution Workflow.

Conclusion

The choice of a chiral synthon for the synthesis of 3-substituted piperidines is a critical decision that impacts the overall efficiency, cost-effectiveness, and environmental footprint of the synthetic route.

  • This compound offers a direct and highly stereospecific route through nucleophilic substitution, making it an excellent choice when a convergent synthesis is desired.

  • The Biocatalytic approach stands out for its high enantioselectivity and environmentally benign nature, though it may involve more steps compared to the direct substitution method.

  • Rhodium-catalyzed asymmetric synthesis provides a powerful and versatile method for accessing a wide range of 3-arylpiperidines from simple starting materials.

  • Chiral resolution remains a viable and often high-yielding method, particularly when an efficient resolving agent is available and the process is optimized for industrial scale.

The selection of the optimal synthon will ultimately depend on a variety of factors including the specific target molecule, the availability and cost of starting materials and reagents, scalability requirements, and the desired level of stereochemical purity. This guide provides the necessary data and protocols to make an informed decision for your drug discovery and development projects.

References

A Comparative Analysis of Modern Piperidine Synthesis Methods for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of piperidine scaffolds is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of five key methods for piperidine synthesis: Catalytic Hydrogenation of Pyridines, Reductive Amination, Biocatalytic Synthesis, the Aza-Diels-Alder Reaction, and the Hantzsch Pyridine Synthesis followed by reduction. The following sections detail the experimental protocols, quantitative performance data, and mechanistic pathways to aid in the selection of the most suitable method for a given research and development objective.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for diverse functionalization. The choice of synthetic route to this important heterocycle can significantly impact the overall efficiency, cost, and stereochemical outcome of a drug development program. This guide aims to provide an objective comparison of prominent synthetic strategies, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize key performance indicators for each of the discussed piperidine synthesis methods, offering a direct comparison of their typical yields, reaction times, and key conditions.

Table 1: Catalytic Hydrogenation of Pyridines

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
PtO₂ (5 mol%)2-Methylpyridine70Room Temp.4-6>90[1]
PtO₂ (5 mol%)3-Phenylpyridine60Room Temp.8>90[1]
10% Pd/C4-Pyridinecarbonitrile6305.599[2]
Rh₂O₃ (0.5 mol%)Pyridine54016>99[3]
Rh/CPyridineAmbientAmbientN/A98[4]

Table 2: Reductive Amination

Dicarbonyl SourceAmineReducing AgentSolventTime (h)Yield (%)Reference
GlutaraldehydeBenzylamineNaBH₃CNMethanolN/AHigh[5]
Sugar-derived dialdehydeAmmoniaH₂ (35 atm), Pd(OH)₂/CN/AN/A78[6]
GlutaraldehydePrimary AminesTetracarbonylhydridoferrateEthanolN/AGood to Excellent[7]

Table 3: Biocatalytic Synthesis

Enzyme/CatalystSubstratesMethodTime (h)Yield (%)Key FeatureReference
Immobilized CALBBenzaldehyde, Aniline, Acetoacetate esterMulticomponent ReactionN/Aup to 91Reusable catalyst[8]
Hydroxylase/Ni-electrocatalysisCarboxylated piperidines, Aryl iodidesC-H Oxidation/Cross-coupling12-24HighModular, Enantioselective[9]
Transaminase/OrganocatalystN/AHybrid CascadeN/AN/AChiral 2-substituted piperidines[10]

Table 4: Aza-Diels-Alder Reaction

DieneImine SourceCatalyst/PromoterSolventTime (h)Yield (%)Diastereo/Enantio SelectivityReference
Danishefsky's dieneAcylhydrazonesChiral Silicon Lewis AcidN/A0.25GoodHigh enantioselectivity[11]
2,3-Dimethyl-1,3-butadieneFormalin, NH₄ClNone (in situ)WaterN/AModestN/A[12]
CyclopentadieneC-AcyliminesChiral Brønsted AcidHexane/Toluene1-9673-94High enantio- and diastereoselectivity[13]

Table 5: Hantzsch Pyridine Synthesis & Reduction

Aldehydeβ-KetoesterNitrogen SourceHantzsch Yield (%)Reduction MethodFinal Piperidine Yield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetate96 (Dihydropyridine)Oxidation then HydrogenationN/A[14]
VariousEthyl acetoacetateAmmonium acetate75-96 (Dihydropyridine)N/AN/A[15]

Note: N/A indicates that the specific data was not available in the cited sources.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Catalytic Hydrogenation of Pyridine with PtO₂

Materials:

  • Substituted pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial acetic acid (5 mL)

  • High-pressure hydrogenation reactor

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure reactor vessel.

  • The catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (50-70 bar) at room temperature for 4-8 hours.[1]

  • After the reaction is complete, the pressure is carefully released, and the mixture is quenched with a saturated NaHCO₃ solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding piperidine derivative.[1]

Reductive Amination: Synthesis of N-Butyl-deoxynojirimycin

Materials:

  • Crude 1,5-dicarbonyl sugar derivative

  • Butylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

Procedure:

  • The crude 1,5-dicarbonyl sugar derivative is dissolved in methanol.

  • Butylamine is added as the nitrogen source, followed by the addition of NaBH₃CN as the reducing agent.

  • The reaction mixture is stirred, allowing for the stereocontrolled intramolecular reductive amination to occur.

  • The resulting N-butyl-polyhydroxypiperidine is obtained in good yield after purification.[6]

Biocatalytic Synthesis via Immobilized Lipase

Materials:

  • Benzaldehyde

  • Aniline

  • Acetoacetate ester

  • Immobilized Candida antarctica lipase B (CALB) on magnetic halloysite nanotubes (MHNTs)

Procedure:

  • A mixture of benzaldehyde, aniline, and acetoacetate ester is prepared.

  • The immobilized CALB on MHNTs is added to the reaction mixture.

  • The multicomponent reaction is allowed to proceed, yielding the clinically valuable piperidine derivative.

  • The catalyst can be recovered using a magnet and reused for multiple cycles with high efficiency, achieving a product yield of 91% on a gram scale.[8]

Organocatalytic Aza-Diels-Alder Reaction

Materials:

  • Cyclic C-acylimine

  • Cyclopentadiene

  • Chiral BINOL-derived phosphoric acid diester catalyst (5 mol%)

  • Hexane/Toluene (3:1)

Procedure:

  • The C-acylimine and cyclopentadiene (2.0 equivalents) are suspended in a mixture of hexane/toluene (3:1) in a screw-capped test tube.

  • The mixture is stirred at -78 °C for 10 minutes.

  • The chiral Brønsted acid catalyst (5 mol%) is added to the solution.

  • The reaction mixture is stirred at -78 °C until the imine is consumed (monitored by TLC).

  • The crude reaction mixture is directly purified by column chromatography on silica gel to afford the optically active aza-tetracycle.[13]

Hantzsch Dihydropyridine Synthesis

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate (2 equivalents)

  • Ammonium acetate (1.3 equivalents)

  • Water

Procedure:

  • A mixture of the aldehyde, ethyl acetoacetate, and ammonium acetate is stirred vigorously in water at room temperature.

  • The reaction proceeds rapidly, and the product, a 1,4-dihydropyridine, often precipitates from the reaction mixture.

  • The solid product is collected by filtration, washed with water, and dried.

  • This method provides good yields of the Hantzsch dihydropyridine without the need for a catalyst or organic solvent.[15]

  • The resulting dihydropyridine can be subsequently oxidized to the corresponding pyridine and then reduced to the piperidine via catalytic hydrogenation.

Mechanistic Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the signaling pathways and experimental workflows for the described piperidine synthesis methods.

Catalytic_Hydrogenation Pyridine Pyridine Adsorption Adsorption Pyridine->Adsorption Catalyst_Surface Catalyst Surface (e.g., PtO₂, Pd/C) Catalyst_Surface->Adsorption H2 H₂ H2->Catalyst_Surface Dissociative Adsorption Hydrogenation1 Stepwise Hydrogenation Adsorption->Hydrogenation1 Piperidine Piperidine Hydrogenation1->Piperidine

Caption: Catalytic hydrogenation of pyridine to piperidine.

Reductive_Amination Glutaraldehyde Glutaraldehyde Intermediate1 Iminium Ion Intermediate Glutaraldehyde->Intermediate1 Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization Intermediate2 Cyclic Iminium Ion Cyclization->Intermediate2 Piperidine N-Substituted Piperidine Intermediate2->Piperidine Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Piperidine Reduction

Caption: Reductive amination of glutaraldehyde.

Biocatalytic_CH_Oxidation_Cross_Coupling cluster_step1 Step 1: Biocatalytic C-H Oxidation cluster_step2 Step 2: Radical Cross-Coupling Piperidine_Substrate Piperidine Substrate Hydroxylated_Piperidine Hydroxylated Piperidine Piperidine_Substrate->Hydroxylated_Piperidine C-H Oxidation Hydroxylase Hydroxylase Enzyme Hydroxylase->Hydroxylated_Piperidine Functionalized_Piperidine Functionalized Piperidine Hydroxylated_Piperidine->Functionalized_Piperidine Cross-Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Functionalized_Piperidine Ni_Catalyst Nickel Catalyst (Electrocatalysis) Ni_Catalyst->Functionalized_Piperidine

Caption: Biocatalytic C-H oxidation and radical cross-coupling.

Aza_Diels_Alder Diene Diene Cycloaddition [4+2] Cycloaddition Diene->Cycloaddition Imine Imine (Dienophile) Imine->Cycloaddition Transition_State Transition State Cycloaddition->Transition_State Piperidine_Derivative Piperidine Derivative Transition_State->Piperidine_Derivative

Caption: Aza-Diels-Alder cycloaddition reaction.

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Hantzsch Pyridine Synthesis cluster_step2 Step 2: Aromatization cluster_step3 Step 3: Reduction Aldehyde Aldehyde Dihydropyridine 1,4-Dihydropyridine Aldehyde->Dihydropyridine Beta_Ketoester β-Ketoester (2 eq.) Beta_Ketoester->Dihydropyridine Ammonia Ammonia Source Ammonia->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Hydrogenation Hydrogen_Catalyst H₂ / Catalyst Hydrogen_Catalyst->Piperidine

Caption: Hantzsch synthesis and subsequent reduction.

Conclusion

The synthesis of piperidines is a mature field with a diverse array of methodologies. The classical approaches of catalytic hydrogenation and reductive amination remain highly relevant and effective, particularly for large-scale synthesis where cost and atom economy are paramount. The catalytic hydrogenation of pyridines is a direct and efficient method, though it can require harsh conditions and may not be suitable for highly functionalized or sensitive substrates. Reductive amination offers a versatile route to a wide range of N-substituted piperidines from readily available starting materials.

More contemporary methods, such as biocatalysis and modern cycloaddition reactions, provide powerful tools for accessing complex and stereochemically defined piperidine derivatives. Biocatalytic methods, including the use of enzymes for C-H activation and multicomponent reactions, offer exceptional selectivity and operate under mild conditions, aligning with the principles of green chemistry. The Aza-Diels-Alder reaction provides a convergent and often stereocontrolled route to highly functionalized piperidines, which are valuable intermediates in complex target synthesis. Finally, the Hantzsch synthesis, while requiring a multi-step sequence to reach the piperidine core, offers a robust method for constructing highly substituted pyridine precursors that can then be reduced.

The selection of an optimal synthetic strategy will ultimately depend on the specific target molecule, the desired level of stereocontrol, scalability requirements, and the availability of starting materials and specialized equipment. This guide provides a foundational framework to assist researchers in making informed decisions for the efficient and effective synthesis of piperidine-containing compounds in their drug discovery and development endeavors.

References

Navigating the Mirror Image: A Comparative Guide to the Validation of Analytical Methods for Chiral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical nature of a drug molecule can have profound implications for its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror images of a chiral compound, often exhibit different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or even harmful.[1][2] Consequently, the robust validation of analytical methods to accurately quantify individual enantiomers is a critical aspect of pharmaceutical development and quality control.[1][3][4] This guide provides an objective comparison of common analytical techniques used for chiral separations, supported by experimental data and detailed methodologies, to aid researchers in selecting and validating the most appropriate method for their needs.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5] For chiral methods, this ensures the accurate measurement of each enantiomer, which is crucial for determining enantiomeric excess (e.e.) and controlling chiral impurities.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[6]

Comparative Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the most widely used and versatile technique for chiral analysis.[4][7] Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, offering advantages in speed and reduced solvent consumption.[8][9] Capillary Electrophoresis (CE) is another effective technique for chiral separations.[4] The choice of technique depends on factors such as the analyte's properties, required sensitivity, and desired throughput.[5]

Table 1: Quantitative Comparison of Chiral Separation Techniques

Validation ParameterHPLC with CSPsSFC with CSPsCapillary Electrophoresis (CE)
Specificity/Selectivity (α) Typically > 1.2Often higher than HPLCCan be very high
Linearity (R²) ≥ 0.998[10]≥ 0.999≥ 0.99
Range Typically 1-150% of target concentrationSimilar to HPLCNarrower range
Accuracy (% Recovery) 98.0 - 102.0%[10]97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%[10]< 2.0%< 3.0%
Limit of Detection (LOD) Analyte dependent (ng/mL to µg/mL)[10][11]Generally lower than HPLCAnalyte dependent (µg/mL)
Limit of Quantitation (LOQ) Analyte dependent (ng/mL to µg/mL)[10][11]Generally lower than HPLCAnalyte dependent (µg/mL)
Robustness GoodGoodModerate
Analysis Time 10 - 30 min3 - 10 times faster than HPLC[8]15 - 45 min
Solvent Consumption HighSignificantly lower than HPLC[9]Very low

Experimental Protocols for Method Validation

The following are detailed methodologies for the key validation experiments as outlined by ICH Q2(R1).[12][6][13]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. For chiral methods, this also includes demonstrating separation of the enantiomers from each other and from any achiral related substances.

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the racemic compound, individual enantiomers (if available), and any known impurities or related substances.

  • Chromatographic Analysis: Analyze the prepared solutions using the developed chiral method.

  • Evaluation:

    • Demonstrate that the two enantiomers are well-resolved from each other (resolution factor, Rs > 1.5).

    • Confirm that the peaks for the enantiomers are free from interference from any other components in the sample.

    • Peak purity analysis using a photodiode array (PDA) detector can be used to support specificity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Experimental Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of the analyte (for each enantiomer, if possible) spanning the expected range of the assay. A typical range is 80% to 120% of the test concentration.

  • Analysis: Analyze each standard solution in triplicate.

  • Evaluation:

    • Plot the mean response (e.g., peak area) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r) or coefficient of determination (R²), which should typically be ≥ 0.998.[10]

    • The y-intercept should be statistically insignificant.

Range

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • The range is confirmed by the successful demonstration of linearity, accuracy, and precision over the specified concentration interval.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Sample Preparation:

    • Drug Substance: Apply the method to a sample of the drug substance of known purity.

    • Drug Product: Spike a placebo (a mixture of the drug product's excipients without the active pharmaceutical ingredient) with known concentrations of the enantiomers at different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare at least three replicates at each level.

  • Analysis: Analyze the prepared samples.

  • Evaluation:

    • Calculate the percentage recovery for each sample. The mean recovery should typically be within 98.0% to 102.0%.[10]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results. The %RSD should typically be less than 2.0%.[10]

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the two studies. The %RSD for the combined data should also be within acceptable limits (typically < 2.0%).

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Deliberately vary critical method parameters one at a time. Examples for HPLC/SFC include:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., minor component ± 2%)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation:

    • Assess the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, retention time). The method is considered robust if the system suitability criteria are still met under all varied conditions.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making involved in chiral method development.

Validation_Workflow start Start: Analytical Method Development specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity method_fail Method Fails Validation (Re-develop or Optimize) specificity->method_fail range_node Range linearity->range_node linearity->method_fail accuracy Accuracy range_node->accuracy range_node->method_fail precision Precision accuracy->precision accuracy->method_fail robustness Robustness precision->robustness precision->method_fail lod_loq LOD / LOQ (for impurity methods) robustness->lod_loq If applicable validation_complete Validation Complete robustness->validation_complete If LOD/LOQ not needed robustness->method_fail lod_loq->validation_complete method_fail->start Chiral_Method_Development start Define Analytical Target Profile technique_selection Select Technique (HPLC, SFC, CE) start->technique_selection csp_screening Screen Chiral Stationary Phases (CSPs) technique_selection->csp_screening mobile_phase_opt Optimize Mobile Phase csp_screening->mobile_phase_opt no_separation Inadequate Separation (Re-screen) csp_screening->no_separation other_params Optimize Other Parameters (Flow, Temp, etc.) mobile_phase_opt->other_params mobile_phase_opt->no_separation system_suitability Define System Suitability Criteria (Rs, Tailing) other_params->system_suitability method_ready Method Ready for Validation system_suitability->method_ready no_separation->csp_screening

References

A Researcher's Guide to Purity Determination of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of intermediates like (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is a critical checkpoint in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of this chiral building block. We present detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy for your research needs.

Comparison of Analytical Techniques

The purity of this compound is assessed through two primary lenses: achiral purity, which quantifies the percentage of the main compound relative to any non-isomeric impurities, and chiral purity, which determines the enantiomeric excess of the desired (S)-enantiomer over its (R)-counterpart. A multi-faceted approach employing orthogonal techniques is recommended for a comprehensive purity profile.

Analytical TechniquePrimary ApplicationKey Performance Characteristics
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Achiral Purity & Impurity ProfilingPrinciple: Separation based on polarity. Advantages: Robust, widely available, excellent for separating a broad range of impurities. Limitations: May not separate enantiomers without a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Chiral Purity (Enantiomeric Excess)Principle: Differential interaction with a chiral stationary phase. Advantages: Direct and accurate determination of enantiomeric ratio. Limitations: Requires specialized and often expensive chiral columns; method development can be more complex.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute Purity DeterminationPrinciple: Signal intensity is directly proportional to the number of nuclei. Advantages: Provides an absolute purity value without the need for a specific reference standard of the analyte; offers structural confirmation. Limitations: Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual Solvents & Volatile ImpuritiesPrinciple: Separation of volatile compounds followed by mass-based detection. Advantages: High sensitivity and specificity for volatile organic compounds. Limitations: Not suitable for non-volatile compounds; may require derivatization for polar analytes.

Potential Impurities

A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound typically involves the mesylation of (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate.

Key Potential Impurities:

  • (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate: Unreacted starting material.

  • (R)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate: The undesired enantiomer.

  • Tert-butyl 3-(chloro)piperidine-1-carboxylate: A potential side product from the mesylation reaction if methanesulfonyl chloride is used.[1]

  • Tert-butyl piperidin-3-ene-1-carboxylate: An elimination side product, particularly if the reaction is performed at elevated temperatures or with excess base.

  • Residual Solvents: e.g., Dichloromethane, Triethylamine, from the reaction and workup.

Experimental Protocols

Achiral Purity by Reversed-Phase HPLC

This method is designed to separate the target compound from its potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Chiral Purity by Chiral HPLC

This method is adapted from established procedures for the chiral separation of the precursor, (S)-Tert-butyl 3-hydroxypiperidine-1-carboxylate, and is expected to provide good resolution for the mesylated product.[2]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

Absolute Purity by Quantitative NMR (qNMR)

qNMR offers a direct measurement of purity without the need for a reference standard of the analyte itself.[3][4]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of a high-purity internal standard (e.g., maleic anhydride) into a clean vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

Acquisition Parameters:

  • Pulse Program: A calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250 for the signals to be integrated.

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Residual Solvent Analysis by GC-MS

This method is crucial for identifying and quantifying residual solvents from the synthesis process.[5][6][7]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector and a headspace autosampler.

GC Conditions:

  • Column: e.g., DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness)

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • Transfer Line Temperature: 250°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 35-350

Sample Preparation (Headspace): Accurately weigh approximately 100 mg of the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO).

Visualizing the Workflow and Comparisons

To better illustrate the relationships between the analytical methods and the overall purity assessment workflow, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_results Purity Assessment Sample This compound RPHPLC RP-HPLC Sample->RPHPLC ChiralHPLC Chiral HPLC Sample->ChiralHPLC qNMR qNMR Sample->qNMR GCMS GC-MS Sample->GCMS Achiral Achiral Purity (%) RPHPLC->Achiral Chiral Chiral Purity (ee%) ChiralHPLC->Chiral Absolute Absolute Purity (%) qNMR->Absolute Solvents Residual Solvents (ppm) GCMS->Solvents

Caption: Workflow for the comprehensive purity analysis.

Method_Comparison Method Method Primary Use Key Advantage Key Limitation HPLC RP-HPLC Achiral Purity Robust & Versatile No Chiral Separation Chiral Chiral HPLC Chiral Purity Direct Enantiomer Ratio Specialized Column NMR qNMR Absolute Purity No Analyte Standard Needed Lower Sensitivity GC GC-MS Volatiles High Sensitivity Non-Volatiles Incompatible

Caption: Comparison of key analytical method attributes.

Impurity_Structures cluster_impurities Potential Impurities Main Target Compound (S)-enantiomer Precursor Starting Material (S)-alcohol Main->Precursor Unreacted Enantiomer Undesired Enantiomer (R)-mesylate Main->Enantiomer Stereoisomer Chloride Side Product (Chloride) Main->Chloride From Mesylation Elimination Side Product (Alkene) Main->Elimination From Mesylation

Caption: Relationship between the target compound and its potential impurities.

References

A Researcher's Guide to Measuring Enantiomeric Excess in Chiral Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical quality attribute for chiral piperidines, a prevalent scaffold in many pharmaceuticals. The stereochemical purity of these compounds can profoundly influence their pharmacological activity, efficacy, and safety profiles. This guide provides an objective comparison of the most common analytical techniques for measuring the enantiomeric excess of chiral piperidines, supported by experimental data and detailed methodologies.

The principal methods for determining the enantiomeric excess of chiral piperidines include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of the most appropriate technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the determination of enantiomeric excess in chiral piperidines.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Differential partitioning of volatile enantiomers between a carrier gas and a chiral stationary phase (CSP).Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.
Resolution High resolution is achievable, often with baseline separation (Rs > 1.5). For example, a resolution of > 4.0 has been reported for derivatized piperidin-3-amine.Very high efficiency and resolution, especially for volatile and thermally stable compounds.Resolution depends on the chemical shift difference between diastereomeric signals, which is influenced by the choice of chiral auxiliary and the magnetic field strength.
Sensitivity Generally good, with UV detectors being common. Sensitivity can be enhanced by derivatization with a chromophore.High sensitivity, especially with a Flame Ionization Detector (FID).Lower intrinsic sensitivity compared to chromatographic methods. Requires higher sample concentrations.
Analysis Time Typically 10-30 minutes per sample.Generally faster than HPLC, often in the range of 5-20 minutes.Rapid analysis, with data acquisition typically taking a few minutes per sample.
Sample Requirements Sample must be soluble in the mobile phase. Derivatization may be needed for detection.Analyte must be volatile and thermally stable. Derivatization is often required to increase volatility.Requires a relatively pure sample in a suitable deuterated solvent.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, CD).GC system with a chiral column and a suitable detector (e.g., FID, MS).NMR spectrometer and a suitable chiral auxiliary (solvating or derivatizing agent).
Advantages Broad applicability to a wide range of chiral piperidines. Well-established and robust technique. Preparative scale is possible.High efficiency and speed. High sensitivity.Non-destructive technique. Provides structural information. No physical separation of enantiomers is required. Can sometimes be used to determine absolute configuration.
Disadvantages Longer analysis times compared to GC. Method development can be time-consuming.Limited to volatile and thermally stable compounds. Derivatization can add complexity.Lower sensitivity. Potential for signal overlap. The cost of chiral auxiliaries can be high.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as general guidelines and may require optimization for specific chiral piperidine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the enantiomeric separation of a broad range of chiral compounds, including piperidines.

Protocol for a Substituted Piperidine:

  • Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is a good starting point due to their broad applicability.

  • Mobile Phase Preparation:

    • Normal Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v) is a common starting point. To improve peak shape for basic piperidines, a small amount of an amine additive like diethylamine (DEA) (typically 0.1%) is often added.

    • Reversed Phase: A mixture of acetonitrile and water with a suitable buffer can also be employed.

  • Instrumentation and Conditions:

    • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection: UV detection at a wavelength where the analyte or its derivative absorbs (e.g., 230 nm).

  • Sample Preparation: Dissolve the chiral piperidine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Pre-column Derivatization Example for Piperidin-3-amine:

For piperidines lacking a UV chromophore, pre-column derivatization is necessary for sensitive UV detection. A published method for piperidin-3-amine involves derivatization with para-toluene sulfonyl chloride (PTSC) in the presence of a base. The resulting sulfonamides can then be separated on a chiral column (e.g., Chiralpak AD-H) with a mobile phase of 0.1% diethylamine in ethanol and detected by UV at 228 nm.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable chiral piperidines. Derivatization is often employed to enhance volatility and improve chromatographic performance.

Protocol for a Derivatized Chiral Piperidine:

  • Derivatization: React the chiral piperidine with a suitable achiral derivatizing agent (e.g., trifluoroacetic anhydride) to increase its volatility.

  • Column Selection: A cyclodextrin-based chiral stationary phase is commonly used for the separation of chiral amines.

  • Instrumentation and Conditions:

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split injection is typically used.

    • Temperature Program: An initial oven temperature is held for a short period, followed by a temperature ramp to an appropriate final temperature to ensure elution of the derivatized enantiomers.

    • Detector: A Flame Ionization Detector (FID) is commonly used due to its high sensitivity for organic compounds.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for ee determination without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.

Protocol using a Chiral Solvating Agent (CSA):

  • Sample Preparation: Dissolve a known amount of the chiral piperidine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Addition of CSA: Add a sub-stoichiometric amount of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. The interaction between the enantiomers and the CSA forms transient diastereomeric complexes, which should result in separate signals for at least one proton of the piperidine.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Protocol using a Chiral Derivatizing Agent (CDA):

  • Derivatization: React the chiral piperidine with a chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form stable diastereomers.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.

  • Data Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if the CDA contains fluorine).

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers and determine the ee by integrating these signals.

Visualization of Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral piperidine sample is illustrated below.

G General Workflow for Enantiomeric Excess (ee) Determination of Chiral Piperidines cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis Sample Chiral Piperidine Sample Derivatization Derivatization (Optional) Sample->Derivatization NMR NMR Spectroscopy (with Chiral Auxiliary) Sample->NMR HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC Detection Signal Detection (UV, FID, NMR signal) HPLC->Detection GC->Detection NMR->Detection Integration Peak/Signal Integration Detection->Integration Calculation ee Calculation Integration->Calculation

Caption: General workflow for ee determination of chiral piperidines.

Logical Decision-Making for Method Selection

The choice of the optimal analytical technique is a critical decision that impacts the accuracy, efficiency, and cost of the analysis. The following diagram illustrates a decision-making process for selecting the most suitable method.

G Decision Tree for Selecting an ee Determination Method Start Chiral Piperidine Sample Volatile Is the sample volatile and thermally stable? Start->Volatile High_Throughput Is high-throughput screening required? Volatile->High_Throughput No GC Chiral GC Volatile->GC Yes Preparative Is preparative scale separation needed? High_Throughput->Preparative No NMR NMR with Chiral Auxiliary High_Throughput->NMR Yes HPLC Chiral HPLC Preparative->HPLC Yes Preparative->HPLC No, but high resolution is a priority

Caption: Decision tree for selecting an ee determination method.

A Comparative Analysis of Functionalized Piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative study of three prominent functionalized piperidine derivatives that are potent opioid receptor modulators: Fentanyl, Sufentanil, and Remifentanil. These synthetic analgesics are cornerstones in pain management, particularly in anesthesia and for treating severe pain.[2][3] This analysis, supported by experimental data, delves into their structure-activity relationships, pharmacodynamic and pharmacokinetic profiles, and the underlying signaling mechanisms.

Performance Comparison of Piperidine-Based Opioid Analgesics

The therapeutic efficacy and safety profiles of Fentanyl, Sufentanil, and Remifentanil are dictated by their distinct interactions with opioid receptors and their metabolic pathways. While all three are potent agonists at the µ-opioid receptor, subtle structural modifications lead to significant differences in potency, onset, and duration of action.[2][3][4]

Structure-Activity Relationship (SAR) Insights

The analgesic potency of the 4-anilidopiperidine class, to which these compounds belong, is highly sensitive to substitutions on the piperidine ring and the N-acyl chain.[5]

  • Fentanyl , the parent compound, features a phenethyl group on the piperidine nitrogen and a propanilide group on the 4-amino substituent. This combination confers high lipophilicity and potent µ-opioid receptor agonism.[3][6]

  • Sufentanil incorporates a thienyl ring in place of the phenyl ring of the N-acyl group and a methoxymethyl group at the 4-position of the piperidine ring. The thienyl group enhances binding affinity, and the methoxymethyl substituent contributes to its increased potency over Fentanyl.[1]

  • Remifentanil is unique due to the presence of a methyl ester group in its N-acyl chain.[7] This ester linkage is susceptible to rapid hydrolysis by non-specific tissue and plasma esterases, resulting in an ultra-short duration of action.[1][7]

Quantitative Data Presentation

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of Fentanyl, Sufentanil, and Remifentanil for easy comparison.

Table 1: Comparative Pharmacodynamics of Piperidine-Based Opioid Analgesics

Compoundµ-Opioid Receptor Binding Affinity (Ki, nM)Relative Potency (Morphine = 1)
Fentanyl 0.39 - 1.35[3][6]50 - 100[3]
Sufentanil ~0.14[8]500 - 1000
Remifentanil ~0.60[9]100 - 200[10]

Table 2: Comparative Pharmacokinetics of Piperidine-Based Opioid Analgesics in Adults

ParameterFentanylSufentanilRemifentanil
Volume of Distribution (Vd) 4 L/kg[7]1.7 L/kg0.39 L/kg
Clearance (CL) 0.8 - 1.5 L/min0.9 L/min~3 L/min[11]
Elimination Half-life (t½) 2 - 4 hours2 - 3 hours3 - 10 minutes[7]
Context-Sensitive Half-Time (1-hr infusion) ~10 min~8 min~3 min[11]
Primary Metabolism Hepatic (CYP3A4)[12]Hepatic (CYP3A4)[12]Ester Hydrolysis[1][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation and reproducibility of comparative data.

Protocol 1: Competitive Radioligand Binding Assay for µ-Opioid Receptor

This protocol determines the binding affinity (Ki) of a test compound for the µ-opioid receptor.[13][14]

Objective: To determine the Ki of a piperidine derivative by measuring its ability to displace a specific radioligand from the human µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: Fentanyl, Sufentanil, Remifentanil.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[13]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.[13]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[13]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.[13]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[13]

  • Washing: Wash the filters multiple times with ice-cold assay buffer.[13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis:

    • Calculate Specific Binding: Total Binding - Non-specific Binding.[13]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[13]

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

Protocol 2: Hot Plate Test for Analgesic Activity in Rodents

This in vivo assay assesses the central analgesic activity of the piperidine derivatives.[15][16]

Objective: To measure the latency of a pain response to a thermal stimulus in rodents following the administration of a test compound.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Transparent glass cylinder to confine the animal.

  • Test animals (e.g., mice or rats).

  • Test compounds (Fentanyl, Sufentanil, Remifentanil) and vehicle control.

  • Timer.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes.[17]

  • Baseline Measurement: Place each animal individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start the timer.[15][16]

  • Observation: Observe the animal for nocifensive responses such as hind paw licking, flicking, or jumping.[15][17]

  • Latency Recording: Stop the timer at the first sign of a nocifensive response and record the latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[16][17]

  • Drug Administration: Administer the test compound or vehicle control to the animals (e.g., via subcutaneous or intraperitoneal injection).

  • Post-treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the hot plate test and record the response latencies.[18]

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compounds.

Mandatory Visualizations

Signaling Pathway

The analgesic and other physiological effects of these piperidine derivatives are mediated through the µ-opioid receptor, a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Opioid Opioid Agonist (Fentanyl, etc.) Opioid->MOR Binds ATP ATP ATP->AC Analgesia Analgesia cAMP->Analgesia Reduced Neuronal Excitability Ca_influx->Analgesia K_efflux->Analgesia Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Unbound Ligand incubation->filtration washing Wash Filters filtration->washing quantify Quantify Radioactivity (Scintillation Counting) washing->quantify calc_ic50 Calculate IC50 quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

References

Comparative Biological Activity of Piperidine-Based Anticancer Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents due to its favorable pharmacological properties.[1][2] In the field of oncology, numerous piperidine derivatives have emerged as promising anticancer candidates, exhibiting potent activity against a range of cancer cell lines.[3][4] This guide provides a comparative analysis of the biological activity of selected piperidine-based drug candidates, with a focus on their in vitro cytotoxicity and their impact on key signaling pathways. The information presented is supported by experimental data from peer-reviewed studies to facilitate an objective comparison for researchers in drug discovery and development.

In Vitro Cytotoxicity of Piperidine-Based Drug Candidates

The anticancer potential of novel chemical entities is primarily evaluated through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are key metrics to quantify the potency of a compound. Below is a summary of the cytotoxic activities of three distinct piperidine-based drug candidates: DTPEP, Compound 17a, and a representative N-sulfonylpiperidine (Compound 8).

Drug CandidateCancer Cell LineCell TypeIC50 / GI50 (µM)
DTPEP MCF-7Breast (ER+)0.8 ± 0.04
MDA-MB-231Breast (ER-)1.2 ± 0.12
Compound 17a PC3Prostate0.81
MGC803Gastric1.09
MCF-7Breast1.30
Compound 8 (N-sulfonylpiperidine) HCT-116Colorectal3.94
HepG-2Hepatocellular3.76
MCF-7Breast4.43

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for the in vitro assays commonly used to evaluate the anticancer activity of piperidine derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[2]

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[2]

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10 minutes.[2]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.[2]

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described in the MTT assay protocol, followed by a 48-hour incubation period.[5]

  • Cell Fixation: After treatment, the cells are fixed by adding 50% trichloroacetic acid and incubating for 1 hour at 4°C.[5]

  • Staining: The plates are washed with water and air-dried. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10 minutes at room temperature.[2]

  • Washing and Solubilization: Unbound SRB is removed by washing the plates with 1% acetic acid and then air-drying. The bound stain is solubilized with 200 µL of 10 mM Tris base solution.[2]

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The GI50 value is determined from the dose-response curves.[2]

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Several piperidine-containing compounds exert their anticancer effects by modulating this pathway.[6][7]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Piperidine_Drug Piperidine-Based Drug Candidate Piperidine_Drug->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by piperidine-based drug candidates.

Experimental Workflow for Anticancer Drug Candidate Evaluation

The discovery and preclinical evaluation of novel anticancer agents, including piperidine-based compounds, typically follow a structured workflow. This process begins with the synthesis of the compounds, followed by a series of in vitro assays to determine their biological activity and mechanism of action.

Experimental_Workflow Synthesis Synthesis of Piperidine Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT, SRB) Synthesis->Screening Data_Analysis Data Analysis (IC50/GI50 Determination) Screening->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Pathway Analysis) Data_Analysis->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A generalized experimental workflow for the evaluation of piperidine-based anticancer drug candidates.

References

A Comparative Guide to Chiral Synthesis Routes for (S)-Naproxen

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral synthesis route is a critical decision that balances efficiency, cost, scalability, and environmental impact. This guide provides a detailed cost-benefit analysis of three prominent methods for the synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). The comparison covers Asymmetric Hydrogenation, Enzymatic Resolution, and Classical Resolution by Diastereomeric Salt Formation, supported by experimental data and detailed protocols.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique that introduces chirality by the stereoselective addition of hydrogen to a prochiral olefin. For the synthesis of (S)-Naproxen, this typically involves the hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid using a chiral catalyst.

Pros:

  • High Efficiency and Selectivity: This method can achieve very high yields and enantiomeric excess (ee%), often exceeding 97%.[1]

  • Atom Economy: As an addition reaction, it has excellent atom economy, with all atoms of the reactants being incorporated into the final product.

  • Low Catalyst Loading: The use of highly active catalysts, such as Ruthenium-BINAP complexes, allows for very low catalyst loading, which can reduce costs and simplify purification.

Cons:

  • High Catalyst Cost: Chiral phosphine ligands like BINAP and the associated precious metals (e.g., Ruthenium) are expensive, which can be a significant factor in the overall process cost.[2][3][4]

  • Specialized Equipment: The use of high-pressure hydrogen gas necessitates specialized and robust reactor systems.[1]

  • Catalyst Sensitivity: Catalysts can be sensitive to air, moisture, and impurities, requiring stringent reaction conditions and substrate purity.

Experimental Protocol: Asymmetric Hydrogenation using Ru(OAc)₂( (R)-BINAP)

This protocol is adapted from the procedure for asymmetric hydrogenation of unsaturated carboxylic acids.[1][5]

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with Ru(OAc)₂((R)-BINAP) (at a substrate-to-catalyst ratio of ~1000:1).

  • Reaction Setup: 2-(6-methoxy-2-naphthyl)propenoic acid is added to the vessel, followed by degassed methanol as the solvent.

  • Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen source. The reaction is typically stirred under a hydrogen pressure of 10-100 atm at room temperature for 12-24 hours.

  • Work-up and Isolation: After the reaction, the vessel is carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified, for example by recrystallization from a suitable solvent system like methanol/water, to yield (S)-Naproxen.

  • Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. In the case of Naproxen, a racemic ester (e.g., methyl or ethyl ester) is subjected to hydrolysis, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, allowing for separation.

Pros:

  • High Enantioselectivity: Enzymes can exhibit extremely high enantioselectivity, leading to products with very high ee%.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild conditions of temperature and pH, reducing energy consumption and the need for harsh reagents.

  • Environmentally Benign: This method is considered a "green" chemistry approach due to the use of biodegradable catalysts (enzymes) and often aqueous solvent systems.

  • Reusability of Biocatalyst: Immobilization of the enzyme on a solid support allows for easy recovery and reuse, which can significantly lower the overall cost.[6][7][8][9]

Cons:

  • Maximum 50% Yield: As a resolution technique, the maximum theoretical yield for the desired enantiomer is 50%. The remaining undesired enantiomer must be racemized and recycled to improve the overall yield, adding extra steps to the process.[10]

  • Enzyme Cost and Stability: While becoming more competitive, the cost of industrial enzymes can still be a factor.[11][12][13][14][15] Enzyme activity can also be sensitive to temperature, pH, and organic solvents.

  • Reaction Time: Enzymatic reactions can sometimes be slower than conventional chemical reactions.

Experimental Protocol: Enzymatic Resolution using Immobilized Candida rugosa Lipase

This protocol is based on the enantioselective hydrolysis of racemic Naproxen methyl ester.[16]

  • Enzyme Immobilization: Candida rugosa lipase is immobilized on a suitable support (e.g., mesoporous silica, chitosan beads) to allow for easy recovery and reuse.[6][8][9]

  • Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., isooctane) containing the racemic Naproxen methyl ester are combined in a reactor.

  • Enzymatic Hydrolysis: The immobilized lipase is added to the biphasic mixture, and the reaction is stirred at a controlled temperature (e.g., 35-40°C) for a set period (e.g., 24-48 hours), or until approximately 50% conversion is reached.

  • Separation and Isolation: After the reaction, the immobilized enzyme is filtered off for reuse. The aqueous and organic phases are separated. The aqueous phase, containing the sodium salt of (S)-Naproxen, is acidified to precipitate the (S)-Naproxen, which is then collected by filtration. The organic phase contains the unreacted (R)-Naproxen methyl ester.

  • Racemization of Undesired Enantiomer: The recovered (R)-Naproxen methyl ester can be racemized by treatment with a base (e.g., sodium methoxide in methanol) to be recycled in the resolution process.[10]

  • Analysis: The conversion and enantiomeric excess of both the product and the remaining substrate are determined by chiral HPLC.

Classical Resolution via Diastereomeric Salt Formation

This is a traditional and widely used method for separating enantiomers. It involves reacting the racemic carboxylic acid (Naproxen) with a chiral base (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

Pros:

  • Well-Established and Scalable: This technique has a long history in industrial applications and is generally straightforward to scale up.

  • Lower Reagent Costs (Potentially): Some chiral resolving agents, particularly naturally derived ones, can be less expensive than complex synthetic catalysts.[17][18][19][20]

  • Racemization and Recycling: The undesired enantiomer can often be easily racemized and recycled, allowing for a theoretical yield approaching 100%.[21][22]

Cons:

  • Stoichiometric Reagent Use: A stoichiometric amount of the resolving agent is required, which can be costly if the agent is expensive.

  • Often Labor-Intensive: Finding the right resolving agent and crystallization conditions can be a matter of trial and error, and the fractional crystallization process itself can be labor-intensive.

  • Solvent Waste: Crystallization processes often require large volumes of solvents.

Experimental Protocol: Resolution using N-octyl-D-glucamine

This protocol is based on the resolution of racemic Naproxen using a chiral amine.[22][23]

  • Salt Formation: Racemic Naproxen is dissolved in a suitable solvent (e.g., toluene). N-octyl-D-glucamine (approximately 0.5 equivalents) is added. The mixture is heated to obtain a clear solution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt of (S)-Naproxen and N-octyl-D-glucamine.

  • Isolation of Diastereomeric Salt: The precipitated salt is collected by filtration and washed with a cold solvent.

  • Liberation of (S)-Naproxen: The isolated diastereomeric salt is treated with an acid (e.g., HCl) to protonate the Naproxen and liberate the free (S)-Naproxen, which can then be extracted or filtered. The resolving agent can be recovered from the aqueous layer.

  • Recovery and Racemization of (R)-Naproxen: The mother liquor from the crystallization step, which is enriched in the (R)-Naproxen salt, is treated with acid to recover the (R)-Naproxen. This recovered (R)-enantiomer is then racemized by heating with a base, allowing it to be recycled back into the resolution process.[21][22]

  • Analysis: The optical purity of the resolved (S)-Naproxen is determined by polarimetry and/or chiral HPLC.

Quantitative Data Summary

ParameterAsymmetric Hydrogenation (Ru-BINAP)Enzymatic Resolution (Immobilized Lipase)Classical Resolution (N-Alkyl-D-Glucamine)
Typical Yield >95%[1]~45% (per cycle, theoretical max 50%)[16]>90% (with racemization and recycle)[22]
Enantiomeric Excess (ee%) >97%[1]>98%[16]>99% (after crystallization)[23]
Key Reagent Chiral Ru-phosphine complexLipase (e.g., Candida rugosa)Chiral Amine (e.g., N-octyl-D-glucamine)
Reagent Loading Catalytic (e.g., 0.05 - 0.1 mol%)Catalytic (reusable)Stoichiometric (0.5-1.0 equivalents)
Relative Cost of Reagent High[2][3][4]Medium to Low (improves with reusability)[11][12][13][14][15]Low to Medium[17][18][19][20]
Reaction Conditions High pressure H₂, ambient temp.Atmospheric pressure, mild temp. (30-40°C)Atmospheric pressure, heating/cooling cycles
Key Pros High atom economy, high throughputGreen process, very high selectivityScalable, well-established, potential for high overall yield
Key Cons High catalyst cost, specialized equipmentMax 50% yield per cycle, potential for slow reactionStoichiometric reagent, solvent intensive

Visualization of Synthesis Routes

Asymmetric_Hydrogenation cluster_main Asymmetric Hydrogenation Workflow Prochiral_Substrate 2-(6-methoxy-2-naphthyl) propenoic acid Reactor High-Pressure Reactor (Methanol) Prochiral_Substrate->Reactor H2 H₂ Gas H2->Reactor Catalyst Ru-(S)-BINAP (Catalytic) Catalyst->Reactor Purification Purification (Recrystallization) Reactor->Purification >95% Yield Final_Product (S)-Naproxen (>97% ee) Purification->Final_Product

Asymmetric Hydrogenation Workflow

Enzymatic_Resolution cluster_main Enzymatic Resolution Workflow Racemic_Ester Racemic Naproxen Methyl Ester Reactor Biphasic Reactor (aq. Buffer/Organic Solvent) Racemic_Ester->Reactor Enzyme Immobilized Lipase (e.g., Candida rugosa) Enzyme->Reactor Separation Phase Separation & Enzyme Filtration Reactor->Separation ~50% Conversion Separation->Enzyme Recycle Enzyme Aqueous_Phase Aqueous Phase: (S)-Naproxen Salt Separation->Aqueous_Phase Organic_Phase Organic Phase: (R)-Naproxen Ester Separation->Organic_Phase Acidification Acidification Aqueous_Phase->Acidification Racemization Racemization (Base) Organic_Phase->Racemization S_Naproxen (S)-Naproxen (>98% ee) Acidification->S_Naproxen Racemization->Racemic_Ester Recycle

Enzymatic Resolution Workflow

Classical_Resolution cluster_main Classical Resolution Workflow Racemic_Acid Racemic Naproxen Crystallization Diastereomeric Salt Formation & Crystallization Racemic_Acid->Crystallization Resolving_Agent Chiral Amine (e.g., N-octyl-D-glucamine) Resolving_Agent->Crystallization Filtration Filtration Crystallization->Filtration Solid_Salt Solid: (S)-Naproxen Diastereomeric Salt Filtration->Solid_Salt Mother_Liquor Mother Liquor: (R)-Naproxen Diastereomeric Salt Filtration->Mother_Liquor Acid_Treatment_S Acid Treatment Solid_Salt->Acid_Treatment_S Acid_Treatment_R Acid Treatment Mother_Liquor->Acid_Treatment_R S_Naproxen (S)-Naproxen (>99% ee) Acid_Treatment_S->S_Naproxen R_Naproxen (R)-Naproxen Acid_Treatment_R->R_Naproxen Racemization Racemization (Heat, Base) R_Naproxen->Racemization Racemization->Racemic_Acid Recycle

Classical Resolution Workflow

Conclusion

The choice of a chiral synthesis route for (S)-Naproxen is a multifaceted decision.

  • Asymmetric hydrogenation offers an elegant and highly efficient route with excellent atom economy, making it attractive for high-throughput manufacturing, provided the initial investment in catalysts and high-pressure equipment can be justified.

  • Enzymatic resolution stands out as an environmentally friendly and highly selective method. Its primary drawback is the inherent 50% yield limit per cycle, which necessitates an efficient racemization and recycling loop to be economically viable on a large scale.

  • Classical resolution remains a robust and scalable method. Its practicality is heavily dependent on the cost of the resolving agent and the efficiency of the crystallization and recycling steps.

For drug development professionals, a thorough evaluation of these factors—yield, enantioselectivity, cost of reagents and equipment, scalability, and environmental impact—is essential to select the most appropriate synthetic strategy that aligns with the specific goals and constraints of their project.

References

A Comparative Guide to Spectroscopic Data Interpretation for Piperidine Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for piperidine and its common structural alternatives, pyrrolidine and morpholine. Understanding the distinct spectral features of these heterocyclic amines is crucial for unambiguous structure elucidation in chemical research and drug development. This document presents key quantitative data in structured tables, details the experimental protocols for data acquisition, and illustrates the logical workflow for spectral interpretation.

Introduction to Piperidine and its Analogs

Piperidine is a six-membered heterocyclic amine that is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Its conformational flexibility and basicity are key to its biological activity. Pyrrolidine, a five-membered ring analog, and morpholine, a six-membered ring containing an ether linkage, are common structural variants that can exhibit significantly different physicochemical and biological properties. Accurate and efficient differentiation between these structures is a fundamental requirement in organic synthesis and medicinal chemistry.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for piperidine, pyrrolidine, and morpholine. These values are essential for a direct comparison and are compiled from various spectroscopic databases and literature sources.

¹H NMR Data Comparison
CompoundProtonChemical Shift (δ) in CDCl₃ (ppm)Multiplicity
Piperidine H1 (N-H)~1.5 (variable)broad singlet
H2, H6 (α-CH₂)~2.79multiplet
H3, H5 (β-CH₂)~1.58multiplet
H4 (γ-CH₂)~1.51multiplet
Pyrrolidine H1 (N-H)~1.6 (variable)broad singlet
H2, H5 (α-CH₂)~2.8-2.9multiplet
H3, H4 (β-CH₂)~1.7-1.8multiplet
Morpholine H1 (N-H)~1.9 (variable)broad singlet
H2, H6 (O-CH₂)~3.73triplet
H3, H5 (N-CH₂)~2.87triplet
¹³C NMR Data Comparison
CompoundCarbonChemical Shift (δ) in CDCl₃ (ppm)
Piperidine C2, C6 (α-C)47.5
C3, C5 (β-C)27.2
C4 (γ-C)25.2
Pyrrolidine C2, C5 (α-C)47.1
C3, C4 (β-C)25.8
Morpholine C2, C6 (O-C)67.8
C3, C5 (N-C)46.3
Infrared (IR) Spectroscopy Data Comparison
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Intensity
Piperidine N-H Stretch3300-3500Medium, broad
C-H Stretch (sp³)2850-2960Strong
N-H Bend1590-1650Medium
Pyrrolidine N-H Stretch3300-3500Medium, broad
C-H Stretch (sp³)2850-2950Strong
N-H Bend1590-1650Medium
Morpholine N-H Stretch3300-3500Medium, broad
C-H Stretch (sp³)2850-2960Strong
C-O-C Stretch1070-1150Strong
N-H Bend1590-1650Medium
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Common Fragmentation Patterns (m/z)
Piperidine C₅H₁₁N85.1585 (M+), 84 (M-H)+, 70, 56, 43
Pyrrolidine C₄H₉N71.1271 (M+), 70 (M-H)+, 43
Morpholine C₄H₉NO87.1287 (M+), 57, 42, 30

Experimental Protocols

Accurate spectroscopic data acquisition relies on standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FT-IR

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Clean with a solvent-moistened (e.g., isopropanol) lint-free wipe if necessary.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Liquids: Place a small drop of the liquid sample directly onto the center of the ATR crystal.

    • Solids: Place a small amount of the solid powder onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) - MS

  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). Infuse the solution directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the sample in a suitable solvent and inject it into the GC. The separated components from the GC column are then introduced into the MS ion source.

  • Ionization:

    • In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

    • Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure.

Logical Workflow for Spectroscopic Data Interpretation

The following diagram illustrates a systematic approach to interpreting spectroscopic data for the identification of piperidine-like structures.

Spectroscopic_Interpretation_Workflow Workflow for Piperidine Structure Elucidation start Obtain Spectroscopic Data (NMR, IR, MS) ir_analysis IR Analysis: - N-H stretch (~3300-3500 cm⁻¹)? - C-O-C stretch (~1100 cm⁻¹)? start->ir_analysis is_morpholine C-O-C Present? ir_analysis->is_morpholine ms_analysis MS Analysis: - Determine Molecular Weight - Analyze Fragmentation Pattern mw_check MW Match? ms_analysis->mw_check nmr_analysis NMR Analysis: - ¹H & ¹³C Chemical Shifts - Integration & Multiplicity nmr_pattern Characteristic Shifts? nmr_analysis->nmr_pattern is_morpholine->ms_analysis No morpholine Morpholine (C₄H₉NO, MW=87) is_morpholine->morpholine Yes mw_check->nmr_analysis Yes unknown Re-evaluate or Consider Other Structures mw_check->unknown No piperidine Piperidine (C₅H₁₁N, MW=85) nmr_pattern->piperidine Piperidine Pattern pyrrolidine Pyrrolidine (C₄H₉N, MW=71) nmr_pattern->pyrrolidine Pyrrolidine Pattern nmr_pattern->unknown Inconclusive

Caption: Logical workflow for the interpretation of spectroscopic data to identify piperidine and its common analogs.

A Comparative Guide to Alternative Reagents for the Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. The stereoselective synthesis of these heterocycles is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of prominent alternative reagents and methodologies for the synthesis of chiral piperidines, supported by experimental data to inform your selection of the most effective strategy for your research.

Chemoenzymatic Synthesis: Precision through Biocatalysis

Chemoenzymatic approaches leverage the high stereoselectivity of enzymes to afford chiral piperidines with excellent enantiomeric purity. A prominent strategy involves the asymmetric dearomatization of activated pyridines.

A key example is the use of a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. This method has been successfully applied to the synthesis of antipsychotic drugs like Preclamol and OSU-6162.[1]

Quantitative Data Summary: Chemoenzymatic Synthesis of Preclamol Analogs [1]

EntrySubstrateProductYield (%)ee (%)
1N-allyl-1,2,3,6-tetrahydropyridine(S)-3-allyl-piperidine85>99
2N-propyl-1,2,3,6-tetrahydropyridine(S)-3-propyl-piperidine (Preclamol)78>99

Experimental Protocol: Chemoenzymatic Synthesis of (S)-3-propyl-piperidine (Preclamol) [1]

To a solution of N-propyl-1,2,3,6-tetrahydropyridine (1 mmol) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) is added the amine oxidase (e.g., 6-HDNO) and the ene imine reductase (EneIRED). A suitable cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH) is also included. The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours). The product is then extracted with an organic solvent, purified by chromatography, and analyzed to determine yield and enantiomeric excess.

Reaction Pathway: Chemoenzymatic Synthesis

chemoenzymatic Substrate N-substituted Tetrahydropyridine Intermediate Dihydropyridinium Intermediate Substrate->Intermediate Amine Oxidase Product Chiral Piperidine Intermediate->Product Ene Imine Reductase (EneIRED)

Caption: Chemoenzymatic cascade for chiral piperidine synthesis.

Organocatalysis: Metal-Free Asymmetric Synthesis

Organocatalysis offers an attractive metal-free alternative for the synthesis of chiral piperidines. Proline and its derivatives are commonly employed to catalyze asymmetric Mannich and Michael reactions, leading to the formation of the piperidine ring with high enantioselectivity.

A hybrid bio-organocatalytic cascade has been reported, where a transaminase generates a reactive cyclic imine intermediate in situ, which then undergoes a proline-catalyzed Mannich reaction with a ketone to yield 2-substituted piperidines.[2][3][4]

Quantitative Data Summary: Bio-organocatalytic Synthesis of 2-Substituted Piperidines [3][4]

EntryKetoneProductYield (%)ee (%)
1Acetone(+)-Pelletierine6595
2Butan-2-one2-(1-methyl-2-oxopropyl)piperidine5892

Experimental Protocol: Hybrid Bio-organocatalytic Synthesis of (+)-Pelletierine [3][4]

In a buffered aqueous solution, cadaverine is converted to Δ¹-piperideine using a transaminase enzyme. L-proline (as the organocatalyst) and acetone are then added to the reaction mixture. The reaction is stirred at room temperature for 48 hours. The product, (+)-pelletierine, is extracted and purified by column chromatography.

Logical Relationship: Bio-organocatalytic Cascade

bio_organo Cadaverine Cadaverine Imine Δ¹-Piperideine Cadaverine->Imine Transaminase Mannich Mannich Reaction Imine->Mannich Product 2-Substituted Piperidine Mannich->Product Ketone Ketone Ketone->Mannich Proline L-Proline Proline->Mannich Catalyst

Caption: Bio-organocatalytic cascade for piperidine synthesis.

Asymmetric Hydrogenation with Chiral Auxiliaries

The asymmetric hydrogenation of pyridine derivatives is a powerful method for the synthesis of chiral piperidines. The use of a chiral auxiliary attached to the pyridine nitrogen directs the hydrogenation to one face of the ring, thereby controlling the stereochemistry of the product.

A highly efficient method employs chiral oxazolidinones as auxiliaries for the hydrogenation of N-(2-pyridyl)-oxazolidinones. This approach allows for the synthesis of a variety of substituted piperidines with high diastereoselectivity.

Quantitative Data Summary: Asymmetric Hydrogenation of N-(pyridyl)-oxazolidinones

EntrySubstrate (R group)CatalystYield (%)dr
1H10% Pd/C9295:5
23-Me10% Pd/C95>99:1
34-Me10% Pd/C93>99:1
45-Me10% Pd/C91>99:1

Experimental Protocol: Asymmetric Hydrogenation using a Chiral Auxiliary

A solution of the N-(pyridyl)-oxazolidinone substrate in a suitable solvent (e.g., acetic acid) is placed in a high-pressure autoclave. The catalyst (e.g., 10% Pd/C) is added, and the autoclave is purged with hydrogen gas before being pressurized to the desired pressure (e.g., 80 bar). The reaction is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 20 hours). After cooling and depressurization, the catalyst is filtered off, and the product is isolated and purified.

Experimental Workflow: Asymmetric Hydrogenation

hydrogenation_workflow Start Start Prepare Prepare Substrate (N-(pyridyl)-oxazolidinone) Start->Prepare Setup Setup Autoclave with Catalyst Prepare->Setup Hydrogenate Hydrogenate under Pressure and Heat Setup->Hydrogenate Workup Filter and Isolate Product Hydrogenate->Workup End End Workup->End

Caption: Workflow for asymmetric hydrogenation of pyridines.

Chiral Pool Synthesis: Building from Nature's Blocks

The "chiral pool" approach utilizes readily available, enantiomerically pure natural products as starting materials. For piperidine synthesis, L-pipecolic acid (derived from L-lysine) and phenylglycinol-derived lactams are common choices. These methods offer a reliable route to specific stereoisomers.

The synthesis of the hemlock alkaloid (+)-coniine is a classic benchmark for comparing the efficiency of different chiral synthons.

Quantitative Data Comparison: Synthesis of (+)-Coniine

Chiral SynthonKey TransformationOverall Yield (%)Reference
(S)-Piperidin-2-ylmethanolN-Protection, Oxidation, Wittig, Hydrogenation~40[5]
L-Pipecolic acidEsterification, Grignard reaction, Reduction~30[5]
Phenylglycinol-derived lactamDiastereoselective alkylation, Reductive cleavage~50[5]
Biocatalytic DesymmetrizationEnzymatic hydrolysis>95 (for key step)[5]

Experimental Protocol: Synthesis of (+)-Coniine from L-Pipecolic Acid [5]

L-pipecolic acid is first protected at the nitrogen and the carboxylic acid is converted to an ester. The ester is then reacted with a propyl Grignard reagent to install the C2 side chain. Subsequent reduction of the resulting ketone and deprotection yields (+)-coniine.

Signaling Pathway: Chiral Pool Synthesis of (+)-Coniine

chiral_pool Pipecolic L-Pipecolic Acid Protected N-Protected Ester Pipecolic->Protected Protection & Esterification Ketone Ketone Intermediate Protected->Ketone Grignard Reaction Coniine (+)-Coniine Ketone->Coniine Reduction & Deprotection

Caption: Synthetic pathway to (+)-coniine from L-pipecolic acid.

Conclusion

The choice of reagent for the synthesis of chiral piperidines depends on several factors, including the desired substitution pattern, the required stereoisomer, scalability, and cost.

  • Chemoenzymatic methods offer unparalleled stereoselectivity and are particularly advantageous for producing high-value compounds like pharmaceuticals.

  • Organocatalysis provides a robust, metal-free alternative with good to excellent enantioselectivity.

  • Asymmetric hydrogenation with chiral auxiliaries is a well-established and reliable method for a wide range of substituted piperidines.

  • Chiral pool synthesis is a dependable strategy when starting from readily available and inexpensive chiral precursors.

This guide provides a comparative overview to assist researchers in navigating the diverse landscape of chiral piperidine synthesis and selecting the most appropriate methodology for their specific needs.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate, a compound that requires careful handling due to its chemical properties. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety Protocols

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This is the first and most critical line of defense against chemical exposure.

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles with side-shieldsProtects against splashes and fumes that can cause serious eye irritation[1][2].
Hand Protection Nitrile glovesProvides a barrier against skin contact, which can cause irritation[1][2].
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Use in a well-ventilated chemical fume hoodPrevents inhalation of dust or vapors, which may cause respiratory tract irritation[1][2].
Step-by-Step Disposal Procedure

This procedure outlines the collection and preparation of this compound waste for final disposal by a licensed waste contractor.

1. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper or spatulas, in a clearly labeled, sealed container designated for "Halogen-Free Organic Solid Waste."

  • Liquid Waste:

    • For small quantities (<50 mL) of solutions containing the compound, absorb the liquid onto an inert absorbent material such as vermiculite or sand[3]. Place the absorbed material into the designated "Halogen-Free Organic Solid Waste" container.

    • For larger quantities (>50 mL), transfer the solution into a dedicated, sealed, and clearly labeled "Halogen-Free Organic Liquid Waste" container[3]. This container should be stored in a cool, dry, and well-ventilated area away from incompatible materials[4].

2. Decontamination of Glassware and Surfaces:

  • Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any remaining residue.

  • Collect the rinse solvent in the "Halogen-Free Organic Liquid Waste" container.

  • Subsequently, wash the glassware with soap and water.

  • Decontaminate work surfaces by scrubbing with alcohol[2].

3. Handling Spills:

  • In the event of a spill, ensure the area is well-ventilated and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Once the spill is fully absorbed, carefully sweep or scoop the material into the "Halogen-Free Organic Solid Waste" container.

  • Decontaminate the spill area thoroughly with alcohol.

4. Final Disposal:

  • All waste containers must be securely sealed and properly labeled with the chemical name and associated hazards.

  • Arrange for the collection of the waste by a licensed and certified chemical waste disposal contractor in accordance with local, state, and federal regulations[1][5]. Do not dispose of this chemical down the drain[6].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste Waste Handling cluster_decon Decontamination cluster_final Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteType Identify Waste Type FumeHood->WasteType SolidWaste Solid Waste Collection (e.g., contaminated solids) WasteType->SolidWaste Solid LiquidWaste Liquid Waste Collection (e.g., solutions) WasteType->LiquidWaste Liquid DeconGlass Rinse Glassware with Solvent WasteType->DeconGlass DeconSurface Wipe Down Work Surfaces WasteType->DeconSurface SolidContainer Seal in 'Halogen-Free Organic Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Transfer to 'Halogen-Free Organic Liquid Waste' Container LiquidWaste->LiquidContainer LabelWaste Securely Label All Waste Containers SolidContainer->LabelWaste LiquidContainer->LabelWaste CollectRinse Collect Rinse Solvent in Liquid Waste Container DeconGlass->CollectRinse CollectRinse->LiquidContainer StoreWaste Store Waste in a Designated Safe Area LabelWaste->StoreWaste Contractor Arrange for Licensed Waste Contractor Pickup StoreWaste->Contractor

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.